molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4

2-Bromo-5-methyl-3-nitropyridine

Cat. No.: B1280105
CAS No.: 23056-46-4
M. Wt: 217.02 g/mol
InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPBTFGZRRYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494244
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-46-4
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-methyl-3-nitropyridine from 3-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Bromo-5-methyl-3-nitropyridine, a pivotal intermediate in the development of pharmaceutical and agrochemical agents.[1][2] Starting from the readily available feedstock 3-picoline (3-methylpyridine), this document details a robust three-step synthetic pathway. Each stage—regioselective nitration, N-oxidation, and deoxygenative bromination—is meticulously explained, focusing on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical framework for the production of this versatile heterocyclic compound.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative prized for its utility as a versatile building block in organic synthesis. The strategic placement of its three distinct functional groups—a nucleophilically displaceable bromine atom, an electron-withdrawing nitro group, and a methyl group—allows for a wide array of subsequent chemical transformations. This trifunctional nature makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy and novel crop protection agents.[1][2]

This guide eschews a simple recitation of steps, instead offering a narrative grounded in chemical logic. We will explore a validated and efficient pathway commencing from 3-picoline, elucidating the rationale for each transformation and providing the necessary detail for successful laboratory replication.

Overall Synthetic Pathway

The transformation of 3-picoline into this compound is efficiently achieved through a three-step sequence. This strategy is designed to precisely control the regiochemistry of the substitution pattern on the pyridine ring.

G cluster_0 Overall Synthesis Workflow 3-Picoline 3-Picoline 5-Methyl-3-nitropyridine 5-Methyl-3-nitropyridine 3-Picoline->5-Methyl-3-nitropyridine Step 1: Nitration (HNO₃, H₂SO₄) 5-Methyl-3-nitropyridine-N-oxide 5-Methyl-3-nitropyridine-N-oxide 5-Methyl-3-nitropyridine->5-Methyl-3-nitropyridine-N-oxide Step 2: N-Oxidation (H₂O₂, CH₃COOH) This compound This compound 5-Methyl-3-nitropyridine-N-oxide->this compound Step 3: Bromination (POBr₃)

Caption: High-level overview of the three-step synthesis.

Step 1: Regioselective Nitration of 3-Picoline

Principle and Rationale

The initial step involves the direct nitration of 3-picoline. Unlike activated aromatic systems, the pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. Under the strongly acidic conditions of a nitrating mixture (concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.

However, nitration can be forced under harsh conditions. The substitution occurs at the C-5 position, which is meta to the electron-withdrawing pyridinium nitrogen. This position is the least deactivated site on the ring, leading to the regioselective formation of 5-methyl-3-nitropyridine.[3]

G cluster_0 Nitration Mechanism Start 3-Picoline Protonated 3-Methylpyridinium Ion Start->Protonated + H⁺ Sigma Sigma Complex (Wheland Intermediate) Protonated->Sigma + NO₂⁺ @ C5 Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Nitronium->Sigma Product 5-Methyl-3-nitropyridine Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration on the deactivated ring.

Experimental Protocol
  • Reaction Setup: To a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 3-picoline to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.[3]

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid, keeping it cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the 3-picoline solution. The temperature must be strictly controlled and not exceed 10°C during the addition.[3] After the addition is complete, allow the mixture to stir at room temperature for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) until the product precipitates. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data
ParameterValue/ReagentPurposeReference
Starting Material3-PicolinePyridine source[3]
Reagent 1Concentrated H₂SO₄Solvent and catalyst[3]
Reagent 2Fuming HNO₃Nitrating agent[3]
Temperature0-10°C (addition)Control exotherm, prevent side reactions[3]
Reaction TimeSeveral hoursEnsure complete reaction[3]
WorkupIce, aqueous baseQuench reaction, precipitate product[3]
Expected YieldModerate to good--

Step 2: N-Oxidation of 5-methyl-3-nitropyridine

Principle and Rationale

The second step is the oxidation of the pyridine nitrogen in 5-methyl-3-nitropyridine to form the corresponding N-oxide. This transformation is crucial as it fundamentally alters the electronic properties of the pyridine ring. The N-oxide group is a strong activating group that increases the electron density at the C-2 (ortho) and C-4 (para) positions through resonance donation.[4][5] This activation is essential for the subsequent introduction of the bromine atom at the C-2 position in the final step.

Experimental Protocol

A common and effective method for N-oxidation involves the use of hydrogen peroxide in an acidic medium.[6]

  • Reaction Setup: In a round-bottomed flask, dissolve 5-methyl-3-nitropyridine in glacial acetic acid.

  • Addition of Oxidant: To the solution, add 30-35% hydrogen peroxide. The addition may be exothermic and should be controlled.[6]

  • Reaction: Heat the mixture (e.g., 60-75°C) for several hours until the starting material is consumed (monitored by TLC).[7]

  • Workup: After cooling, the excess peroxide can be decomposed carefully. The solvent is typically removed under reduced pressure.

  • Isolation: The product, 5-methyl-3-nitropyridine-N-oxide, can be isolated by crystallization or other standard purification techniques.

Quantitative Data
ParameterValue/ReagentPurposeReference
Starting Material5-Methyl-3-nitropyridineSubstrate for oxidation-
Reagent 1Glacial Acetic AcidSolvent[6]
Reagent 2Hydrogen Peroxide (30-35%)Oxidizing agent[6][7]
Temperature60-75°CPromote reaction[7]
Reaction Time7-8 hoursEnsure complete conversion[7]
Expected YieldHigh (>90%)-[6]

Step 3: Deoxygenative Bromination of 5-methyl-3-nitropyridine-N-oxide

Principle and Rationale

The final step accomplishes the conversion of the N-oxide to the target 2-bromopyridine derivative. This reaction, often termed deoxygenative halogenation, utilizes a phosphorus-based reagent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[8]

The mechanism involves the activation of the N-oxide oxygen by the electrophilic phosphorus reagent. This creates an excellent leaving group on the nitrogen atom. A bromide ion (from the reagent or an added source) then acts as a nucleophile, attacking the activated C-2 position. A subsequent elimination sequence removes the oxygen and phosphorus moieties, leading to the aromatic 2-brominated product.

G cluster_0 Deoxygenative Bromination Mechanism N-Oxide 5-Methyl-3-nitropyridine-N-oxide Activated Activated O-Phosphonium Intermediate N-Oxide->Activated + POBr₃ POBr3 POBr₃ POBr3->Activated Attack Nucleophilic Attack by Br⁻ at C2 Activated->Attack Elimination Elimination Attack->Elimination Product This compound Elimination->Product

Caption: Key steps in the conversion of the N-oxide to the 2-bromo product.

Experimental Protocol

The chlorination of similar N-oxides is well-documented using POCl₃, and the protocol is analogous for bromination with POBr₃.[9][10]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HBr), place the 5-methyl-3-nitropyridine-N-oxide.

  • Addition of Reagent: Add an excess of phosphorus oxybromide (POBr₃). A solvent such as acetonitrile may be used.[10]

  • Reaction: Heat the mixture to reflux (e.g., 75-85°C) and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[10]

  • Workup: After cooling, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃.

  • Isolation: Neutralize the acidic solution with a suitable base. The product may precipitate or require extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[11]

Quantitative Data
ParameterValue/ReagentPurposeReference
Starting Material5-Methyl-3-nitropyridine-N-oxideSubstrate for bromination-
ReagentPhosphorus Oxybromide (POBr₃)Brominating and deoxygenating agent[8]
TemperatureReflux (e.g., 75-85°C)Drive reaction to completion[10]
Reaction TimeSeveral hoursEnsure complete conversion[10]
WorkupIce, organic extractionQuench reagent, isolate product[11]
Expected YieldGood to Excellent-[11]

Conclusion

The synthesis of this compound from 3-picoline is a prime example of strategic chemical manipulation of the pyridine core. By leveraging a logical three-step sequence of nitration, N-oxidation, and deoxygenative bromination, the desired substitution pattern can be achieved with high regiochemical control. The N-oxide intermediate is key to this strategy, serving to activate the C-2 position for the final, crucial bromination step. The protocols and principles outlined in this guide provide a robust foundation for the successful synthesis of this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
  • BenchChem. (2025). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.
  • Vertex AI Search. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.
  • TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ResearchGate. (n.d.). Arylation of pyridine N-oxide derivatives by 2-bromopyridine.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • BenchChem. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-methyl-3-nitropyridine (CAS 23132-21-0)

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic value of highly functionalized heterocyclic intermediates cannot be overstated. This compound, identified by its CAS number 23132-21-0, stands out as a pivotal building block.[1][2] Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group on a pyridine scaffold provides a powerful toolkit for medicinal chemists and process developers.[2] This guide offers a comprehensive technical overview of its synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. The strategic positioning of its functional groups allows for selective, sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures.[1][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing essential data for its identification and handling.

Chemical Structure

Caption: Figure 1: Structure of this compound.

Core Properties
PropertyValueSource
CAS Number 23132-21-0
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 57-58 °C
Boiling Point ~307 °C[4]
Density ~1.63 g/cm³[4]
Spectroscopic Data

Spectroscopic analysis is crucial for verifying the identity and purity of the compound. Below is a summary of expected spectral characteristics.

TechniqueData and Interpretation
¹H NMR Protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group (CH₃) will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
¹³C NMR The spectrum will show six distinct carbon signals. The carbon bearing the bromine (C-Br) is expected around δ 140-145 ppm, while the carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The methyl carbon will appear upfield (~δ 15-25 ppm).[5]
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity). The (M+H)⁺ peak is expected at m/z 217.0.[6]
Infrared (IR) Characteristic peaks include strong absorptions for the N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1600-1450 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

Synthesis of this compound

The reliable synthesis of this intermediate is critical for its application. While several routes exist, a common and effective method involves the bromination of a hydroxynitropyridine precursor.[1][6] This approach offers good yields and control over regioselectivity.

Workflow for Synthesis from 2-Hydroxy-5-methyl-3-nitropyridine

Caption: Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in N,N-dimethylformamide (DMF, 500 mL).

  • Reagent Addition: Cool the solution to 0-10 °C using an ice bath. Add phosphorus(V) oxybromide (POBr₃, 222.8 g, 0.78 mol) in portions, ensuring the temperature remains below 10 °C.

    • Scientist's Insight: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, warm the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice (1 kg) with vigorous stirring.

  • Purification: Collect the precipitated yellow solid by filtration. Wash the solid thoroughly with ice-cold water (2 x 500 mL) to remove any remaining DMF and inorganic salts.[6]

  • Drying: Dry the purified solid in a desiccator under high vacuum for 24 hours to yield this compound.

    • Expected Outcome: This procedure typically affords the product as a yellow solid with a yield of approximately 86%.[6] Mass spectrometry should confirm the product with an (M+H)⁺ peak at m/z 216.9.[6]

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for a diverse range of chemical transformations.

cluster_bromo Bromo Group (C2) cluster_nitro Nitro Group (C3) center This compound suzuki Suzuki Coupling (C-C Bond) center->suzuki Pd-catalyzed R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond) center->buchwald Pd-catalyzed R₂NH sonogashira Sonogashira Coupling (C-C Bond) center->sonogashira Pd/Cu-catalyzed Alkyne reduction Reduction to Amine (-NH₂) center->reduction e.g., Fe/HCl SnCl₂

Caption: Figure 3: Key reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The bromine atom is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery for their reliability and broad functional group tolerance.[7][8]

The Suzuki reaction is an exceptionally versatile method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[8][9]

  • Principle: In the presence of a palladium catalyst and a base, the C-Br bond is coupled with an aryl or vinyl boronic acid (or ester). The base is essential for activating the boronic acid to facilitate transmetalation.[9][10]

  • Protocol: General Procedure for Suzuki Coupling

    • Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[8][11]

    • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, 5 mL).

      • Scientist's Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

    • Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[11]

    • Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated.

    • Purification: The crude product is purified by flash column chromatography.

This reaction is a premier method for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[7][12]

  • Principle: It involves the coupling of the aryl bromide with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong base.[7][13] The bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step and ensuring high yields.[14]

  • Protocol: General Procedure for Buchwald-Hartwig Amination

    • Setup (Glovebox/Inert Atmosphere): Charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5 mmol).[13][15]

    • Reagent Addition: Add this compound (1.0 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 3 mL).

    • Amine Addition: Add the amine (1.2 mmol) via syringe.

    • Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours.[13]

    • Workup: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. The filtrate is then washed, dried, and concentrated.

    • Purification: Purify via column chromatography.

The Sonogashira coupling is the method of choice for linking terminal alkynes to aryl halides, creating aryl-alkyne motifs.[16][17]

  • Principle: This reaction requires a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), along with a base, typically an amine like triethylamine or diisopropylamine.[16][18]

  • Protocol: General Procedure for Sonogashira Coupling

    • Setup: To a flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).[18][19]

    • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N, 2-3 equivalents).

    • Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol).

    • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., up to 100 °C for less reactive substrates) for 3-12 hours.[19]

    • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate.

    • Purification: Purify the residue by column chromatography.

Reduction of the C3-Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[1] This transformation dramatically alters the electronic properties of the pyridine ring and provides a new site for functionalization.

  • Principle: The reduction is commonly achieved using metal catalysts (e.g., Fe, SnCl₂) in acidic media or via catalytic hydrogenation (H₂/Pd-C). The resulting 2-bromo-5-methylpyridin-3-amine is a valuable intermediate for synthesizing fused heterocyclic systems or for further derivatization.[20][21]

  • Protocol: General Procedure for Nitro Group Reduction with Iron

    • Setup: To a flask, add this compound (1.0 mmol), reduced iron powder (3-5 equivalents), ethanol, and water.

    • Reaction: Add a catalytic amount of concentrated hydrochloric acid or ammonium chloride and heat the mixture to reflux for 1-3 hours.[20]

    • Workup: After the reaction is complete, cool the mixture and filter through Celite® to remove the iron salts.

    • Extraction: Evaporate the solvent and extract the residue with an organic solvent after basifying the aqueous layer. The organic extracts are then dried and concentrated to yield the amine product.

Applications in Research and Development

The synthetic versatility of this compound makes it a high-value intermediate in several key industrial sectors.

  • Pharmaceutical Development: It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The ability to introduce diverse substituents through cross-coupling allows for the rapid generation of compound libraries for screening against biological targets, including anti-cancer and anti-inflammatory agents.[2][3]

  • Agrochemical Industry: This compound is instrumental in creating new pesticides, herbicides, and fungicides.[2] By modifying its structure, chemists can develop more potent and selective crop protection agents, contributing to improved agricultural yields.[2]

  • Materials Science: The unique electronic and structural properties of pyridine derivatives make them useful in the synthesis of specialty polymers, dyes, and other advanced materials.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should always consult the full Safety Data Sheet (SDS) before use.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[22][23] It may also cause respiratory irritation.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][24] Work in a well-ventilated area or a chemical fume hood.[4][25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its well-defined reactivity at both the bromine and nitro positions provides a predictable and powerful platform for molecular construction. By understanding its properties and mastering the key transformations it enables—particularly modern cross-coupling reactions—researchers in drug discovery, agrochemicals, and materials science can significantly accelerate their development timelines and unlock new chemical space.

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Ningbo Inno Pharmchem Co., Ltd.
  • Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine. Ningbo Inno Pharmchem Co., Ltd.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. ChemicalBook.
  • This compound. ChemBK.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. Guidechem.
  • This compound. Chem-Impex.
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermedi
  • 3-Bromo-2-methyl-5-nitropyridine.
  • SAFETY D
  • 2-Bromo-5-methylpyridine Safety D
  • SAFETY DATA SHEET. TCI AMERICA - Spectrum Chemical.
  • SAFETY D
  • 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum. ChemicalBook.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling. Benchchem.
  • Sonogashira Coupling. NROChemistry.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

The Solubility Profile of 2-Bromo-5-methyl-3-nitropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a framework for its empirical determination and theoretical prediction. We present detailed, field-proven protocols for both gravimetric and UV-Vis spectrophotometric methods of solubility measurement, enabling researchers to generate reliable, in-house data. Furthermore, this guide delves into the physicochemical properties of this compound, offering a predictive analysis of its solubility in a range of common organic solvents based on the principle of "like dissolves like." This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both the practical methodologies and the theoretical underpinnings necessary for the effective use of this compound in organic synthesis and drug discovery.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, understanding solubility is paramount. It influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A drug must be in a dissolved state to be absorbed by the body, making solubility a critical determinant of its therapeutic efficacy.[1]

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] Its strategic functional groups—a bromine atom, a methyl group, and a nitro group on a pyridine core—allow for a variety of chemical transformations. However, the successful execution of these reactions is often contingent on the ability to dissolve the compound in a suitable organic solvent. This guide addresses the practical need for reliable solubility data and protocols for this important synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in predicting its solubility behavior. The structure and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1]
Molar Mass 217.02 g/mol [1]
Appearance White to yellow crystalline solid[1][3]
Melting Point 106-108 °C[1]
Boiling Point 276.7 ± 35.0 °C (Predicted)[1]
Density 1.709 ± 0.06 g/cm³ (Predicted)[1]

The presence of a nitro group and the nitrogen atom in the pyridine ring introduces polarity to the molecule. The bromine atom also contributes to the molecule's polarizability. Conversely, the methyl group and the aromatic pyridine ring contribute non-polar characteristics. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the choice of solvent.

Predicting Solubility: A Theoretical Framework

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound can be predicted by considering its molecular structure in relation to the properties of various organic solvents.

The key intermolecular forces at play are:

  • Dipole-dipole interactions: The polar nitro group and the pyridine nitrogen can engage in dipole-dipole interactions with polar solvents.

  • Van der Waals forces: The aromatic ring and the methyl group will interact with non-polar solvents primarily through these weaker forces.

  • Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[5]

Based on this, we can predict the following:

  • High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions.

  • Moderate solubility is likely in polar protic solvents like alcohols (methanol, ethanol) and in solvents with moderate polarity such as acetone and ethyl acetate.

  • Low solubility is anticipated in non-polar solvents like hexane and toluene, where the primary interactions would be weaker van der Waals forces.

To aid in solvent selection, the following table details the properties of common organic solvents.

SolventFormulaDielectric Constant (ε)Polarity IndexBoiling Point (°C)
HexaneC₆H₁₄1.90.169
TolueneC₇H₈2.42.4111
Diethyl EtherC₄H₁₀O4.32.835
Ethyl AcetateC₄H₈O₂6.04.477
Tetrahydrofuran (THF)C₄H₈O7.54.066
AcetoneC₃H₆O215.156
EthanolC₂H₅OH24.55.278
MethanolCH₃OH335.165
AcetonitrileC₂H₃N37.55.882
N,N-Dimethylformamide (DMF)C₃H₇NO386.4153
Dimethyl Sulfoxide (DMSO)C₂H₆OS477.2189
WaterH₂O80.110.2100

Data compiled from various sources.[6][7][8][9]

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The following are two robust, validated protocols for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at a constant temperature.[2][3]

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the desired organic solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Filter the solution through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant taken) * 100

Gravimetric_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Filter supernatant B->C D Transfer known volume to pre-weighed dish C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (g/100mL) F->G

Gravimetric solubility determination workflow.
UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, particularly for high-throughput screening.[10][11]

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method (Section 4.1).

  • Sample and Dilute: Carefully withdraw a small, known volume of the filtered supernatant. Dilute this sample with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

UV_Vis_Solubility_Workflow cluster_calib Calibration cluster_sample_prep Sample Preparation cluster_measurement Measurement & Calculation H Determine λmax I Prepare standard solutions H->I J Measure absorbance of standards I->J K Generate calibration curve J->K P Calculate concentration from calibration curve K->P L Prepare saturated solution (as in gravimetric method) M Filter supernatant L->M N Dilute known volume of supernatant M->N O Measure absorbance of diluted sample N->O O->P Q Apply dilution factor to get solubility P->Q

UV-Vis spectrophotometry solubility workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12]

Conclusion

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound - ChemBK. (2024, April 9).
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (n.d.).
  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate.
  • Properties of Solvents Used in Organic Chemistry. (n.d.).
  • 4: Predicting the solubility of organic molecules. (2021, February 13). YouTube.
  • Polarity of Solvents. (n.d.).
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Properties of Common Organic Solvents. (2022, September 8).
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • SAFETY DATA SHEET - 2-Bromo-5-nitropyridine. (2024, March 29). Fisher Scientific.
  • 2-Bromo-5-nitropyridine 99%. (n.d.). Sigma-Aldrich.
  • 2-Bromo-5-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, unambiguous characterization of heterocyclic intermediates like 2-Bromo-5-methyl-3-nitropyridine is critical for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical prediction of spectral features based on substituent effects, present a robust experimental protocol for data acquisition, and detail the application of advanced 2D NMR techniques for unequivocal spectral assignment.

Theoretical Framework: Understanding the Molecular Architecture

The structure of this compound presents a fascinating case study in the influence of substituent electronics on the magnetic environment of atomic nuclei. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is significantly modulated by three distinct substituents:

  • 2-Bromo Group: Exerts a strong -I (negative inductive) effect, withdrawing electron density and deshielding nearby nuclei.

  • 3-Nitro Group: A powerful electron-withdrawing group with both -I and -R (negative resonance) effects. It dramatically lowers electron density across the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to itself.

  • 5-Methyl Group: A weakly electron-donating group (+I effect), which slightly increases electron density at adjacent positions.

These competing and complementary electronic effects result in a highly differentiated chemical shift landscape for the remaining protons and carbons on the pyridine ring, enabling a detailed structural assignment.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (H-4 and H-6):

    • Chemical Shift: Both protons are significantly deshielded. H-4 is ortho to the potent nitro group, placing it furthest downfield. H-6 is ortho to the ring nitrogen and para to the nitro group, also resulting in a strong downfield shift, but likely upfield relative to H-4.

    • Multiplicity: H-4 and H-6 are positioned meta to each other. They will exhibit a four-bond coupling (⁴JH4-H6), which is typically small in pyridine systems (2-3 Hz). This will result in both signals appearing as narrow doublets.

  • Methyl Protons (-CH₃):

    • Chemical Shift: The methyl protons will resonate in the typical benzylic region, slightly downfield due to attachment to the aromatic ring.

    • Multiplicity: Lacking any adjacent protons, this signal will be a singlet.

  • Integration: The relative integral intensities of the signals for H-6, H-4, and -CH₃ will be 1:1:3, respectively.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.8 - 9.2Doublet (d)~2.5
H-68.4 - 8.7Doublet (d)~2.5
-CH₃2.5 - 2.7Singlet (s)N/A

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, five from the aromatic ring and one from the methyl group. The chemical shifts are governed by the same electronic effects discussed previously.

  • C-2 (ipso-Bromo): The direct attachment to the electronegative bromine and nitrogen atoms will shift this carbon downfield, though the "heavy atom effect" of bromine can sometimes be complex.

  • C-3 (ipso-Nitro): Strongly deshielded by the directly attached nitro group.

  • C-4: Deshielded due to its ortho position relative to the powerful nitro group.

  • C-5 (ipso-Methyl): The carbon bearing the methyl group. Its chemical shift will be influenced by the substituent effect of the methyl group itself.

  • C-6: Significantly deshielded by the adjacent electronegative nitrogen atom.

  • -CH₃: The methyl carbon will appear in the high-field aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6150 - 155
C-3148 - 152
C-4142 - 146
C-5135 - 140
C-2120 - 125
-CH₃18 - 22

Note: These predictions are based on established substituent effects in pyridine systems.[2][3][4] Actual values may vary slightly based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.[5][6]

Sample Preparation
  • Mass: Accurately weigh 10-15 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0.03% v/v).[6]

Spectrometer Setup and 1D Acquisition (400 MHz Example)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning & Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape on the solvent signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: ~12 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., with power gating).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D spectra provide foundational data, 2D NMR experiments are the gold standard for creating a self-validating and definitive structural proof.[5] They reveal through-bond and through-space correlations that resolve any spectral ambiguities.

Figure 2: Workflow for structural elucidation using 1D and 2D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the ¹H signals for H-4, H-6, and the methyl group to their corresponding ¹³C signals for C-4, C-6, and the methyl carbon, respectively.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the non-protonated (quaternary) carbons. It reveals correlations between protons and carbons that are two or three bonds away.[5] The expected key correlations are:

    • H-4 → C-2, C-3, C-5, C-6

    • H-6 → C-2, C-4, C-5

    • -CH₃ → C-4, C-5, C-6

By systematically analyzing these cross-peaks, the entire carbon skeleton can be pieced together like a puzzle, confirming the identity and assignment of every atom in the molecule.

Sources

mass spectrometry analysis of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound (C₆H₅BrN₂O₂), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding its mass spectrometric behavior is crucial for identity confirmation, purity assessment, and quality control during drug development and chemical synthesis. This document delves into the core principles of its analysis, from selecting the appropriate ionization technique to interpreting the resultant fragmentation patterns, providing researchers with a robust framework for their analytical workflows.

Foundational Chemical Properties and Mass Spectrometry Implications

Before delving into analytical protocols, it is essential to understand the inherent chemical properties of this compound that dictate its behavior in a mass spectrometer.

The structure incorporates several key functional groups: a pyridine ring, a bromine atom, a nitro group, and a methyl group. Each influences the molecule's ionization efficiency and subsequent fragmentation pathways. The most significant feature for mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2][3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4][5]
Monoisotopic Mass 215.95344 Da[5]
Appearance Yellow solid[6][7]
Key Functional Groups Pyridine, Bromo, Nitro, Methyl[1]

Strategic Selection of Ionization Techniques

The choice of ionization method is a critical decision point that depends on the analytical goal. For this compound, both "hard" and "soft" ionization techniques are applicable, serving different purposes.[8]

  • Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique that bombards the analyte with a beam of electrons (typically at 70 eV).[8][9] This high energy not only ionizes the molecule but also induces extensive and reproducible fragmentation.[10] For structural elucidation, EI is invaluable as the resulting fragmentation pattern serves as a molecular "fingerprint," allowing for detailed structural confirmation. Given the relatively low molecular weight and thermal stability of this compound, it is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Soft Ionization (ESI and APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" as they impart less energy to the analyte, minimizing fragmentation.[11] Their primary utility is in the unambiguous determination of the molecular weight.

    • Electrospray Ionization (ESI): This technique is ideal for polar and large molecules but can be used for smaller molecules as well.[8][12] It generates ions by applying a high voltage to a liquid sample, typically producing protonated molecules [M+H]⁺.[8] For this compound, this would result in prominent ions at m/z 217 and 219.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for small, relatively non-polar to moderately polar molecules that are not easily ionized by ESI.[11] It uses a corona discharge to create ions, also typically forming [M+H]⁺. This makes it a robust alternative to ESI for this particular analyte, especially when coupled with Liquid Chromatography (LC-MS).

Predicted Fragmentation Pathways under Electron Ionization (EI)

The true power of EI-MS lies in the analysis of fragmentation patterns to piece together the molecular structure. Based on established chemical principles, several key fragmentation pathways can be predicted for this compound. The energetically unstable molecular ion will break apart at its weakest bonds or form particularly stable fragment ions.[10]

Key Predicted Fragmentation Steps:

  • Molecular Ion (M⁺•): The initial ionization event creates the molecular ion at m/z 216/218, which should be clearly visible.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the pyridine ring and the methyl group results in the loss of a methyl radical (15 Da), yielding a fragment ion at m/z 201/203.

  • Loss of a Nitro Radical (•NO₂): The C-N bond of the nitro group can cleave, leading to the loss of a nitro radical (46 Da). This would produce a significant fragment ion at m/z 170/172.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively labile and can break to release a bromine radical (79/81 Da), resulting in a fragment ion at m/z 137.

  • Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds involves the rearrangement and loss of nitric oxide (30 Da), which would lead to an ion at m/z 186/188.

Table 2: Predicted Major Fragment Ions in EI Mass Spectrum

m/z (mass-to-charge)Proposed Ion Structure / IdentityProposed Origin
216 / 218 [C₆H₅⁷⁹BrN₂O₂]⁺• / [C₆H₅⁸¹BrN₂O₂]⁺• Molecular Ion (M⁺•)
201 / 203[C₅H₂⁷⁹BrN₂O₂]⁺ / [C₅H₂⁸¹BrN₂O₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
170 / 172[C₆H₅⁷⁹BrN]⁺• / [C₆H₅⁸¹BrN]⁺•Loss of a nitro radical (•NO₂) from the molecular ion.
137[C₆H₅N₂O₂]⁺Loss of a bromine radical (•Br) from the molecular ion.
186 / 188[C₆H₅⁷⁹BrNO]⁺• / [C₆H₅⁸¹BrNO]⁺•Loss of nitric oxide (NO) from the molecular ion.

Below is a diagram illustrating these primary fragmentation pathways.

G M Molecular Ion (M⁺•) m/z 216/218 F1 [M - CH₃]⁺ m/z 201/203 M->F1 - •CH₃ F2 [M - NO₂]⁺• m/z 170/172 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 137 M->F3 - •Br F4 [M - NO]⁺• m/z 186/188 M->F4 - NO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

A. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound standard or sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. Ensure the final solvent is compatible with the GC system.

B. Instrumentation and Conditions

  • Gas Chromatograph:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp at 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

C. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the peak of interest by averaging the scans across the peak apex.

  • Analyze the mass spectrum to identify the molecular ion pair (m/z 216/218) and the key fragment ions as predicted in Table 2.

  • Compare the acquired spectrum against a reference library (if available) or the predicted fragmentation pattern for confirmation.

The logical flow of this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Identify M⁺• and Fragment Ions Spectrum->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. The molecule's most telling feature is the isotopic signature of its bromine atom, which provides an unmistakable marker in the mass spectrum. A well-designed GC-MS method with electron ionization allows for both separation and robust structural confirmation through predictable and informative fragmentation patterns. For applications requiring only molecular weight confirmation, LC-MS with soft ionization techniques like ESI or APCI offers a sensitive and high-throughput alternative. By understanding the principles outlined in this guide, researchers can confidently develop and execute methods for the accurate identification and characterization of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE | 23056-46-4.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • PubChem. (n.d.). 3-Bromo-2-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-3-nitropyridine CAS#: 911434-05-4.
  • Doc Brown's Chemistry. (2025). C2H5Br CH3CH2Br mass spectrum of bromoethane.
  • Filo. (2025). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr...
  • ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

FT-IR spectrum of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2-Bromo-5-methyl-3-nitropyridine

Abstract

This technical guide offers a comprehensive analysis of the theoretical Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, this document provides an in-depth interpretation of the vibrational modes expected for this molecule, grounded in established spectroscopic principles and data from structurally related compounds. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of the molecule's spectral features for identification, quality control, and reaction monitoring. The guide includes a detailed experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FTIR, a thorough assignment of characteristic absorption bands, and illustrative diagrams to clarify molecular structure and analytical workflows.

Introduction: The Role of FT-IR in Characterizing a Key Synthetic Intermediate

This compound (CAS No. 23132-21-0) is a substituted pyridine derivative of significant interest in organic synthesis. Its molecular architecture, featuring a pyridine ring strategically functionalized with a bromine atom, a nitro group, and a methyl group, makes it a versatile building block.[1] The bromine atom is a prime site for nucleophilic substitution, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring and can be reduced to an amino group, opening further synthetic pathways.[1]

Given its role as a crucial precursor, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which excites the vibrational modes of a molecule's chemical bonds.[3] Each functional group (C-Br, -NO₂, -CH₃, C=N, etc.) absorbs IR radiation at a characteristic frequency, allowing for detailed structural elucidation. This guide will deconstruct the expected FT-IR spectrum of the title compound, providing a foundational reference for its characterization.

Molecular Structure and Expected Vibrational Modes

The is dictated by the vibrational modes of its constituent parts. Understanding the molecular structure is the first step in predicting the spectrum.

Caption: Molecular Structure of this compound.

The primary functional groups contributing to the IR spectrum are:

  • Aromatic Pyridine Ring: C-H, C=C, and C=N bonds within the ring give rise to stretching and bending vibrations.

  • Nitro Group (-NO₂): Strong, characteristic symmetric and asymmetric stretching vibrations.

  • Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching and bending vibrations.

  • Carbon-Bromine Bond (C-Br): A stretching vibration typically found in the low-frequency "fingerprint" region.

The logical relationship between these functional groups and their expected absorption regions is visualized below.

Caption: Functional groups and their characteristic IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a solid sample like this compound, ATR-FTIR is the preferred method due to its minimal sample preparation and high reproducibility.[3]

3.1. Principle of ATR The technique involves pressing the sample against a high-refractive-index crystal (typically diamond). An IR beam is passed through the crystal, where it undergoes total internal reflection. This creates an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is then directed to the detector to generate the spectrum.[3]

3.2. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • ATR Accessory: A single-reflection ATR accessory with a diamond crystal.

  • Sample: High-purity this compound (yellow solid).[4]

  • Cleaning Supplies: Spectroscopic grade isopropanol or ethanol and lint-free wipes.

3.3. Step-by-Step Methodology

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in spectroscopic grade isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum (typically 32 or 64 scans are co-added). This measurement captures the instrumental and atmospheric absorptions, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing: The resulting spectrum is typically displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹). Standard processing includes baseline correction and peak picking.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 2.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Discussion

The can be analyzed by dividing it into key regions. The assignments below are based on established correlation tables and spectral data from analogous molecules like 5-bromo-2-nitropyridine and 5-bromo-2-methylpyridine.[3][5]

4.1. C-H Stretching Region (3100 - 2800 cm⁻¹)

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the pyridine ring.[3][6] For 5-bromo-2-nitropyridine, these vibrations are observed around 3111 and 3051 cm⁻¹.

  • Methyl C-H Stretches (2980 - 2870 cm⁻¹): The asymmetric and symmetric stretching vibrations of the C-H bonds in the -CH₃ group will appear here. These are typically of medium intensity.[3]

4.2. Double Bond and Aromatic Region (1650 - 1400 cm⁻¹)

This region is rich with information from the nitro group and the pyridine ring.

  • Aromatic Ring C=C and C=N Stretching (1600 - 1400 cm⁻¹): The pyridine ring exhibits several characteristic skeletal vibrations in this range. These bands, often of medium to strong intensity, are sensitive to the substitution pattern.[3]

  • Asymmetric -NO₂ Stretch (~1550 - 1500 cm⁻¹): This is one of the most characteristic and intense bands in the spectrum. The strong electron-withdrawing nature of the nitro group leads to a very strong absorption. For the related 5-bromo-2-nitropyridine, this band is observed at 1529 cm⁻¹.[7]

  • Methyl -CH₃ Asymmetric Bending (~1470 - 1430 cm⁻¹): A characteristic scissoring deformation of the methyl group is expected here, typically of medium intensity.[3]

4.3. Fingerprint Region (1400 - 500 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule's overall structure.

  • Symmetric -NO₂ Stretch (~1360 - 1340 cm⁻¹): The second key vibration of the nitro group appears here. It is also a very strong and sharp absorption. In 5-bromo-2-nitropyridine, this is found at 1350 cm⁻¹.[7]

  • Methyl -CH₃ Symmetric Bending (~1390 - 1370 cm⁻¹): The "umbrella" bending mode of the methyl group is found in this area, often with weak to medium intensity.[3]

  • Aromatic C-H In-Plane and Out-of-Plane Bending (1200 - 675 cm⁻¹): Several bands corresponding to the bending of the ring C-H bonds appear throughout this region. Strong out-of-plane (wagging) bands are particularly diagnostic of the substitution pattern.[3]

  • Ring Breathing Mode (~1010 cm⁻¹): A characteristic radial vibration of the entire pyridine ring is expected around this wavenumber.

  • C-Br Stretch (~650 - 550 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency part of the fingerprint region. This band is of medium to strong intensity. For 5-bromo-2-nitropyridine, the C-Br stretch has been assigned to a band at 580 cm⁻¹ in the FT-IR spectrum.[7]

Summary of Expected Spectral Data

The following table consolidates the predicted key vibrational frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3100 - 3000Aromatic C-H StretchWeak to Medium
2980 - 2870Methyl (-CH₃) C-H StretchMedium
1600 - 1400Aromatic Ring C=C & C=N StretchesMedium to Strong
~1550 - 1500Asymmetric -NO₂ StretchStrong
~1470 - 1430Methyl (-CH₃) Asymmetric BendMedium
~1360 - 1340Symmetric -NO₂ StretchStrong
~1390 - 1370Methyl (-CH₃) Symmetric BendWeak to Medium
1200 - 1000Aromatic C-H In-Plane BendsMedium
900 - 675Aromatic C-H Out-of-Plane BendsStrong
~650 - 550C-Br StretchMedium to Strong

Conclusion

The is characterized by a unique set of absorption bands that directly correlate with its molecular structure. The most prominent features are the very strong symmetric and asymmetric stretching vibrations of the nitro group, found near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Additional key identifiers include the C-H stretching bands for both the aromatic ring and the methyl group above 2800 cm⁻¹, a complex pattern of aromatic skeletal vibrations between 1600-1400 cm⁻¹, and the C-Br stretching mode in the low-frequency region (~650-550 cm⁻¹). By following the detailed ATR-FTIR protocol and using the spectral assignments provided in this guide, researchers can confidently verify the identity and structural integrity of this important synthetic intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • Vertex AI Search. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.
  • Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.
  • Indian Journal of Pure & Applied Physics. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine.
  • SpectraBase. (n.d.). 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methylpyridine.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.
  • BenchChem. (2025). A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy.

Sources

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methyl-3-nitropyridine is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its synthetic value is largely dictated by the nuanced reactivity of its nitro group, which not only serves as a potent activating group for nucleophilic aromatic substitution but also as a precursor to the synthetically versatile amino functionality. This guide provides an in-depth exploration of the electronic landscape of the molecule, detailed protocols for key transformations involving the nitro group, and insights into its application in drug discovery. We aim to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodologies necessary to effectively harness the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of this compound

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for a vast array of functional molecules. Among these, this compound has emerged as a particularly valuable building block.[1] Its utility stems from a unique confluence of functional groups: a bromine atom, a methyl group, and a nitro group, each imparting specific reactivity to the pyridine core. This strategic arrangement allows for a diverse range of chemical manipulations, making it an ideal starting material for the synthesis of complex molecular architectures. The focus of this guide is the reactivity of the nitro group, a cornerstone of this molecule's synthetic versatility. It profoundly influences the electronic nature of the pyridine ring and offers a gateway to further functionalization.

Electronic Architecture and its Influence on Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The nitro group at the 3-position is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2]

The bromine atom at the 2-position and the methyl group at the 5-position further modulate this reactivity. The bromine atom, being electronegative, contributes to the overall electron deficiency of the ring. The methyl group, an electron-donating group, has a comparatively weaker electronic influence but can affect the regioselectivity of certain reactions.

electronic_effects cluster_pyridine This compound cluster_substituents Substituent Effects cluster_reactivity Resulting Reactivity Pyridine Pyridine Ring (Electron Deficient) Reactivity Enhanced SNAr at C2 Facile Reduction of NO2 NO2 Nitro Group (-NO2) (Strong Electron-Withdrawing) NO2->Pyridine Activates for SNAr (ortho & para positions) Br Bromine (-Br) (Electron-Withdrawing, Good Leaving Group) Br->Pyridine Site for SNAr & Cross-Coupling CH3 Methyl Group (-CH3) (Weak Electron-Donating) CH3->Pyridine Modulates Regioselectivity snar_workflow Start Start: This compound Step1 Dissolve in Solvent (e.g., DMF, DMSO) Start->Step1 Step2 Add Nucleophile (e.g., Amine) and Base (e.g., K2CO3) Step1->Step2 Step3 Heat Reaction Mixture (80-120 °C) Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Work-up: Cool and Precipitate in Water Step4->Step5 Reaction Complete Step6 Isolate Product by Filtration Step5->Step6 Step7 Purify by Recrystallization or Chromatography Step6->Step7 End Final Product: 2-Substituted-5-methyl-3-nitropyridine Step7->End

Sources

electrophilic and nucleophilic sites of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-methyl-3-nitropyridine

Authored by: Gemini, Senior Application Scientist
Publication Date: January 11, 2026

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and process development. Its utility as a synthetic intermediate is derived from the distinct electronic characteristics imparted by its substituents—a bromine atom, a methyl group, and a nitro group—on the inherently electron-deficient pyridine core. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in the principles of electronic effects and reaction mechanisms. We will explore the causality behind its reactivity, detail field-proven experimental protocols for its derivatization, and present visual aids to clarify key concepts, offering researchers and drug development professionals a thorough resource for leveraging this versatile building block.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern drug discovery, present in a multitude of FDA-approved therapeutics. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, membrane permeability, and target affinity.[1] this compound emerges as a valuable intermediate precisely because its substituents offer a predictable and hierarchical pattern of reactivity.[2] The interplay between the electron-withdrawing nitro group and the pyridine nitrogen, the nucleofugality of the bromo substituent, and the electronic contribution of the methyl group creates a molecule primed for selective chemical transformations. This guide will dissect the electronic architecture of this compound to provide a clear roadmap for its synthetic manipulation.

Analysis of the Electronic Architecture

The reactivity of this compound is not random; it is a direct consequence of the cumulative electronic effects of its constituent parts. Understanding these effects is paramount to predicting its chemical behavior.

  • The Pyridine Ring: The nitrogen heteroatom is more electronegative than carbon, exerting a powerful inductive electron-withdrawing effect (-I). This makes the entire aromatic system electron-deficient, or π-deficient, compared to benzene. Consequently, the pyridine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) but activated for nucleophilic aromatic substitution (SNAr).[3][4]

  • The Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the ring through both a potent inductive effect (-I) and a resonance effect (-R or -M).[5] This group drastically reduces the electron density of the ring, further enhancing its susceptibility to nucleophilic attack.[6]

  • The Bromo Group (-Br): Located at C2, the bromine atom exerts a dual electronic influence. It is electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R) due to its lone pairs.[7] Crucially, its position ortho to the ring nitrogen and the nitro group makes it an excellent leaving group (nucleofuge) in SNAr reactions.[8]

  • The Methyl Group (-CH₃): At the C5 position, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. Its effect partially counteracts the electron-withdrawing nature of the other substituents but does not override the ring's overall electrophilic character.

The synergy of these effects renders the pyridine ring highly electrophilic, particularly at the carbon atoms ortho and para to the electron-withdrawing functionalities.

Mapping the Reactive Sites: Electrophiles and Nucleophiles

The electronic landscape described above creates distinct regions of high and low electron density, defining the molecule's reactive centers.

Primary Electrophilic Sites

The electron-poor nature of the ring system makes its carbon atoms the primary electrophilic sites, highly susceptible to attack by nucleophiles. The predominant reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[5]

  • C2 (Carbon-bearing Bromine): This is the most electrophilic and reactive site on the molecule. Its electrophilicity is significantly enhanced by the strong inductive and resonance effects of the adjacent C3-nitro group and the ortho ring nitrogen. Nucleophilic attack at this position leads to a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is effectively delocalized onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the nitro group.[9][10] This stabilization of the transition state makes the displacement of the bromide ion kinetically and thermodynamically favorable.

  • C6 and C4 Positions: These positions are also electrophilic due to the influence of the ring nitrogen (ortho and para, respectively) and are further activated by the nitro group. While nucleophilic attack is possible, it is generally less favored than at the C2 position, which bears a readily displaceable leaving group.

Nucleophilic Sites

Despite the ring's overall electron deficiency, the molecule possesses centers with available lone pairs of electrons that can act as nucleophiles.

  • Pyridine Ring Nitrogen (N1): The lone pair of electrons on the sp²-hybridized nitrogen atom is the most prominent nucleophilic and basic site. It can be readily protonated by acids or act as a ligand to coordinate with metal centers.[2]

  • Oxygen Atoms of the Nitro Group: The oxygen atoms possess lone pairs, granting them weak nucleophilic character. However, their participation in resonance delocalization with the ring diminishes their availability for external reactions.

Caption: Electrophilic and nucleophilic hotspots of this compound.

Key Transformations and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) at C2

This is the most synthetically valuable reaction for this substrate. A wide variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups.[2][6]

General Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.

Caption: Generalized SNAr mechanism for this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine functionality using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is synthetically powerful, as the resulting amino group can be further functionalized, for example, via diazotization or acylation, opening pathways to a new range of derivatives.

Experimental Protocols: A Self-Validating System

The following protocol details a standard SNAr procedure, a cornerstone reaction for this substrate. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of 2-Alkoxy-5-methyl-3-nitropyridine via SNAr

This protocol describes the reaction with a generic alkoxide nucleophile.

Objective: To replace the C2-bromo substituent with an alkoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium alkoxide (e.g., Sodium methoxide, 1.1 eq)

  • Anhydrous alcohol solvent corresponding to the alkoxide (e.g., Methanol)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Solvent Addition: Add the anhydrous alcohol solvent to dissolve the starting material. Stir until a homogenous solution is formed.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the sodium alkoxide (1.1 eq), either as a solid or as a solution in the corresponding alcohol.

    • Causality: The reaction is often exothermic. Cooling controls the reaction rate, minimizes side product formation, and ensures safety. A slight excess of the nucleophile ensures the complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Causality: TLC provides a simple, qualitative check for reaction completion, preventing premature workup or unnecessarily long reaction times.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold deionized water.

    • Causality: This step quenches any remaining reactive nucleophile and precipitates the typically less polar organic product from the polar aqueous/alcoholic mixture.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

    • Causality: The desired product is more soluble in the organic solvent than in the aqueous phase. Multiple extractions ensure maximum recovery.

  • Workup - Washing: Wash the combined organic layers with deionized water, followed by brine.

    • Causality: The water wash removes any remaining alcohol solvent and inorganic salts. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-alkoxy-5-methyl-3-nitropyridine.

Workflow start Dissolve Reactant in Anhydrous Alcohol add_nuc Add Alkoxide Nucleophile at 0 °C start->add_nuc monitor Stir and Monitor by TLC add_nuc->monitor quench Quench with Cold Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: Standard experimental workflow for SNAr on this compound.

Quantitative Data Summary

The following table summarizes the key reactive sites and their expected transformations, providing a predictive framework for synthetic planning.

Site PositionSubstituentElectronic CharacterPrimary Reaction Type(s)Typical Reagents
C2 -BrHighly ElectrophilicNucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates[6][8]
N1 (Pyridine N)Nucleophilic / BasicProtonation, N-Oxidation, Metal CoordinationAcids (HCl), Oxidants (m-CPBA), Metal Salts
C3 -NO₂(Activates Ring)ReductionSnCl₂, Fe/HCl, H₂/Pd-C
C4, C6 -HElectrophilicNucleophilic Attack (less common)Strong Nucleophiles
C5 -CH₃(Weakly Donating)Oxidation (harsh conditions)Strong Oxidants (e.g., KMnO₄)

Conclusion

This compound is a textbook example of how substituent effects can be harnessed for predictable and efficient chemical synthesis. Its reactivity is dominated by the highly electrophilic C2 position, making it an exceptional substrate for nucleophilic aromatic substitution. The pyridine nitrogen provides a handle for modulating basicity and for coordination chemistry, while the nitro group can be transformed into a versatile amino functionality. By understanding the fundamental electronic principles governing its behavior, researchers and drug development professionals can effectively utilize this intermediate to construct complex molecular architectures with precision and control.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • BenchChem Technical Support Team. (2025, December). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide. BenchChem.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity and Reaction Sites of 2,6-dichloro-3-nitropyridine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-chloro-3-nitropyridine. BenchChem.
  • Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transformations. (n.d.).
  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. (n.d.).
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?

Sources

A Technical Guide to the Stability and Optimal Storage of 2-Bromo-5-methyl-3-nitropyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Stability and Storage Conditions for 2-Bromo-5-methyl-3-nitropyridine Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its chemical purity and integrity, which can be compromised by improper storage and handling. This guide provides a comprehensive analysis of the compound's chemical stability, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage and handling. By understanding the causality behind its reactivity—driven by the interplay of the bromo, methyl, and nitro functional groups—researchers can implement self-validating storage systems that preserve compound quality, ensure experimental reproducibility, and enhance laboratory safety.

Introduction to this compound

This compound is a substituted pyridine derivative widely employed as a versatile intermediate in organic synthesis.[1] Its strategic arrangement of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group—offers multiple avenues for chemical modification. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further derivatization.[1] These characteristics make it an invaluable precursor for constructing heterocyclic systems found in a wide array of biologically active compounds. Ensuring the stability of this intermediate is therefore a critical first step in any synthetic campaign.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and for the design of experimental procedures.

PropertyValueSource
CAS Number 23056-46-4[2][3]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance Yellow to white crystalline solid/powder[3][4]
Melting Point 106-108 °C[4]

Chemical Stability and Reactivity Profile

The stability of this compound is dictated by the electronic and steric effects of its functional groups. While generally stable under recommended storage conditions, its reactivity profile reveals several potential degradation pathways.[5]

Intrinsic Stability and Key Reactivity Centers

The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group at the 3-position. This electronic pull significantly influences the reactivity of the entire molecule:

  • Bromo Group (C2): The bromine atom is activated towards nucleophilic aromatic substitution (SₙAr). Nucleophiles can readily attack the carbon atom to which the bromine is attached, leading to its displacement. This is a primary pathway for both desired synthetic transformations and potential degradation.[1]

  • Nitro Group (C3): The nitro group is a common site for reduction to an amino group, a transformation often used in multi-step synthesis. However, it also makes the compound potentially sensitive to strong reducing agents encountered inadvertently.

  • Methyl Group (C5): While more stable than the other functional groups, the methyl group can be susceptible to oxidation under harsh conditions.[1]

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to preventing them.

  • Nucleophilic Substitution/Hydrolysis: The most probable degradation route involves the reaction with nucleophiles. This includes strong bases, amines, and even water (hydrolysis), especially at elevated temperatures, which can displace the bromide ion. The presence of acidic or basic contaminants can catalyze this process.

  • Photodegradation: Nitroaromatic compounds are often sensitive to light. UV or even ambient light exposure over prolonged periods can induce photochemical reactions, leading to decomposition and the formation of impurities.

  • Thermal Decomposition: As indicated by safety data, high temperatures can cause decomposition, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr).[6]

  • Reaction with Incompatible Materials: Contact with strong oxidizing agents, strong acids, or strong bases can lead to vigorous reactions and rapid degradation.[5]

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the reactivity profile, ensuring the long-term integrity of the compound.

Optimal Storage Conditions

A multi-faceted approach is required to create a self-validating storage system. The following conditions are synthesized from authoritative safety data sheets.[2][5][7]

ParameterRecommended ConditionCausality / Rationale
Temperature Cool, ambient room temperature.Prevents thermal decomposition and slows the rate of potential hydrolytic degradation.[2][5]
Atmosphere Store in a tightly closed container in a dry place.Minimizes contact with atmospheric moisture, preventing hydrolysis. For long-term storage or high-purity applications, storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.
Light Protect from light. Store in an amber vial or in a dark cabinet.Prevents potential photodegradation common to nitroaromatic compounds.
Ventilation Store in a well-ventilated area.Ensures that in the unlikely event of slow decomposition or off-gassing, hazardous vapors do not accumulate.[2][5][7]
Container Use a tightly sealed, appropriate container (e.g., glass bottle with a secure cap).Prevents contamination and exposure to the atmosphere.[2][7]
Incompatible Materials

To prevent chemical reactions, this compound must be stored separately from the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[5]

  • Foodstuff Containers[2]

Handling Procedures

Safe handling is paramount to both personnel safety and maintaining compound purity.

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields or goggles.[2][6]

  • Preventing Contamination: Use clean, dedicated spatulas and equipment. Avoid cross-contamination with other reagents, particularly nucleophiles and bases.

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2]

Decision Workflow for Storage and Handling

This diagram outlines the logical steps a researcher should follow upon receiving and using the compound to ensure its stability.

G A Compound Received (this compound) B Review Safety Data Sheet (SDS) & Certificate of Analysis (CoA) A->B C Immediate Use in Synthesis? B->C D Short-Term Storage (< 1 Month) C->D No F Weigh Solid in Fume Hood - Use appropriate PPE - Avoid dust generation C->F Yes E Long-Term Storage (> 1 Month) D->E If storage extends G Store in original, tightly sealed container. Place in cool, dry, dark cabinet. D->G H Consider transfer to amber vial. Purge headspace with N₂ or Ar. Seal with paraffin tape. E->H F->G Store remaining I Log storage location and date. Store away from incompatible materials. G->I H->I

Caption: Decision workflow for proper storage.

Experimental Assessment of Stability

To ensure the utmost confidence in the material's quality, particularly for sensitive applications in drug development, a forced degradation study can be performed. This serves as a self-validating system to understand how a specific batch of the compound behaves under stress.

Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution to a working concentration and analyze immediately via a stability-indicating analytical method (e.g., HPLC-UV). This is the T=0 reference.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Stress: Incubate a vial at a controlled elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a solution in a quartz cuvette to a calibrated UV light source.

  • Time Points: Store the stressed samples and a control sample (stock solution at room temperature, protected from light) and analyze all at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily threatened by exposure to nucleophiles (including water), light, and high temperatures. By implementing the scientifically-grounded storage and handling protocols detailed in this guide—specifically, storing the compound in a cool, dry, dark environment in a tightly sealed container away from incompatible materials—researchers can significantly mitigate the risk of degradation. This diligent approach ensures the preservation of compound purity, leading to more reliable and reproducible scientific outcomes.

References

  • ChemicalBook. (2025-07-26).
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • Fisher Scientific. (2024-03-29).
  • ChemicalBook. (2025-07-24). 2-BROMO-3-NITRO-5-METHYL PYRIDINE | 23056-46-4.
  • ChemBK. (2024-04-09). This compound.
  • Jubilant Ingrevia. (2024-01-02).
  • ChemicalBook. (2025-07-26).
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermedi
  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 2-Bromo-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this reactive compound.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is a substituted pyridine derivative with a unique electronic structure that dictates its reactivity and, consequently, its handling requirements. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the bromine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This inherent reactivity is the cornerstone of its utility in synthesis but also the primary driver of its potential hazards. Understanding this "push-pull" electronic effect is critical for anticipating its behavior and handling it safely.

Hazard Identification Summary
Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity Not ClassifiedWhile not acutely toxic, dust inhalation should be minimized.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[2]

This data is synthesized from multiple sources and represents a consolidated hazard profile.

Prudent Practices for Laboratory Handling: A Self-Validating System

The following protocols are designed as a self-validating system, where the causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

Due to the risk of respiratory irritation from fine dust particles, all handling of solid this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The causality here is straightforward: preventing the inhalation of airborne particulates is paramount. Ensure that an eyewash station and safety shower are readily accessible and have been tested within the last month.

Personal Protective Equipment (PPE): Your Personal Safety Net

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended PPERationale and Causality
Hands Nitrile glovesOffers good resistance to many organic compounds. Double-gloving is recommended for extended handling periods to protect against undetected punctures.
Eyes/Face Safety goggles with side shields or a full-face shieldProtects against splashes and airborne dust. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.
Respiratory N95 dust mask (or higher)Recommended when handling larger quantities or if there is a potential for significant aerosolization, even within a fume hood.
Weighing and Aliquoting: A Step-by-Step Protocol
  • Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound. Place a weigh boat on an analytical balance.

  • Dispensing: Carefully open the container of this compound. Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.

  • Closure: Securely close the main container immediately after dispensing to prevent contamination and accidental spills.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Gently swirl or stir to dissolve.

  • Decontamination: Wipe down the spatula and any affected surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

Chemical Reactivity and Incompatibility: Preventing Unwanted Reactions

The primary reactivity of this compound involves its susceptibility to nucleophilic attack.[1] Therefore, it is crucial to avoid contact with strong nucleophiles, such as primary and secondary amines, alkoxides, and thiols, unless it is a desired part of a chemical reaction.

Incompatible Materials:

  • Strong oxidizing agents: May lead to vigorous, exothermic reactions.

  • Strong bases: Can promote decomposition or unwanted side reactions.

  • Nucleophiles (e.g., amines, alkoxides, thiols): Will readily displace the bromine atom in an SNAr reaction.[1]

Emergency Procedures: A Plan for When Things Go Wrong

Accidental Release Measures

A spill of this compound should be treated as a hazardous event. The following workflow outlines the appropriate response:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE (respirator may be necessary) evacuate->ppe contain Contain the Spill (use absorbent pads or sand) ppe->contain collect Carefully Collect Spilled Material (use non-sparking tools) contain->collect decontaminate Decontaminate the Area (use a suitable solvent) collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Incident Reported dispose->end

Caption: Workflow for handling a spill of this compound.

First Aid Measures

The following first aid measures are critical in the event of an exposure:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal: Ensuring Long-Term Safety

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials, heat, and sources of ignition. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

The following diagram illustrates the logical flow for proper waste management:

Waste_Disposal start Generation of Waste (e.g., unused compound, contaminated gloves) collect Collect in a Designated, Labeled, and Sealed Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Secure, Ventilated Area segregate->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose end Disposal Complete dispose->end

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work, minimizing risks to themselves and their colleagues.

References

  • Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transform

Sources

The Strategic Synthesis and Application of 2-Bromo-5-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Chemistry

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary organic synthesis, the strategic importance of versatile building blocks cannot be overstated. Among these, 2-Bromo-5-methyl-3-nitropyridine has emerged as a pivotal intermediate, prized by researchers and chemical development professionals for its unique constellation of reactive sites. This substituted pyridine derivative, featuring a bromine atom, a methyl group, and a nitro group, offers a powerful handle for the construction of complex molecular architectures. Its utility spans a remarkable range of applications, from the development of life-saving pharmaceuticals and innovative agrochemicals to the creation of advanced materials.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and historical context to its diverse applications, with a focus on the underlying chemical principles that govern its reactivity and utility.

The Emergence of a Versatile Intermediate: A Historical Perspective

While the precise moment of discovery and the identity of the first to synthesize this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of pyridine chemistry. The pyridine ring is a fundamental scaffold in numerous natural products and synthetic compounds of biological and industrial importance.[2] The deliberate introduction of substituents like halogens, nitro groups, and alkyl groups onto this ring system has been a cornerstone of synthetic strategy for decades, allowing for the fine-tuning of electronic properties and the creation of specific vectors for further chemical modification. The combination of a bromo, methyl, and nitro group on the pyridine core, as seen in this compound, represents a sophisticated iteration of this strategy, providing a pre-functionalized and highly versatile platform for a variety of chemical transformations.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and considerations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.

Route 1: From 3-Methylpyridine

A common and logical approach to the synthesis of this compound begins with the readily available starting material, 3-methylpyridine.[3] This multi-step synthesis involves the sequential introduction of the nitro and bromo substituents.

Step 1: Nitration of 3-Methylpyridine The first step is the nitration of 3-methylpyridine to introduce the nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl group and the pyridine nitrogen favor the formation of 5-nitro-3-methylpyridine.

Step 2: Bromination of 5-Nitro-3-methylpyridine The subsequent step involves the bromination of 5-nitro-3-methylpyridine. The bromine atom is introduced at the 2-position, ortho to the pyridine nitrogen.

Causality Behind Experimental Choices: The nitration is performed first as the methyl group is an activating group that directs electrophilic substitution to the ortho and para positions. The subsequent bromination is directed to the 2-position due to the influence of the pyridine nitrogen.

Route 2: From 2-Hydroxy-5-methyl-3-nitropyridine

An alternative and often high-yielding method involves the conversion of a hydroxyl group to a bromine atom. This route starts with 2-hydroxy-5-methyl-3-nitropyridine.

Detailed Protocol:

A general procedure for this synthesis involves the treatment of 2-hydroxy-5-methyl-3-nitropyridine with a brominating agent such as phosphorus oxybromide (POBr₃) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

Experimental Protocol: Synthesis from 2-Hydroxy-5-methyl-3-nitropyridine [4]

StepProcedure
1.To a stirred solution of 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) at 0-10 °C, add phosphorus oxybromide (POBr₃) (222.8 g, 0.78 mol) in portions.
2.After the addition is complete, stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
3.Cool the reaction mixture and pour it into crushed ice (1 kg).
4.Filter the resulting solid, wash it thoroughly with ice-cold water (2 x 500 mL), and dry it in a desiccator under high vacuum.

This method has been reported to yield this compound as a yellow solid in approximately 86% yield.[4]

Causality Behind Experimental Choices: The use of phosphorus oxybromide is a standard and effective method for converting a hydroxyl group on a pyridine ring to a bromine atom. The reaction is typically carried out at an elevated temperature to ensure complete conversion. The workup with ice water is a common quenching procedure that also facilitates the precipitation of the product.

Comparative Analysis of Synthetic Routes
RouteStarting MaterialKey StepsAdvantagesDisadvantages
1 3-MethylpyridineNitration, BrominationReadily available starting material.Multi-step process, potentially lower overall yield.
2 2-Hydroxy-5-methyl-3-nitropyridineBrominationOften high-yielding in the final step.The starting material may be less readily available or more expensive.

The Role of this compound in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its strategic placement of reactive groups allows for selective and sequential modifications, enabling the construction of complex and biologically active molecules.

A Key Intermediate in the Synthesis of the PLK1 Inhibitor MLN0905

A prominent example of the utility of this compound is its role in the synthesis of MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[6] PLK1 is a crucial regulator of cell division, and its inhibition is a promising strategy for cancer therapy.[7][8] MLN0905 has demonstrated significant antitumor activity in preclinical models.[9]

The synthesis of MLN0905 utilizes 5-Bromo-2-methyl-3-nitropyridine as a key building block.[6] The bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the nitro group can be reduced to an amino group for further functionalization.

Illustrative Synthetic Pathway:

Sources

Unlocking the Therapeutic Potential of 2-Bromo-5-methyl-3-nitropyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential biological activities of the versatile chemical intermediate, 2-Bromo-5-methyl-3-nitropyridine. While primarily recognized for its role in the synthesis of complex bioactive molecules, the inherent structural features of this compound suggest a landscape of untapped therapeutic potential. This document provides a comprehensive overview of its chemical properties, synthesis, and postulated biological activities, along with detailed experimental protocols for its evaluation.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine ring imparts a specific reactivity that is highly sought after for creating novel compounds with diverse biological activities[1][2]. The pyridine scaffold itself is a privileged structure in medicinal chemistry, known to be a core component of numerous therapeutic agents[3]. This guide explores the latent biological potential of this compound, moving beyond its role as a mere intermediate to consider its intrinsic pharmacological value.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

PropertyValueReference
CAS Number 23132-21-0
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
Appearance Yellow to brown crystalline powder
Melting Point 57-58 °C
Solubility Soluble in organic solvents such as DMSO and ethanol.

The reactivity of this compound is largely dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups[2]. The electron-withdrawing nitro group at the 3-position influences the reactivity of the pyridine ring and can be reduced to an amino group, opening up further synthetic possibilities[2].

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from pyridine derivatives. A common approach involves a multi-step process:

  • Nitration: Introduction of a nitro group at the 5-position of a 3-methylpyridine precursor.

  • Bromination: Subsequent bromination at the 2-position of the pyridine ring.

Careful control of reaction conditions, including temperature, solvent, and reagents, is crucial for achieving high yields and purity[2]. A detailed synthetic protocol is provided below.

Experimental Protocol: Synthesis from 2-Hydroxy-5-methyl-3-nitropyridine

This protocol describes the synthesis of this compound from 2-Hydroxy-5-methyl-3-nitropyridine.

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine

  • Phosphorus(V) oxybromide (POBr₃)

  • N,N-dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 2-Hydroxy-5-methyl-3-nitropyridine (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0-10 °C using an ice bath.

  • Slowly add phosphorus(V) oxybromide (POBr₃) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid thoroughly with ice-cold deionized water.

  • Dry the product under high vacuum to obtain this compound as a yellow solid.

Postulated Biological Activities and Rationale

While direct studies on the biological activities of this compound are limited, the extensive body of research on substituted pyridines allows for the postulation of several potential therapeutic applications. The presence of the bromo, methyl, and nitro functionalities on the pyridine core suggests the possibility of anticancer, antimicrobial, and enzyme inhibitory activities.

Potential Anticancer Activity

The pyridine ring is a common scaffold in a multitude of anticancer agents[3]. The cytotoxicity of pyridine derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis[5][6]. The electron-withdrawing nitro group in this compound may enhance its interaction with biological macromolecules, a feature observed in some nitroaromatic anticancer compounds[7]. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding[8].

Potential Antimicrobial Activity

Substituted pyridines have a well-documented history of antimicrobial activity against a broad spectrum of bacteria and fungi[9]. The proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity imparted by the methyl group and the bromine atom in this compound could facilitate its passage through microbial cell walls, enhancing its potential as an antimicrobial agent.

Potential Enzyme Inhibition

The pyridine nucleus is a key structural feature in many enzyme inhibitors. For instance, derivatives of 2-aminopyridine have been developed as potent kinase inhibitors by interacting with the hinge region of the ATP-binding site[3]. While this compound lacks the amino group, its structural backbone presents a foundation for the synthesis of such inhibitors. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyridine ring, potentially modulating its interaction with enzyme active sites.

Experimental Workflows for Biological Evaluation

To systematically evaluate the postulated biological activities of this compound, a tiered screening approach is recommended. The following diagram illustrates a general workflow for the biological evaluation of a novel chemical entity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization cluster_4 Preclinical Development synthesis Synthesis of This compound purification Purification & Purity Assessment (NMR, LC-MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution against Bacteria & Fungi) purification->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Inhibition) cytotoxicity->enzyme_inhibition apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis ros ROS Production Measurement cytotoxicity->ros sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar apoptosis->sar ros->sar adme_tox In silico & In vitro ADME/Tox Profiling sar->adme_tox in_vivo In vivo Efficacy & Toxicity Studies (Animal Models) adme_tox->in_vivo

Caption: General Experimental Workflow for Biological Evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition Assay: Kinase Inhibition

This protocol provides a general framework for assessing the kinase inhibitory potential of the compound.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of this compound into the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a chemical intermediate with significant, yet largely unexplored, potential for biological activity. Its structural features suggest that it may possess anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research, including the synthesis of a focused library of derivatives and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this versatile molecule and its analogs. Such investigations could pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine.
  • Floyd, R. A., & Hensley, K. (2002). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 9(8), 821–829.
  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • PubChem. (n.d.). 3-Bromo-2-methyl-5-nitropyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • Gendek, M. A., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(21), 6483.
  • Gębicki, J., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9099.
  • Bentancor, M., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(6), 801-807.
  • da Silva, A. C. P., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7856.
  • El-Sayed, W. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20119.
  • El-Naggar, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(3), 1395.
  • Sorrenti, V., et al. (2021). Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems. Antioxidants, 10(2), 159.
  • Pharmaffiliates. (n.d.). 5-Bromo-2-nitropyridine.
  • ResearchGate. (2021). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study.
  • Practical-Haemostasis.com. (2025). Inhibitor Assays.
  • Yeap, S. K., et al. (2016). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 7(38), 61780–61795.

Sources

Methodological & Application

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-3-nitropyridine for the Synthesis of Novel Heterobiaryls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-methyl-3-nitropyridine. This substrate, characterized by its electron-deficient pyridine ring, presents unique challenges, including potential catalyst inhibition and slower reaction kinetics.[1][2] We will dissect the reaction mechanism, explore critical parameters for optimization, and provide a field-proven, step-by-step protocol for researchers, medicinal chemists, and drug development professionals. The methodologies described herein are designed to ensure high yields, minimize side-product formation, and establish a robust, reproducible process for synthesizing complex 2-aryl-5-methyl-3-nitropyridine scaffolds, which are of significant interest in pharmaceutical development.[3]

Scientific Foundation and Mechanistic Considerations

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under relatively mild conditions with broad functional group tolerance.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

dot graph "Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12, label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction", labelloc=b]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Aryl-Pd(II)-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation\nIntermediate\n(Aryl-Pd(II)-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product Formation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges with labels Pd0 -> OxAdd [label=" 1. Oxidative Addition\n + this compound"]; OxAdd -> Trans [label=" 2. Transmetalation\n + [Ar'-B(OR)₃]⁻"]; Trans -> Product [label=" 3. Reductive Elimination"]; Product -> Pd0 [label=" Regeneration of Pd(0)"];

// Invisible nodes for base activation BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="+ Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)₃]⁻ (Activated Boronate)", shape=plaintext, fontcolor="#202124"];

BoronicAcid -> Boronate [style=invis]; Base -> Boronate [style=invis];

} endom

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

The substrate, this compound, introduces specific electronic factors that must be addressed for a successful transformation. The pyridine nitrogen and the strongly electron-withdrawing nitro group render the C-Br bond more susceptible to the initial, often rate-limiting, oxidative addition step.[8] However, these same features present significant challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and impeding the catalytic cycle.[2][9]

  • Slow Transmetalation: While oxidative addition may be favorable, the subsequent transmetalation step can be sluggish with electron-deficient heteroaryl complexes.[10] The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transfer of the organic group to the palladium complex.[11]

Judicious selection of the catalyst system, particularly the ligand, is therefore paramount to overcoming these obstacles.

Optimizing Key Reaction Parameters

A successful protocol is a system where each component is selected to address the specific challenges of the substrate. For this compound, the following considerations are critical.

Palladium Catalyst and Ligand Selection

The choice of ligand is the most crucial factor for coupling electron-deficient pyridines.[1] Standard ligands like triphenylphosphine (PPh₃) often yield poor results due to catalyst deactivation. The most effective ligands fall into two main classes:

  • Bulky, Electron-Rich Biaryl Phosphines: Developed by groups like Buchwald and Fu, ligands such as SPhos , XPhos , and RuPhos are the gold standard.[1][2] Their steric bulk creates a "pocket" around the palladium atom, which physically hinders coordination by the pyridine nitrogen.[12] Their strong electron-donating character facilitates the oxidative addition and promotes the final reductive elimination step.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than electron-rich phosphines.[1] They form very stable bonds with palladium, creating robust catalysts that resist deactivation and are highly effective for coupling challenging substrates, including aryl chlorides.[11]

Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst systems (precatalysts) incorporating the desired ligand are all viable starting points.[3][13]

Base and Solvent System

The base is not a passive component; it is essential for activating the boronic acid for transmetalation.[2]

  • Base Selection: For electron-deficient systems, moderately strong bases are preferred. Potassium phosphate (K₃PO₄) is an excellent and widely used choice. Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[3][8] The choice can significantly impact yield, and K₃PO₄ often provides a good balance of reactivity and functional group tolerance.[4]

  • Solvent System: Anhydrous, degassed solvents are mandatory to prevent catalyst decomposition and protodeboronation of the boronic acid.[2] Aprotic polar solvents are typically used. A mixture of 1,4-Dioxane/water or Toluene/water is common, as the water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[4][14]

Data Summary: Recommended Starting Conditions

The table below summarizes validated starting points for the Suzuki coupling of electron-deficient bromopyridines, which serve as a strong foundation for the target substrate.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Time (h)Efficacy Notes
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Excellent for challenging substrates; a top choice.[8]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene10012-18High activity and good functional group tolerance.[15]
Pd(PPh₃)₄ (2-5)---Na₂CO₃ (2)DME/H₂O80-9012-24A classic system, may be less effective for this specific substrate.[8]
PEPPSI-IPr (2-5)---K₂CO₃ (2)Dioxane/H₂O1006-12NHC precatalyst, highly robust and effective.[1]

Detailed Experimental Protocol

This protocol details a reliable method for coupling this compound with a generic arylboronic acid using a Pd₂(dba)₃/SPhos catalyst system.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv., 1.5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.036 equiv., 3.6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or sealable vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow from Setup to Purification", labelloc=b]; node [style=filled, shape=rect, rounded=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Reagent Preparation\n(Weigh solids in air)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Inert Atmosphere Setup\n(Add solids to Schlenk tube,\nEvacuate/Backfill with Argon 3x)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Solvent & Catalyst Addition\n(Add degassed solvents via syringe,\nAdd catalyst/ligand under Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Reaction\n(Heat to 100-110 °C with stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Monitoring\n(Check progress by TLC or LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Work-up\n(Cool, dilute with EtOAc,\nwash with water & brine)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Purification\n(Dry organic layer, concentrate,\npurify by column chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Product Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> D [label="Incomplete?\nContinue heating"]; E -> F [label="Complete?"]; F -> G; G -> H; } endom

Figure 2. Experimental Workflow from Setup to Purification.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (e.g., 217 mg, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (e.g., 425 mg, 2.0 mmol, 2.0 equiv.).

  • Inerting the Vessel: Seal the Schlenk tube, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precursor Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and the SPhos ligand (14.8 mg, 0.036 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Product Work-up and Purification Protocol

  • Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[16]

  • Filtration (Optional but Recommended): Dilute the reaction mixture with ethyl acetate (EtOAc) and filter it through a small pad of Celite to remove the palladium catalyst and inorganic salts.[17] Wash the pad with additional EtOAc.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the remaining base and any water-soluble impurities.[18]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the specific product and should be determined by TLC analysis.[16]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[2]2. Poor quality reagents (wet solvent, impure boronic acid).3. Catalyst deactivation by pyridine nitrogen.[9]1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.2. Use freshly opened, high-purity reagents. Dry the base if necessary.3. Switch to a bulkier ligand (e.g., XPhos, RuPhos) or an NHC-based catalyst system.[2]
Significant Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or time is too long.1. Switch to the corresponding boronic acid pinacol ester, which is more stable.[9]2. Use a milder base (e.g., K₂CO₃) if possible.3. Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor closely.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.[2]2. Catalyst system promotes this side reaction.1. Improve degassing procedures for solvents and the reaction setup.2. Screen different palladium precursors or ligands.
Difficult Purification 1. Product is highly polar or hydrophilic.2. Residual palladium or base in the crude material.1. If the product is basic, an acid wash/base extraction might be possible. Consider reverse-phase chromatography.[19]2. Ensure the Celite filtration step is performed carefully. Metal scavenger resins can also be used.[19]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
  • Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Thompson, A. S., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Smith, K., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Hall, J. R., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Reddit. Hydrophilic Suzuki-coupling product workup?.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE.
  • The Journal of Organic Chemistry. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • ResearchGate. Optimization of the reaction conditions.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. 2-Methyl- and 2-(2-arylvinyl)-3-nitropyridines synthesized and studied...
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ResearchGate. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.

Sources

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-5-methyl-3-nitropyridine with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically employing a palladium catalyst and a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly within the realms of pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6][7]

Pyridine scaffolds are prevalent structural motifs in a vast array of biologically active compounds.[1] Consequently, methods for their precise functionalization are of paramount importance to medicinal chemists and drug development professionals. The Sonogashira coupling of substituted halopyridines, such as 2-Bromo-5-methyl-3-nitropyridine, offers a direct and efficient pathway to novel alkynylpyridine derivatives. These products serve as versatile intermediates for constructing more complex heterocyclic systems, such as azaindoles, which are significant in pharmaceutical research.[2][8]

This document provides a comprehensive guide to the Sonogashira coupling of this compound with a variety of terminal alkynes. It is designed to equip researchers with a deep mechanistic understanding, a robust experimental protocol, and practical insights for troubleshooting and optimization.

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles, orchestrated by palladium and copper catalysts.[6] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a Pd(II) complex.[9][10][11] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br > Cl.[10][11][12][13] For a bromopyridine substrate, this step is often the rate-limiting part of the reaction, sometimes necessitating elevated temperatures.[14]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (e.g., an amine).[4] The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate.[4][10][11] This copper acetylide is a crucial activated species.[4]

  • Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the acetylide ligand from the copper to the palladium(II) complex.[6][10][11] Subsequent reductive elimination from the resulting palladium complex forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

The presence of the copper co-catalyst significantly accelerates the reaction, enabling it to proceed under much milder conditions than copper-free variants.[4][5] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), a common side reaction that must be managed.[12][13]

Catalytic Cycle Diagram

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(X) pd_complex->pd0 Ar-X pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne_complex transmetalation Transmetalation product Ar-C≡CR pd_alkyne_complex->product reductive_elim Reductive Elimination cu_catalyst Cu(I)X alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide Base, Cu(I)X base Base cu_acetylide->pd_complex

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Design & Protocols

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercial SourceStore in a cool, dry place.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercial SourcePurify by distillation if necessary.
Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂Catalyst GradeCommercial SourceHandle under inert atmosphere.
Triphenylphosphine (PPh₃)>99%Commercial SourceLigand.
Copper(I) Iodide (CuI)>99%Commercial SourceUse a fresh bottle; color should be off-white.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)AnhydrousCommercial SourceBase and/or solvent. Distill before use.
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)AnhydrousCommercial SourceDegas thoroughly before use.
Inert Gas (Argon or Nitrogen)High PurityGas SupplierFor maintaining anaerobic conditions.
Celite®---Commercial SourceFor filtration.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Safety Precautions: Handling Nitropyridines

Substituted nitropyridines, such as the starting material, should be handled with care. Based on the properties of related aromatic nitro compounds, potential hazards include skin and eye irritation, and possible harm if swallowed or inhaled.[15][16][17]

  • Engineering Controls: Always handle this compound and its reaction mixtures within a certified chemical fume hood to avoid inhalation of dust or vapors.[15][18] Ensure that a safety shower and eyewash station are readily accessible.[18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a flame-retardant lab coat.[15][18][19]

  • Waste Disposal: All waste containing the nitropyridine or reaction byproducts must be collected in a dedicated, labeled hazardous waste container for disposal according to local regulations.[15][18]

Step-by-Step Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific alkynes.

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).[2][3][20]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.[6][12][21]

  • Reagent Addition: Through the septum, add this compound (1.0 eq) followed by the anhydrous solvent (e.g., DMF, ~0.2 M concentration).[2][3]

  • Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.[2]

  • Add the amine base (e.g., Et₃N, 2.0-3.0 eq) followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq) via syringe.[2][3][6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 65-100 °C is recommended for bromo-pyridines) and stir vigorously.[2][14][22]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 3-16 hours).[2][6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[11][21]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-alkynyl-5-methyl-3-nitropyridine product.[11][21]

Experimental Workflow Diagram

Workflow start Reagent Prep & Fume Hood Setup setup Assemble Glassware Add Catalysts & Ligand start->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert add_reagents Add Solvent, Aryl Halide, Base, and Alkyne inert->add_reagents react Heat & Stir (65-100 °C, 3-16h) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute & Filter through Celite® monitor->workup Complete extraction Aqueous Washes (NH₄Cl, NaHCO₃, Brine) workup->extraction isolate Dry & Concentrate Organic Phase extraction->isolate purify Flash Column Chromatography isolate->purify analyze Characterize Product (NMR, HRMS) purify->analyze

Caption: General workflow for the Sonogashira coupling experiment.

Optimization and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield Inactive catalyst; Low reactivity of aryl bromide; Impure reagents.Use fresh palladium and copper catalysts. Ensure anaerobic conditions.[12] Increase reaction temperature; the oxidative addition step for bromides can be slow.[14] Purify starting materials and ensure solvents/bases are anhydrous.[12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use fresh, high-purity reagents and solvents.[12] Consider using a different solvent; THF has been anecdotally linked to this issue.[12][23] Ensure proper ligand-to-metal ratio.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper catalyst loading.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[12] Consider a copper-free protocol or reduce the amount of CuI.[12][13] Slow addition of the alkyne can sometimes mitigate this side reaction.[24]
Starting Material Remains Insufficient reaction time or temperature; Catalyst deactivation.Increase reaction time and/or temperature.[14] If the reaction stalls, consider adding a fresh portion of the palladium catalyst.

Conclusion

The Sonogashira coupling provides a highly effective and versatile method for the synthesis of 2-alkynyl-5-methyl-3-nitropyridines. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can reliably access these valuable chemical building blocks. Careful attention to reagent quality, maintenance of an inert atmosphere, and systematic optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for the successful application of this reaction in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • YouTube. (2020). Sonogashira Coupling. [Link]
  • Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Bashir, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wang, X., et al. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
  • Kieffer, M. E., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
  • ResearchGate. (2025). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Zora, M., et al. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (2025). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. [Link]
  • Baati, R., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Hsieh, T.-H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
  • MDPI. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, functionalized pyridines represent a cornerstone of molecular design. Among these, 2-Bromo-5-methyl-3-nitropyridine stands out as a highly valuable and versatile intermediate. Its strategic arrangement of a labile bromine atom, an activating nitro group, and a modulating methyl group on the pyridine core provides a powerful platform for synthetic diversification. The electron-deficient nature of the pyridine ring, significantly enhanced by the potent electron-withdrawing nitro group at the 3-position, renders the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

This reactivity allows for the precise and efficient introduction of a wide array of nucleophiles, including amines, alkoxides, and thiols, thereby generating a diverse library of 2-substituted-5-methyl-3-nitropyridine derivatives. These products are not merely synthetic curiosities; they are key precursors in the synthesis of complex molecular architectures with significant biological activity, finding applications as kinase inhibitors, antimicrobials, and other therapeutic agents.[3][4] This guide provides an in-depth exploration of the SNAr on this compound, offering detailed mechanistic insights, field-proven experimental protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

The Scientific Foundation: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for rationalizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the adjacent ring nitrogen and the powerful electron-withdrawing nitro group at the 3-position. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the success of the reaction. The negative charge is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group and Aromatization: In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, a good leaving group. This elimination step is thermodynamically driven by the reformation of the stable aromatic system.

The overall reactivity is governed by several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Leaving Group Ability: The nature of the leaving group is important, with the typical reactivity order for halogens in SNAr being F > Cl > Br > I, which is counterintuitive to SN2 reactions.[5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they can solvate the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product Elimination & Aromatization Bromide_Ion Bromide Ion (Leaving Group) Meisenheimer_Complex->Bromide_Ion

Caption: The Addition-Elimination Mechanism of SNAr.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be efficiently synthesized from the corresponding 2-hydroxy-5-methyl-3-nitropyridine.

Protocol 1: Synthesis of this compound[6]

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine

  • Phosphorus(V) oxybromide (POBr₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methyl-3-nitropyridine (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0-10 °C using an ice bath.

  • Slowly add phosphorus(V) oxybromide (POBr₃, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with ice-cold deionized water.

  • Dry the product under high vacuum to afford this compound as a yellow solid.

ParameterValue
Reactants 2-Hydroxy-5-methyl-3-nitropyridine, POBr₃
Solvent DMF
Temperature 0-10 °C (addition), 80 °C (reaction)
Reaction Time 12 hours
Typical Yield ~86%

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles. These should be considered as general guidelines and may require optimization for specific substrates.

Protocol 2: Reaction with Amine Nucleophiles (e.g., Piperidine)

Objective: To synthesize 2-(piperidin-1-yl)-5-methyl-3-nitropyridine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Equipment for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (1.5 equiv), and acetonitrile.

  • Add piperidine (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

Objective: To synthesize 2-methoxy-5-methyl-3-nitropyridine.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv) or Sodium metal (1.5 equiv)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal (1.5 equiv) to anhydrous methanol at 0 °C under a nitrogen atmosphere and stir until all the sodium has dissolved.

  • Add this compound (1.0 equiv) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Protocol 4: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Objective: To synthesize 5-methyl-3-nitro-2-(phenylthio)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere

  • Stir plate

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 equiv) in DMF.

  • Add potassium carbonate (1.5 equiv) and stir the mixture at room temperature for 20-30 minutes.

  • Add a solution of this compound (1.0 equiv) in a small amount of DMF.

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive thiols.

  • Once the reaction is complete (typically 1-3 hours), pour the mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions and Expected Outcomes

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines PiperidineK₂CO₃AcetonitrileReflux (~82)2-6
AnilineK₂CO₃DMF100-1204-12
MorpholineEt₃NDioxaneReflux (~101)3-8
Alkoxides Sodium Methoxide-MethanolReflux (~65)1-4
Sodium Ethoxide-EthanolReflux (~78)2-5
Thiols ThiophenolK₂CO₃DMFRT - 601-3
Benzyl MercaptanNaHTHFRT2-4

Characterization of Products

The successful synthesis of the substituted 5-methyl-3-nitropyridine derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the signal corresponding to the proton at the 2-position of the starting material and the appearance of new signals corresponding to the protons of the incorporated nucleophile. The chemical shifts of the remaining pyridine protons will also be affected by the new substituent.

    • ¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The characteristic stretches for the nitro group (typically around 1530 and 1350 cm⁻¹) should remain, while new peaks corresponding to the functional groups of the nucleophile (e.g., N-H or C-O stretches) may appear.

Experimental Workflow Visualization

Experimental_Workflow start Start: This compound reagents Add Nucleophile + Base + Solvent start->reagents reaction Reaction (Heating/Stirring) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product: 2-Substituted-5-methyl- 3-nitropyridine characterization->product

Caption: General experimental workflow for SNAr.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivated starting material (e.g., by protonation).1. Use a stronger nucleophile or pre-form the nucleophile with a stronger base (e.g., NaH for alcohols/thiols). 2. Gradually increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMSO or DMF. 4. Ensure the base is strong enough and used in sufficient quantity to neutralize any acidic protons.
Formation of Side Products 1. Presence of water leading to hydrolysis. 2. The nucleophile is also a strong base, causing decomposition. 3. Di-substitution or reaction at other sites (less common for this substrate).1. Use anhydrous solvents and reagents. 2. Use a non-nucleophilic base (e.g., K₂CO₃) instead of excess nucleophile as the base. Add the substrate to the pre-formed nucleophile. 3. Re-evaluate the reaction conditions, potentially lowering the temperature or using a less reactive nucleophile.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Close Rf values of starting material and product.1. Use a different solvent system for chromatography, potentially with a small amount of a polar modifier like methanol or a basic modifier like triethylamine. Consider reverse-phase chromatography. 2. Optimize the eluent system for better separation. If the product is a solid, attempt recrystallization.

Applications in Drug Discovery and Beyond

The 2-substituted-5-methyl-3-nitropyridine scaffold is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amino group, providing another point for diversification and the formation of fused heterocyclic systems. This versatility has been exploited in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core, which can form crucial hydrogen bonds within the ATP-binding site of kinases. The ability to easily introduce a variety of substituents at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • Antimicrobial Agents: The nitropyridine moiety itself can exhibit antimicrobial properties, and further functionalization can lead to compounds with enhanced potency and selectivity.[3]

  • Agrochemicals: Substituted pyridines are prevalent in modern herbicides and pesticides. The synthetic accessibility of these compounds makes them attractive for the development of new crop protection agents.[3]

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Nitropyridines in Pharmaceutical Development. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Google Patents.
  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]
  • Google Patents.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]
  • Bastrakov, M. A., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2022. [Link]
  • Bastrakov, M. A., et al. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 2021. [Link]
  • Huestis, M. P., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace, 2014. [Link]

Sources

Application Notes and Protocols for the Selective Reduction of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the chemical reduction of the nitro group in 2-Bromo-5-methyl-3-nitropyridine to synthesize 2-Bromo-5-methylpyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2][3] The presence of a bromine atom on the pyridine ring necessitates a careful selection of the reducing agent to ensure high chemoselectivity and avoid undesired hydrodebromination.[4]

This guide delves into the mechanistic rationale behind various reduction methodologies, offering a comparative analysis to aid in method selection. Detailed, field-proven protocols are presented, emphasizing experimental causality, safety, and reproducibility.

Introduction: The Significance of 2-Bromo-5-methylpyridin-3-amine

This compound is a versatile building block in organic synthesis.[1][5] Its reduction to 2-Bromo-5-methylpyridin-3-amine opens up a plethora of synthetic possibilities, as the resulting aminopyridine is a key precursor for the synthesis of a wide range of biologically active molecules.[2][6] The amino group can be readily functionalized, and the bromine atom can participate in various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse substituents.[6]

Comparative Analysis of Reduction Methodologies

The choice of the reducing agent is paramount for the successful and selective reduction of this compound. Several methods are commonly employed for the reduction of aromatic nitro compounds, each with its own set of advantages and disadvantages.[7][8][9]

Method Reagents Advantages Disadvantages Chemoselectivity
Metal/Acid Reduction Fe/AcOH or Fe/NH₄ClHigh yield, cost-effective, reliable.[10][11][12]Requires neutralization, potential for metal contamination.Excellent, preserves the C-Br bond.[8]
Catalytic Hydrogenation H₂, Pd/C or Pt/γ-Fe₂O₃Clean reaction, high atom economy.[7][13]Risk of hydrodebromination, requires specialized equipment.[4][8]Variable, catalyst choice is crucial.[4]
Stannous Chloride Reduction SnCl₂·2H₂OMild conditions, good functional group tolerance.[14][15][16]Stoichiometric amounts of tin salts are required, leading to waste.[17]Generally good, but can be substrate-dependent.[16]
Sodium Dithionite Reduction Na₂S₂O₄Mild, metal-free alternative.[18][19]Can require aqueous solvent systems, potential for side reactions.[20][21]Good, often used for sensitive substrates.[19][22]

For the reduction of this compound, metal-in-acid reductions, particularly with iron, are often the methods of choice due to their high efficiency and excellent preservation of the carbon-bromine bond.[10][11]

Reaction Scheme and Workflow

The overall transformation and a general experimental workflow are depicted below.

ReactionWorkflow cluster_reaction Reaction Scheme cluster_workflow General Experimental Workflow A This compound B 2-Bromo-5-methylpyridin-3-amine A->B Reduction (e.g., Fe/AcOH) start Reaction Setup reaction Reaction Monitoring (TLC) start->reaction workup Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: Reaction scheme and general workflow for the reduction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Reduction with Iron in Acetic Acid

This method is highly reliable and generally provides excellent yields. The use of acetic acid as a solvent and proton source facilitates the reduction process.[10]

Reagents and Materials:

Reagent/Material Grade Supplier Notes
This compound>98%Commercially available---
Iron powder (<325 mesh)Reagent---Fine powder increases surface area.
Glacial Acetic AcidACS------
Ethyl AcetateACS---For extraction.
Saturated Sodium Bicarbonate Solution------For neutralization.
Anhydrous Sodium SulfateACS---For drying.
Celite® (Diatomaceous Earth)------For filtration.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron powder (4.3 equivalents). Slowly add glacial acetic acid (5 mL per 1 g of starting material) to the iron powder with stirring. Heat the mixture to 80 °C.[10]

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in glacial acetic acid (5 mL per 1 g of starting material). Add this solution dropwise to the heated iron-acetic acid slurry over 20 minutes.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate.[10]

  • Neutralization and Extraction: Carefully add the filtrate to a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction).[10]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-5-methylpyridin-3-amine.[10]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~93%[10]

Protocol 2: Reduction with Iron and Ammonium Chloride in Methanol/Water

This method offers a milder alternative to using strong acids and is also highly effective.[11]

Reagents and Materials:

Reagent/Material Grade Supplier Notes
This compound>98%Commercially available---
Iron powder (<325 mesh)Reagent------
Ammonium ChlorideACS------
MethanolACS------
WaterDeionized------
Ethyl AcetateACS---For extraction.
Saturated Sodium Bicarbonate Solution------For washing.
Anhydrous Magnesium SulfateACS---For drying.
Celite® (Diatomaceous Earth)------For filtration.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a 4:1 mixture of methanol and water, add iron powder (2.5 equivalents) and ammonium chloride (2.5 equivalents).[11]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2 hours.[11]

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®. Wash the filter cake with methanol.[11]

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.[11]

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the 2-Bromo-5-methylpyridin-3-amine.[11]

Expected Yield: ~90-95%[11]

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Inactive iron powder. Insufficient reaction time or temperature.Use freshly opened or activated iron powder. Increase reaction time or temperature and monitor by TLC.
Low Yield Incomplete extraction. Loss of product during workup.Perform multiple extractions. Be careful during the neutralization step to avoid product precipitation and loss.
Presence of Debrominated Byproduct Harsh reaction conditions (especially in catalytic hydrogenation).Switch to a milder reducing agent like Fe/AcOH or Fe/NH₄Cl. For hydrogenation, use a more selective catalyst.[4]
Dark-colored Product Formation of iron complexes or oxidation of the amine.Purify by column chromatography. Handle the final product under an inert atmosphere if it is sensitive to air.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The addition of reagents can be exothermic; control the rate of addition and use an ice bath if necessary.

  • Handle acids and organic solvents with care.

Conclusion

The reduction of this compound to 2-Bromo-5-methylpyridin-3-amine is a robust and reproducible transformation. The choice between the iron/acetic acid and iron/ammonium chloride methods will depend on the specific requirements of the synthesis and available resources. Both protocols offer high yields and excellent chemoselectivity, making them valuable tools for medicinal and synthetic chemists.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society, 16(8), 733-734.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Bromo-3-nitropyridine CAS 19755-53-4.
  • Autechaux, A. (n.d.). Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transformations.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Suto, M. J., et al. (1992). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 57(23), 6211-6217.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Zhang, H., et al. (2014). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe 2 O 3.
  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.

Sources

Application Note: Strategic Synthesis of Substituted Aminopyridines from 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and versatile synthetic strategies for the transformation of 2-Bromo-5-methyl-3-nitropyridine into valuable aminopyridine derivatives. Aminopyridine scaffolds are ubiquitous in medicinal chemistry and drug development, acting as core components in numerous therapeutic agents. The unique electronic architecture of this compound, featuring a bromine atom activated by both the pyridine nitrogen and an ortho-nitro group, makes it an exceptionally versatile precursor for constructing complex molecular frameworks.[1] This document provides researchers, chemists, and drug development professionals with two primary, field-proven pathways: (1) Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and (2) Palladium-catalyzed Buchwald-Hartwig amination, also followed by nitro group reduction. Each section offers in-depth mechanistic explanations, detailed step-by-step protocols, and critical insights into experimental design to ensure reproducible and high-yielding syntheses.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged heterocycle in modern pharmacology. Its derivatives exhibit a wide spectrum of biological activities, making them indispensable building blocks. This compound is a particularly powerful intermediate due to the strategic placement of its functional groups.

  • Electrophilic Pyridine Core: The inherent electron-deficient nature of the pyridine ring is further amplified by the potent electron-withdrawing nitro group at the C3 position.

  • Activated Leaving Group: This electronic pull makes the C2 position highly susceptible to nucleophilic attack, rendering the bromine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

  • Dual Functionality: The presence of both a modifiable C-Br bond and a reducible nitro group allows for sequential, orthogonal transformations, enabling the synthesis of diverse and complex aminopyridine products.

This guide will explore two primary synthetic routes that leverage these features, providing a clear roadmap from the starting material to the desired aminopyridine products.

Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Nitro Reduction

This two-step approach is arguably the most direct method. It first involves the displacement of the bromide with an amine nucleophile, followed by the reduction of the nitro group to the corresponding amine.

Principle of SNAr on this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. The negative charge is delocalized onto the electronegative nitro group and the pyridine nitrogen, which provides the thermodynamic driving force for this step. Aromaticity is then restored through the expulsion of the bromide leaving group.

SNAr_Mechanism Start This compound N Br NO₂ CH₃ Intermediate Meisenheimer Intermediate N⁻ Br N(R¹R²)H⁺ NO₂ CH₃ Start->Intermediate Addition Nuc R¹R²NH Nuc->Start Product 2-(Alkylamino)-5-methyl-3-nitropyridine N NHR¹R² NO₂ CH₃ Intermediate->Product Elimination HBr HBr Product->HBr

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: SNAr Displacement with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (~0.5 M concentration relative to the starting material). Add the primary amine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(alkylamino)-5-methyl-3-nitropyridine product.

Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol details the clean and efficient reduction of the nitro-substituted intermediate to the desired diamino-pyridine derivative using palladium on carbon.

Materials:

  • 2-(Alkylamino)-5-methyl-3-nitropyridine (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: Add the 2-(alkylamino)-5-methyl-3-nitropyridine to a flask suitable for hydrogenation. Dissolve it in methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.

  • Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the final aminopyridine product, which is often pure enough for subsequent steps or may be purified further if necessary.

Synthetic Strategy II: Palladium-Catalyzed Amination and Subsequent Nitro Reduction

For amines that are poor nucleophiles or sterically hindered, the Buchwald-Hartwig amination offers a powerful and often more efficient alternative to SNAr.[2][3] This palladium-catalyzed cross-coupling reaction forms C-N bonds with a broad substrate scope.[4][5]

Principle of Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + R₂NH, Base Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Product Released ArBr Ar-Br Amine R₂NH Base Base workflow cluster_A Strategy A: SₙAr First cluster_B Strategy B: Buchwald-Hartwig First start This compound snar Protocol 1: SₙAr (Amine, Base, DMSO) start->snar bh Protocol 3: Buchwald-Hartwig (Amine, Pd Catalyst, Ligand, Base) start->bh inter_A 2-Amino-5-methyl-3-nitropyridine Intermediate snar->inter_A reduction Protocol 2: Nitro Reduction (H₂, Pd/C) inter_A->reduction inter_B 2-Amino-5-methyl-3-nitropyridine Intermediate bh->inter_B inter_B->reduction end_product Final Product: 2,3-Diamino-5-methylpyridine Derivative reduction->end_product

Sources

Application Notes & Protocols: Leveraging 2-Bromo-5-methyl-3-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1][2] Among substituted pyridines, 2-Bromo-5-methyl-3-nitropyridine stands out as a highly versatile and strategically functionalized starting material for the synthesis of kinase inhibitors. This guide provides an in-depth exploration of its application, detailing the synthetic rationale, core chemical transformations, and step-by-step experimental protocols. We will focus on leveraging the reactivity of the C2-bromo and C3-nitro groups to construct diverse molecular architectures tailored for kinase inhibition. The protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction are designed to be robust and adaptable, providing researchers in drug discovery with a practical framework for developing next-generation therapeutics.

The Strategic Value of the this compound Scaffold

The efficacy of this compound as a precursor for kinase inhibitors is not coincidental; it is a result of the deliberate arrangement of its functional groups, each serving a distinct and critical role in the synthetic strategy.

  • The Pyridine Core : The pyridine ring is a bioisostere of a phenyl ring but with a key distinction: the nitrogen atom acts as a hydrogen bond acceptor. This feature is instrumental in the design of kinase inhibitors, as it frequently enables a crucial hydrogen bonding interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for type I and II inhibitors.[2]

  • The 2-Bromo Group : This halogen serves as a versatile synthetic "handle." Its primary utility lies in its reactivity in palladium-catalyzed cross-coupling reactions.[3] This allows for the facile and controlled introduction of a wide variety of aryl, heteroaryl, or alkyl groups (via Suzuki-Miyaura coupling) or amine-containing fragments (via Buchwald-Hartwig amination). This C2-position substituent is often directed towards the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance potency and tune pharmacokinetic properties.

  • The 3-Nitro Group : The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the pyridine ring.[4] However, its most significant role is that of a masked amine. The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation.[5] The resulting 3-amino group is strategically positioned to act as a hydrogen bond donor, often forming one of the key interactions with the kinase hinge region, thus anchoring the inhibitor in the active site.

  • The 5-Methyl Group : This small alkyl group provides steric and electronic perturbation. It can fill a small hydrophobic pocket within the target kinase, improving binding affinity and selectivity. Furthermore, it can block potential sites of metabolism, enhancing the metabolic stability of the final compound.

The overall synthetic logic is therefore a modular, two-step process: first, diversification at the C2 position using the bromo handle, followed by the unmasking of the key hinge-binding amino group at C3.

G cluster_main General Synthetic Workflow cluster_c2 C2 Diversification start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald nitro_reduction Nitro Group Reduction (Fe/HCl, SnCl₂, or H₂/Pd-C) suzuki->nitro_reduction buchwald->nitro_reduction final_scaffold Final 2,3,5-Substituted Pyridine Scaffold (Kinase Inhibitor Core) nitro_reduction->final_scaffold

Caption: General workflow for kinase inhibitor synthesis.

Core Synthetic Transformations & Protocols

This section provides detailed, stand-alone protocols for the key reactions in the synthetic sequence. Safety precautions should be observed at all times. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the C2 position of the pyridine and an aryl or heteroaryl boronic acid.[6][7] This reaction is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[6]

Objective: To synthesize a 2-Aryl-5-methyl-3-nitropyridine derivative.

ParameterValue/ReagentPurpose
Electrophile This compound (1.0 eq)The pyridine scaffold.
Nucleophile (Hetero)Arylboronic Acid (1.2 eq)Introduces the desired R¹ group.
Catalyst Pd(PPh₃)₄ (0.05 eq)Facilitates the catalytic cycle.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane / Water (4:1)Common solvent system for Suzuki couplings.
Temperature 85-100 °CProvides thermal energy to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methyl-3-nitropyridine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the method of choice for forming a C-N bond, coupling a primary or secondary amine to the C2 position of the pyridine ring.[9][10] This reaction requires a more specialized ligand to facilitate the catalytic cycle effectively.[11]

Objective: To synthesize a 2-(Amino)-5-methyl-3-nitropyridine derivative.

ParameterValue/ReagentPurpose
Electrophile This compound (1.0 eq)The pyridine scaffold.
Nucleophile Primary or Secondary Amine (1.2 eq)Introduces the desired NHR¹ or NR¹R² group.
Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (0.02 eq)Source of palladium.
Ligand XPhos, RuPhos, or BINAP (0.08 eq)Stabilizes the catalyst and facilitates reductive elimination.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq)Strong, non-nucleophilic base for amine deprotonation.[11]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent required for the reaction.
Temperature 100-110 °CHigher temperature is often needed for C-N coupling.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the chosen phosphine ligand (e.g., XPhos, 0.08 mmol, 0.08 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Seal the vessel and evacuate/backfill with inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Finally, add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(amino)-5-methyl-3-nitropyridine.

Protocol 3: Reduction of the 3-Nitro Group

This crucial final step unmasks the 3-amino group, which is essential for hinge-binding activity. Several methods can achieve this transformation; the choice often depends on the functional group tolerance of the rest of the molecule. Tin(II) chloride is a reliable and mild option.

Objective: To synthesize a 2-Substituted-5-methylpyridin-3-amine.

ParameterValue/ReagentPurpose
Substrate 2-Substituted-5-methyl-3-nitropyridine (1.0 eq)The product from Protocol 1 or 2.
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)Mild and effective reducing agent for nitro groups.
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)Common protic or aprotic solvents.
Temperature 60-78 °CGentle heating accelerates the reduction.

Step-by-Step Procedure:

  • To a round-bottom flask, add the 2-substituted-5-methyl-3-nitropyridine (1.0 mmol, 1.0 equiv.) and dissolve it in ethanol (15 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until the pH is ~8-9 to neutralize the acidic mixture and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired 2-substituted-5-methylpyridin-3-amine, which can often be used without further purification or can be purified by column chromatography if necessary.

G cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex R¹-Pd(II)L₂(X) oa->pd2_complex trans Transmetalation (Base Activated) pd2_complex->trans R²-B(OR)₂ pd2_aryl R¹-Pd(II)L₂(R²) trans->pd2_aryl re Reductive Elimination pd2_aryl->re Forms R¹-R² re->pd0

Sources

Application Notes & Protocols: 2-Bromo-5-methyl-3-nitropyridine as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In the dynamic landscape of agrochemical research, the strategic selection of molecular building blocks is paramount to the discovery and development of novel, effective, and sustainable crop protection agents. 2-Bromo-5-methyl-3-nitropyridine has emerged as a highly versatile scaffold, offering a unique combination of reactive sites that enable the synthesis of a diverse array of complex molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its practical application in the construction of innovative agrochemicals.[2] We will delve into the causality behind experimental choices for key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The strategic positioning of the bromo, methyl, and nitro groups on the pyridine ring imparts a distinct reactivity profile.[1][2] The electron-withdrawing nitro group activates the 2-position for nucleophilic attack, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[3] The methyl group offers a site for further derivatization or can be used to modulate the steric and electronic properties of the final molecule. This trifunctional nature allows for a modular and convergent approach to the synthesis of novel insecticides, fungicides, and herbicides.[2]

Physicochemical Properties & Synthesis

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

Compound Profile
PropertyValueReference
CAS Number 23056-46-4[4]
Molecular Formula C6H5BrN2O2[4][5]
Molecular Weight 217.02 g/mol [4][5]
Appearance Yellow solid[4]
Density 1.709 ± 0.06 g/cm³ (Predicted)[5]
Boiling Point 276.7 ± 35.0 °C (Predicted)[5]
Flash Point 121.1 °C[5]
Synthesis of this compound

The synthesis of this compound is typically achieved from 2-hydroxy-5-methyl-3-nitropyridine. The following protocol is a robust and scalable method.[4]

cluster_synthesis Synthesis Workflow start Start: 2-hydroxy-5-methyl-3-nitropyridine in DMF add_pobr3 Add POBr3 portion-wise at 0-10 °C start->add_pobr3 heat Heat to 80 °C for 12h under N2 add_pobr3->heat quench Cool and pour into crushed ice heat->quench filter Filter the solid precipitate quench->filter wash Wash with ice-cold water filter->wash dry Dry under high vacuum wash->dry product Product: this compound dry->product

Caption: Synthesis workflow of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in N,N-dimethylformamide (DMF, 500 mL).[4]

  • Reagent Addition: Cool the mixture to 0-10 °C using an ice bath. To this stirred suspension, add phosphorus(V) oxybromide (POBr3, 222.8 g, 0.78 mol) portion-wise, ensuring the temperature does not exceed 10 °C.[4]

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into crushed ice (1 Kg) with vigorous stirring.[4]

  • Isolation and Purification: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with ice-cold water (2 x 500 mL) to remove any remaining DMF and inorganic salts.[4]

  • Drying: Dry the product in a desiccator under high vacuum for 24 hours to yield this compound as a yellow solid (121 g, 86% yield).[4]

  • Characterization: The product can be characterized by mass spectrometry. Expected (M+H)+: 217; Found: 216.9.[4]

Applications in Agrochemical Synthesis: Key Transformations and Protocols

The strategic arrangement of functional groups in this compound allows for a variety of chemical transformations crucial for building complex agrochemical molecules.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.[1][3][6] This allows for the facile introduction of amine, alkoxide, and thioalkoxide moieties, which are common functional groups in bioactive molecules.

cluster_snar SNAr Mechanism reactant This compound intermediate Meisenheimer Complex (stabilized by NO2 group) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (Br-) intermediate->leaving_group

Caption: Generalized mechanism for SNAr of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).[3]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).[3]

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.[7][8] This reaction is a cornerstone for constructing the biaryl and heteroaryl backbones of many modern agrochemicals.[9]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2, Base pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium phosphate (2.5 mmol).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).[7]

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, providing access to a diverse array of N-aryl and N-heteroaryl compounds.[11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 eq), a palladium precursor such as Pd(OAc)2 (2-5 mol%), a suitable phosphine ligand like XPhos (4-10 mol%), and a base, typically a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate (1.5-2.5 eq).[11]

  • Reagent Addition: Add the amine (1.1-1.5 eq) to the reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[11]

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[12][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals.[1][2] Its distinct reactivity at multiple positions allows for the strategic and efficient construction of complex molecular architectures.[1] The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important intermediate in the development of next-generation crop protection solutions.

References

  • This compound - ChemBK. (URL: [Link])
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (URL: [Link])
  • 2-Bromo-5-methylpyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])
  • Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine. (URL: [Link])
  • SAFETY DATA SHEET. (URL: not provided in search result)
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermedi
  • 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem. (URL: [Link])
  • Buchwald–Hartwig amin
  • 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem. (URL: [Link])
  • Solved Draw the arrow pushing mechanism for the nucleophilic | Chegg.com. (URL: [Link])
  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
  • The Buchwald-Hartwig Amin
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (URL: [Link])
  • Nucleophilic aromatic substitution - chemeurope.com. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P
  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google P
  • Discovery and development of pyrethroid insecticides - PMC - NIH. (URL: [Link])
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | P
  • (PDF)

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-methyl-3-nitropyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituted pyridine core.[1][2] The electron-withdrawing nitro group enhances the reactivity of the C-Br bond, making it an excellent substrate for a variety of palladium-catalyzed transformations. This document outlines field-proven methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering researchers a robust platform for the synthesis of novel, functionalized 3-nitropyridine derivatives.

Introduction: The Strategic Importance of this compound

The pyridine ring is a "privileged structural motif" in drug design, appearing in approximately 14% of FDA-approved N-heterocyclic drugs as of 2021.[2] Nitropyridine derivatives, in particular, serve as crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][2] The compound this compound offers three distinct points for chemical modification: the bromine atom at the 2-position, the methyl group at the 5-position, and the nitro group at the 3-position.

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling, a class of reactions celebrated for their efficiency and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] The strong electron-withdrawing nature of the adjacent nitro group activates the C-Br bond toward oxidative addition, the crucial first step in the catalytic cycle, often facilitating these reactions under milder conditions than their non-nitrated analogues.[6][7] This guide provides the necessary theoretical grounding and practical protocols to leverage this reactivity for synthetic innovation.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that proceed through a common catalytic cycle.[4][8] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-Br) bond of the substrate, forming a Pd(II) complex.[3]

  • Transmetalation / Insertion:

    • For C-C couplings like Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center.[8]

    • For Heck couplings, an alkene inserts into the Pd-C bond.[4]

    • For C-N couplings like Buchwald-Hartwig, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst to restart the cycle.[3][12]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation / Ligand Exchange PdII_Aryl->Transmetal R-M / Amine PdII_Coupling Ar-Pd(II)L_n-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Product Formation RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArX 2-Bromo-5-methyl- 3-nitropyridine ArX->OxAdd RM Coupling Partner (Boronic Acid, Amine, etc.) RM->Transmetal caption General Palladium Catalytic Cycle.

Caption: General Palladium Catalytic Cycle.

Application Protocols

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl linkages by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[13][14]

Protocol: Coupling with Phenylboronic Acid

This protocol is a robust starting point for coupling this compound with various arylboronic acids.[6][15]

Experimental Workflow:

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-5-methyl-3-nitropyridine as a versatile starting material. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will explore the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to functionalize this key building block. Detailed, field-proven protocols are provided, emphasizing the rationale behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical development.[1][2] Its utility stems from the strategic placement of three distinct functional groups, each offering a unique handle for chemical modification:

  • The Bromine Atom (C2-position): An excellent leaving group, it is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

  • The Nitro Group (C3-position): A strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, opening up a vast new landscape of synthetic possibilities.[1][3]

  • The Pyridine Core: The nitrogen atom within the ring modulates the electron density, making the entire structure a key pharmacophore in numerous bioactive compounds.

This guide will focus on the principal synthetic pathways to derivatize this scaffold, providing both the theoretical basis and practical protocols for laboratory execution.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base snar SNAr Reaction (Alkoxides, Thiolates) start->snar Nucleophile, Base reduction Reduction (e.g., SnCl2, H2/Pd) start->reduction suzuki_prod 2-Aryl/Vinyl-5-methyl-3-nitropyridines suzuki->suzuki_prod buchwald_prod 2-Amino-5-methyl-3-nitropyridines buchwald->buchwald_prod snar_prod 2-Alkoxy/Thio-5-methyl-3-nitropyridines snar->snar_prod reduction_prod 2-Bromo-5-methylpyridin-3-amine reduction->reduction_prod reduction_prod->further_deriv Further Derivatization (Amide coupling, etc.)

Caption: Key synthetic routes from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex molecules, and this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[4][5] It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acids.[5]

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nitropyridine, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination product->pd0 reagents Ar-Br (this compound) reagents->pd2_complex boronic R-B(OH)₂ + Base -> [R-B(OH)₃]⁻ boronic->pd2_trans caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), Solvent (e.g., 1,4-dioxane/water 4:1, or Toluene).

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

ParameterRecommended ChoicesRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often used for general-purpose couplings. PdCl₂(dppf) can be more effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[7] K₃PO₄ is a strong, non-nucleophilic base often effective for pyridyl halides.[7]
Solvent Dioxane/H₂O, Toluene, DMFBiphasic systems like Dioxane/H₂O are common and help dissolve both organic and inorganic reagents.[4]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds, typically between an aryl halide and an amine.[8] This reaction has become indispensable in medicinal chemistry for synthesizing the arylamine motifs prevalent in pharmaceuticals.[9]

Causality & Mechanistic Insight: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[8][9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound (1.0 eq), Amine (1.1-1.3 eq), Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), Phosphine Ligand (e.g., XPhos, RuPhos, 2-6 mol%), Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq), Anhydrous Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube or microwave vial.

    • Add this compound.

    • Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).

    • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

ParameterRecommended ChoicesRationale
Catalyst System Pd₂(dba)₃ + XPhos/RuPhosModern, sterically hindered phosphine ligands are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[8][10]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[9]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C3-position, along with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack. This allows for the displacement of leaving groups at the ortho (C2) and para (C4/C6) positions. In our substrate, the bromine at C2 can be displaced by strong nucleophiles.

Causality & Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon bearing the leaving group (bromine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group and the ring nitrogen.[12]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

G setup 1. Setup Reaction (Substrate, Nucleophile, Solvent, Inert Atm.) heat 2. Heat & Stir (Monitor by TLC/LC-MS) setup->heat workup 3. Aqueous Workup (Quench, Extract) heat->workup purify 4. Purification (Column Chromatography) workup->purify char 5. Characterization (NMR, MS) purify->char

Caption: General workflow for a typical SNAr experiment.

Protocol 3: SNAr with Sodium Methoxide

  • Materials: this compound (1.0 eq), Sodium methoxide (1.5-2.0 eq, can be used as a solution in methanol or generated in situ from sodium metal and methanol), Anhydrous Methanol or THF.

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium methoxide solution dropwise.[13]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary.

Reduction of the Nitro Group

Reduction of the nitro group to a primary amine (e.g., -NO₂ → -NH₂) dramatically alters the electronic properties of the pyridine ring and provides a new site for derivatization. This transformation unlocks access to a different class of compounds, such as 2-bromo-5-methylpyridin-3-amine, which can undergo subsequent reactions like amide couplings, diazotization, or serve as a nucleophile itself.

Protocol 4: Nitro Group Reduction using Tin(II) Chloride

  • Materials: this compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq), Solvent (e.g., Ethanol or Ethyl Acetate), Concentrated HCl (catalytic to excess).

  • Procedure:

    • Suspend this compound in ethanol in a round-bottom flask.

    • Add the tin(II) chloride dihydrate.

    • Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Slowly and carefully basify the mixture by adding a saturated solution of NaHCO₃ or dropwise addition of concentrated NaOH until the pH is ~8-9. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with more ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired amine.

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound - Chem-Impex. Chem-Impex.
  • 2-bromo-3-methyl-5-nitropyridine | Alkali Metals Ltd. | CPHI Online. CPHI Online.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. ChemicalBook.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized? - FAQ - Guidechem. Guidechem.
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. Unknown Source.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. Benchchem.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • The Buchwald-Hartwig Amination Reaction - YouTube. YouTube.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Unknown Source.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - ChemicalBook. ChemicalBook.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. National Institutes of Health.
  • nucleophilic aromatic substitutions - YouTube. YouTube.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine - Benchchem. Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. American Chemical Society.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. MDPI.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization - Benchchem. Benchchem.
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. Google Patents.
  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. PubChem.

Sources

Application Notes and Protocols for Stille Coupling with 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation on Electron-Deficient Pyridines

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] This reaction is particularly valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[2] The coupling of an organostannane reagent with an organic halide or pseudohalide provides a powerful tool for constructing intricate molecular architectures.[3]

This application note focuses on a challenging yet crucial substrate: 2-Bromo-5-methyl-3-nitropyridine. The pyridine core is a prevalent motif in numerous blockbuster drugs, and the ability to introduce diverse substituents is paramount for modulating pharmacological activity. However, the presence of a strongly electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, renders this substrate less reactive in traditional cross-coupling reactions. This guide provides a detailed, field-proven protocol for the successful Stille coupling of this compound, delving into the rationale behind the experimental design and offering insights for optimization and troubleshooting.

The Mechanistic Landscape: A Three-Step Catalytic Cycle

The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Stille_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdII_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pdII_intermediate transmetalation Transmetalation (Rate-Determining Step) pdII_coupled R¹-Pd(II)L₂-R² (Transmetalation Complex) transmetalation->pdII_coupled tin_byproduct X-SnR₃ transmetalation->tin_byproduct pdII_coupled->pd0 Regeneration of Catalyst reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination->product substrate This compound (R¹-X) substrate->oxidative_addition organostannane Organostannane (R²-SnR₃) organostannane->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4]

  • Transmetalation: The organostannane reagent exchanges its organic group (R²) with the halide on the palladium complex. This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[4]

Experimental Protocol: Stille Coupling of this compound

This protocol provides a robust starting point for the Stille coupling of this compound with a variety of organostannanes. Due to the electron-deficient nature of the substrate, the choice of a highly active catalyst system is critical for achieving good yields.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)stannane, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.2-5.5 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, cesium fluoride, palladium(II) acetate, and XPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed 1,4-dioxane via syringe. Stir the mixture for 10-15 minutes to allow for pre-catalyst formation.

  • Organostannane Addition: Add the organostannane reagent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Tin Removal: Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate the tin byproducts. Filter again through celite.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes key parameters for the Stille coupling of this compound. These values are representative and may require optimization for specific organostannane coupling partners.

ParameterRecommended Value/ChoiceRationale
Palladium Source Pd(OAc)₂A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the catalytic species, particularly for electron-deficient substrates.[6]
Base/Additive CsFActs as a fluoride source to activate the organostannane, facilitating the transmetalation step.[2]
Solvent 1,4-Dioxane or TolueneAnhydrous and degassed aprotic solvents are crucial to prevent side reactions and catalyst deactivation.[7]
Temperature 100-110 °CElevated temperatures are often necessary to overcome the activation energy for the oxidative addition of the electron-deficient substrate.
Organostannane 1.2 equivalentsA slight excess is used to drive the reaction to completion and minimize homo-coupling of the bromopyridine.

The "Why": Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/XPhos): The combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos is highly effective for challenging cross-coupling reactions. The ligand facilitates the formation of a coordinatively unsaturated and highly reactive Pd(0) species, which is crucial for the oxidative addition to the electron-deficient C-Br bond of the nitropyridine.[6]

  • Cesium Fluoride as an Additive: The transmetalation step is often the slowest in the catalytic cycle. Fluoride ions can coordinate to the tin atom of the organostannane, forming a hypervalent silicate species that is more nucleophilic and readily transfers its organic group to the palladium center, thereby accelerating the reaction.[2]

  • Anhydrous and Degassed Conditions: Stille reactions are sensitive to oxygen and water. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, while water can lead to proto-destannylation of the organostannane reagent, reducing the yield of the desired product. Rigorous exclusion of air and moisture is therefore essential.

  • Work-up with Potassium Fluoride: Organotin byproducts are often difficult to separate from the desired product by chromatography alone due to their similar polarity. Washing with an aqueous solution of KF leads to the formation of insoluble tin-fluoride salts that can be easily removed by filtration.[4]

Sources

The Strategic Application of 2-Bromo-5-methyl-3-nitropyridine in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the dynamic field of materials science, the pursuit of novel organic materials with tailored electronic and optical properties is relentless. Researchers and drug development professionals are constantly seeking versatile molecular building blocks that offer precise control over the final material's architecture and function. 2-Bromo-5-methyl-3-nitropyridine emerges as a compound of significant interest in this context. Its unique trifunctionalized pyridine structure, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group, provides a powerful platform for the synthesis of a new generation of functional polymers and organic electronic materials.[1][2] This guide provides an in-depth exploration of the application of this compound in materials science, complete with detailed protocols and the scientific rationale behind its use.

The strategic positioning of the bromo, methyl, and nitro groups on the pyridine ring dictates its chemical reactivity and makes it a valuable precursor for advanced materials.[2] The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic electronics synthesis for creating carbon-carbon bonds.[2][3][4] This reactivity allows for the facile incorporation of the pyridine unit into larger conjugated systems, a key design strategy for tuning the optoelectronic properties of materials.[5][6]

Core Properties and Their Implications for Materials Design

To effectively utilize this compound, it is crucial to understand the interplay of its functional groups.

Functional GroupPositionKey Characteristics & Impact on Material Properties
Bromo 2Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of C-C bonds to construct polymer backbones or attach functional side chains.
Nitro 3Strong electron-withdrawing group, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is beneficial for creating n-type organic semiconductors or for tuning the bandgap of a material. Can be reduced to an amine group for further functionalization.
Methyl 5Electron-donating group, which can influence the electronic properties and solubility of the final material. It can also serve as a site for further chemical modification.
Pyridine Ring -The nitrogen atom in the pyridine ring acts as an electron sink, contributing to the electron-accepting nature of the unit. It also provides a site for coordination with metal ions, opening possibilities for sensor applications or the creation of metallo-supramolecular polymers.

This unique combination of functionalities allows for the rational design of materials with specific electronic and photophysical properties, making this compound a valuable tool for researchers in organic electronics, polymer chemistry, and drug development, where pyridine-based scaffolds are of great interest.

Application Focus: Synthesis of Conjugated Polymers for Organic Electronics

A primary application of this compound in materials science is in the synthesis of conjugated polymers for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the electron-deficient nitropyridine unit into a polymer backbone can significantly influence the material's charge transport characteristics and light absorption/emission properties.

Conceptual Workflow for Polymer Synthesis via Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for the synthesis of a conjugated copolymer using this compound as one of the monomers.

G cluster_synthesis Polymer Synthesis Workflow MonomerA This compound Reaction Suzuki-Miyaura Polycondensation MonomerA->Reaction MonomerB Aryl Diboronic Ester (e.g., Thiophene-based) MonomerB->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene/DMF) Solvent->Reaction Purification Purification (Precipitation, Soxhlet Extraction) Reaction->Purification Polymer Final Conjugated Polymer Purification->Polymer

Caption: A generalized workflow for the synthesis of a conjugated polymer.

Detailed Protocol: Synthesis of a Poly(arylene-alt-pyridinylene) Copolymer

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative alternating copolymer using this compound and a commercially available thiophene-based diboronic ester.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific research goals and laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • This compound (≥98% purity)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Experimental Procedure
  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.

  • Reaction Setup:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 217.02 mg), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 338.11 mg), and anhydrous potassium carbonate (4.0 mmol, 552.92 mg).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.76 mg).

    • The flask is then subjected to three cycles of vacuum backfilling with inert gas to ensure an oxygen-free atmosphere.

  • Solvent Addition and Polymerization:

    • To the flask, add a degassed mixture of anhydrous toluene (20 mL) and anhydrous DMF (5 mL) via a cannula or syringe. The DMF is added to aid in the dissolution of the potassium carbonate.

    • The reaction mixture is then heated to 90 °C and stirred vigorously under a positive pressure of inert gas.

    • The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture. The reaction is typically allowed to proceed for 48-72 hours.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The viscous solution is then slowly poured into a beaker containing 200 mL of rapidly stirring methanol. This will cause the polymer to precipitate.

    • The precipitated polymer is collected by filtration and washed sequentially with deionized water, methanol, acetone, and hexanes to remove any remaining monomers, oligomers, and catalyst residues.

    • For further purification, the crude polymer is subjected to Soxhlet extraction with methanol, acetone, and hexanes to remove low molecular weight fractions. The purified polymer is then extracted with a good solvent for the polymer (e.g., chloroform or chlorobenzene) and re-precipitated into methanol.

  • Drying and Characterization:

    • The purified polymer is collected by filtration and dried in a vacuum oven at 60 °C overnight.

    • The final polymer should be a colored solid (the color will depend on the conjugation length and electronic structure).

    • The polymer should be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, UV-Vis spectroscopy to determine the absorption properties, and Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.

Reaction Scheme

G cluster_reaction Suzuki-Miyaura Polycondensation reactant1 This compound plus + catalyst Pd(PPh3)4, K2CO3 Toluene/DMF, 90 °C reactant1->catalyst reactant2 Thiophene Diboronic Ester reactant2->catalyst plus->catalyst product Alternating Copolymer catalyst->product

Caption: A representative reaction scheme for the synthesis of a conjugated polymer.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique electronic and reactive properties allow for the creation of novel conjugated polymers with tunable optoelectronic characteristics. The protocol detailed above for a Suzuki-Miyaura polycondensation serves as a foundational methodology for researchers to explore the potential of this compound in organic electronics and other areas of materials science. As the demand for high-performance organic materials continues to grow, the strategic use of well-designed molecular precursors like this compound will be paramount in driving innovation and enabling the next generation of electronic and photonic devices.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]
  • A short review article on conjug
  • Okamoto, K., & Luscombe, C. K. (2011). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry, 2(11), 2424-2434. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
  • Rojas-Gomez, D. F., et al. (2021). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Results in Optics, 5, 100147. [Link]
  • Mathew, S., et al. (2014). Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers.
  • Yella, A., et al. (2014). Dye-Sensitized Solar Cells with 13% Efficiency Achieved Through the Molecular Engineering of Porphyrin Sensitizers.
  • Al-Zoubi, R. M., et al. (2019). Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study. Molecules, 24(18), 3291. [Link]
  • Urbina-Blanco, C. A., et al. (2020). Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells. Inorganics, 8(10), 55. [Link]

Sources

Application Note & Protocols: Scalable Synthesis of 2-Bromo-5-methyl-3-nitropyridine and its Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Bromo-5-methyl-3-nitropyridine, a pivotal intermediate in pharmaceutical development.[1] We present a robust and scalable protocol for the synthesis of the core scaffold, followed by detailed methodologies for its derivatization via modern cross-coupling reactions. The protocols are designed for researchers, chemists, and process development professionals, with an emphasis on causality, safety, and reproducibility.

Strategic Importance in Drug Discovery

This compound is a highly versatile heterocyclic building block. Its strategic arrangement of functional groups—a reactive bromine atom for cross-coupling, an electron-withdrawing nitro group that influences ring reactivity, and a methyl group—makes it an ideal starting point for constructing complex molecular architectures.[2][3] This intermediate is instrumental in the synthesis of a wide array of bioactive molecules, including potential anti-cancer agents and other therapeutic compounds.[1] The ability to reliably synthesize this compound and its derivatives on a large scale is therefore critical for advancing drug discovery programs.

Synthesis of the Core Intermediate: this compound

The most direct and scalable route to this compound involves the bromination of 2-hydroxy-5-methyl-3-nitropyridine. This transformation is efficiently achieved using phosphorus(V) oxybromide (POBr₃).

Reaction Principle

The conversion of the 2-hydroxypyridine tautomer to the 2-bromopyridine derivative proceeds via the formation of a phosphate ester intermediate upon reaction with POBr₃. The N,N-dimethylformamide (DMF) solvent acts not only as a high-boiling medium but also likely participates in the formation of a Vilsmeier-type reagent, which facilitates the nucleophilic substitution of the activated hydroxyl group by bromide.

Workflow for Synthesis of this compound

G A Start: 2-Hydroxy-5-methyl-3-nitropyridine in DMF B Cool to 0-10 °C A->B C Add POBr₃ in portions B->C Exothermic Control D Heat to 80 °C Stir for 12h under N₂ C->D E Reaction Monitoring (TLC/LC-MS) D->E F Cool to RT Quench in Crushed Ice E->F Completion Confirmed G Filter Precipitate F->G H Wash with Cold H₂O (2x) G->H I Dry under High Vacuum H->I J Final Product: This compound I->J

Caption: Workflow for the large-scale synthesis of the core intermediate.

Large-Scale Synthesis Protocol

This protocol is based on a reported procedure with a proven yield of 86%.[4]

Materials & Reagents:

ReagentCAS NumberMolecular FormulaMolecular WeightQuantity (100g Scale)Moles
2-Hydroxy-5-methyl-3-nitropyridine14599-31-6C₆H₆N₂O₃154.12100 g0.65
Phosphorus(V) Oxybromide (POBr₃)13455-01-1Br₃OP286.69222.8 g0.78
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09500 mL-
Crushed Ice / Deionized Water7732-18-5H₂O18.02~1.5 Kg-

Safety & Handling:

  • Phosphorus(V) Oxybromide (POBr₃): Corrosive and moisture-sensitive. Reacts violently with water. Handle in a fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • This compound: This compound and its analogs are irritants and may be toxic.[5] Causes skin, eye, and respiratory irritation.[6] Handle with gloves and eye protection.

  • Procedure: The reaction is exothermic upon addition of POBr₃ and involves heating. It should be conducted in a suitable glass reactor with proper temperature control and under an inert atmosphere.

Step-by-Step Procedure:

  • Reactor Setup: Charge a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet with 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) and anhydrous DMF (500 mL).

  • Initial Cooling: Begin stirring the mixture and cool the reactor to between 0 °C and 10 °C using an ice bath.

  • Reagent Addition: Once the target temperature is reached, add phosphorus(V) oxybromide (222.8 g, 0.78 mol) in small portions over 30-45 minutes.[4] Causality: Portion-wise addition is critical to control the initial exotherm and prevent a runaway reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 12 hours under a continuous nitrogen atmosphere.[4] The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: After 12 hours, cool the reaction mixture to room temperature. In a separate, larger vessel, prepare approximately 1 Kg of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[4] Causality: This step quenches the reaction, precipitates the product, and dissolves inorganic byproducts.

  • Isolation: The resulting yellow solid is collected by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with two 500 mL portions of ice-cold deionized water to remove any residual DMF and salts.[4]

  • Drying: Dry the purified solid in a vacuum desiccator under high vacuum for 24 hours to yield this compound.

  • Characterization: The expected product is a yellow solid. Yield: ~121 g (86%). Mass Spectrometry: (M+H)⁺ expected: 217.02; found: 216.9.[4]

Derivatization via Cross-Coupling Reactions

The synthetic utility of this compound is fully realized in its subsequent functionalization, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the precise installation of carbon and nitrogen substituents.

Logical Flow of Derivatization

G Core 2-Bromo-5-methyl- 3-nitropyridine Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Core->Suzuki_Catalyst Suzuki-Miyaura Coupling BH_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) + Base (e.g., NaOtBu) Core->BH_Catalyst Buchwald-Hartwig Amination Suzuki_Product C-C Coupled Derivative (Aryl-Pyridine) Suzuki_Catalyst->Suzuki_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Suzuki_Catalyst BH_Product C-N Coupled Derivative (Amino-Pyridine) BH_Catalyst->BH_Product Amine Primary/Secondary Amine (R₂-NH) Amine->BH_Catalyst

Caption: Key derivatization pathways for the core intermediate.

Protocol: Suzuki-Miyaura C-C Coupling

This protocol provides a general framework for coupling arylboronic acids with the 2-bromopyridine scaffold.[7][8]

Principle: The Suzuki reaction forms a new carbon-carbon bond between the bromine-bearing carbon of the pyridine and the carbon-bearing boron of the organoboron species. The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[9][10]

Representative Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like powdered K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired biaryl product.

Protocol: Buchwald-Hartwig C-N Amination

This protocol outlines the synthesis of N-aryl or N-alkyl derivatives.[11][12]

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[11]

Representative Protocol:

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv), a bulky phosphine ligand such as RuPhos or XPhos (0.08 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Seal the vessel. Add the desired primary or secondary amine (1.2 equiv) followed by an anhydrous aprotic solvent like toluene or dioxane via syringe.

  • Reaction: Heat the sealed vessel to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the N-substituted pyridine derivative.

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Buchwald–Hartwig amin
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Reactions of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-3-nitropyridine. This substrate presents a unique set of challenges due to its electronic and structural properties. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these challenges and optimize your reaction yields.

The inherent difficulty in this transformation stems from two primary factors: the strong electron-withdrawing effect of the nitro group and the coordinating ability of the pyridine nitrogen. The nitro group deactivates the pyridine ring, making the initial oxidative addition of the palladium catalyst to the C-Br bond a significant kinetic barrier.[1][2] Concurrently, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][3][4]

This guide will address these issues systematically, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound giving low to no yield with standard catalysts like Pd(PPh₃)₄?

A: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for this class of substrate.[5] The electron-deficient nature of the 3-nitropyridine ring makes the oxidative addition step—where the palladium(0) inserts into the carbon-bromine bond—energetically demanding. Furthermore, the pyridine nitrogen can act as a ligand, poisoning the catalyst.[1][3] Success requires a more robust catalyst system, typically one featuring bulky, electron-rich ligands that can promote oxidative addition and sterically shield the palladium center from the inhibitory pyridine nitrogen.[2][6]

Q2: What are the most common side reactions I should be aware of?

A: The three most prevalent side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, replacing it with a hydrogen atom from a proton source (like water).[7] This side reaction consumes your nucleophile and is a common cause of low yields.[2][5]

  • Homocoupling: The self-coupling of your boronic acid reagent to form a biaryl byproduct. This pathway is often promoted by the presence of oxygen or if the initial reduction of a Pd(II) precatalyst is inefficient.[3][5][8]

  • Dehalogenation: The reduction of the starting this compound to 5-methyl-3-nitropyridine, where the bromine is replaced by a hydrogen atom.[1][2]

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A: This choice involves a trade-off between reactivity and stability.[9]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times. However, they are more susceptible to decomposition pathways like protodeboronation and homocoupling.[9][10]

  • Boronate Esters (Pinacol, MIDA): Offer significantly enhanced stability, are easier to handle and purify, and are less prone to protodeboronation.[5][9] For a challenging substrate where reactions may be sluggish and require longer heating, starting with a more stable boronate ester is often a prudent strategy to ensure your coupling partner survives the reaction conditions.

Q4: How critical is degassing, and what is the best method?

A: It is absolutely critical. Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promotes the homocoupling of the boronic acid.[3][8] For robust and reproducible results, the reaction mixture and solvents must be rigorously deoxygenated. Several freeze-pump-thaw cycles (at least three) are considered the gold standard. Sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) is also a widely used and effective method.[5]

In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield

A low yield is the most common issue. A systematic, component-by-component optimization is the most effective approach.

G start Low / No Yield catalyst 1. Optimize Catalyst & Ligand (Most Critical) start->catalyst base 2. Screen Bases catalyst->base No Improvement success Yield Improved catalyst->success Improvement solvent 3. Change Solvent System base->solvent No Improvement base->success Improvement temp 4. Adjust Temperature & Time solvent->temp No Improvement solvent->success Improvement reagents 5. Verify Reagent Quality temp->reagents No Improvement temp->success Improvement reagents->success Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

The interaction between the palladium source and the ligand is paramount for activating the electron-deficient C-Br bond.

ParameterRecommendation & Rationale
Palladium Source Use a Pd(0) source like Pd₂(dba)₃ or a stable, well-defined Pd(II) precatalyst. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common but require in situ reduction, which can sometimes be inefficient.[8][11]
Ligand Class Switch to Bulky, Electron-Rich Biaryl Phosphine Ligands. These are essential for this substrate class.[2][6] They accelerate the rate-limiting oxidative addition step and their steric bulk helps prevent catalyst dimerization and inhibition by the pyridine nitrogen.[2]
Specific Ligands SPhos, XPhos, or RuPhos. These are Buchwald-type ligands that are field-proven for coupling electron-deficient and sterically hindered substrates.[2] Start with SPhos or XPhos.
Catalyst Loading Begin with 2-5 mol% of the palladium catalyst and a Ligand:Pd ratio of 2:1. For difficult couplings, increasing the catalyst loading to 5-10 mol% may be necessary, but be mindful of costs and purification challenges.[12]

The base activates the boronic acid/ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[13] Its strength and solubility are key.

BaseStrengthCommon Use & Rationale
K₂CO₃ / Na₂CO₃ ModerateA common starting point, often used in aqueous/organic solvent mixtures. May be too weak for this challenging coupling.[13]
K₃PO₄ StrongHighly Recommended. Often provides superior results for electron-deficient halides. Its use in solvents like dioxane or toluene (with a small amount of water) is a robust combination.[12][14]
Cs₂CO₃ StrongAnother excellent choice, known for its high solubility in organic solvents. Can sometimes outperform K₃PO₄ but is more expensive.[12][15]
KF WeakUsed under anhydrous conditions. The fluoride anion is thought to play a unique role in activating the boronic acid. Can be effective in minimizing protodeboronation.[16][17]

The solvent must solubilize all components and facilitate the reaction, while temperature provides the necessary activation energy.

ParameterRecommendation & Rationale
Solvent Choice 1,4-Dioxane/water (e.g., 5:1) or Toluene/water (e.g., 10:1) are excellent starting points.[12][17] The water helps dissolve inorganic bases like K₃PO₄. Anhydrous DMF or CPME can be alternatives if protodeboronation is a major issue and you are using a base like Cs₂CO₃ or KF.[18][19]
Temperature These reactions often require elevated temperatures to overcome the high activation energy of oxidative addition. Start at 100-110 °C. [5] If the reaction is still sluggish and the solvent allows, the temperature can be increased, but monitor closely for decomposition of starting materials or product.[5]
Reaction Time Monitor the reaction by TLC or LC-MS. These couplings can be slow, sometimes requiring 12-24 hours for completion.[5][14] Driving the reaction to full conversion of the starting material is key.
Issue 2: Significant Side Product Formation

If your catalyst is active but the yield of the desired product is low, competing reaction pathways are likely the culprit.

  • Symptom: You observe the arene/heteroarene corresponding to your boronic acid as a major byproduct.

  • Cause: Cleavage of the C-B bond by a proton source, often exacerbated by high temperatures, extended reaction times, and excess water.[5][7]

  • Solutions:

    • Use a Boronate Ester: Switch from the boronic acid to its corresponding pinacol or MIDA ester. They are significantly more stable.[2][5]

    • Minimize Water: Use anhydrous solvents and dry your reagents thoroughly. If using a base like K₃PO₄ that works well with water, use the minimum amount required for solubility (e.g., a 10:1 or greater organic:water ratio).

    • Use a Milder Base: Consider switching to a weaker base like KF or NaHCO₃, which can reduce the rate of this side reaction.[20]

  • Symptom: You observe a symmetrical biaryl (from the self-coupling of two boronic acid molecules) as a byproduct.

  • Cause: Primarily the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][5][8]

  • Solutions:

    • Rigorous Degassing: This is the most effective solution. Ensure all solvents (including water) and the final reaction mixture are thoroughly deoxygenated before heating.[5][18]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ avoids the need for an in situ reduction step, which, if inefficient, can leave behind Pd(II) species that promote homocoupling.[8]

    • Use Bulky Ligands: The steric hindrance of ligands like SPhos and XPhos can also help suppress homocoupling.[2]

Visualizing the Catalytic Cycle

Understanding the mechanism helps pinpoint potential failure points. For this compound, the Oxidative Addition is often the rate-limiting step, and Catalyst Inhibition is a key challenge.

G pd0 Active Pd(0)L₂ oa Oxidative Addition (Often Rate-Limiting) pd0->oa inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition Deactivation pd2 Ar-Pd(II)-Br(L₂) oa->pd2 trans Transmetalation pd2->trans pd2->inhibition pd2_ar Ar-Pd(II)-Ar'(L₂) trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Product (Ar-Ar') re->product Exits Cycle arbr Ar-Br (this compound) arbr->oa Enters Cycle ar_boronic Ar'-B(OR)₂ + Base ar_boronic->trans Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling

This protocol uses a robust Buchwald-type catalyst system and is a strong starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to make the final concentration ~0.1 M) via syringe.[8]

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting bromide is consumed (typically 12-24 hours).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to sparging for removing dissolved oxygen.

  • Freeze: Place the flask containing your solvent(s) in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, apply a high vacuum to the flask for 5-10 minutes to remove the atmosphere above the frozen solid.

  • Thaw: Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure the thorough removal of dissolved gases. After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

References
  • BenchChem. (2025). Troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine.
  • BenchChem. (2025).
  • BenchChem. (2026). Technical Support Center: Troubleshooting Suzuki Coupling with Bromotriphenylethylene.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Wikipedia. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • BenchChem. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine.

Sources

Technical Support Center: Nitration of 2-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-bromo-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction and troubleshoot potential side reactions.

The nitration of substituted pyridines can be a nuanced process. The pyridine ring is inherently electron-deficient, making electrophilic substitution more challenging than with benzene derivatives.[1][2] The presence of both a deactivating bromo group and a weakly activating methyl group on the 2-bromo-5-methylpyridine ring, combined with the ring's own electronic properties, necessitates careful control of reaction conditions to achieve the desired 3-nitro product, 2-bromo-5-methyl-3-nitropyridine, while minimizing the formation of unwanted byproducts.

This guide is structured to provide both quick answers through FAQs and detailed troubleshooting for more persistent issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the nitration of 2-bromo-5-methylpyridine?

A1: The most common method involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is usually performed at low temperatures (e.g., 0-10°C) to control the exothermic nature of the reaction and improve selectivity. Fuming nitric acid in sulfuric acid can also be employed for less reactive substrates.[3]

Q2: What is the expected major product of this nitration?

A2: The primary product is this compound. The directing effects of the substituents and the pyridine nitrogen favor nitration at the C3 position. The pyridine nitrogen is strongly deactivating, particularly at the C2, C4, and C6 positions. The bromo group at C2 is also deactivating, while the methyl group at C5 is weakly activating and ortho, para-directing. The combination of these effects makes the C3 position the most favorable site for electrophilic attack.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may require longer reaction times or slightly elevated temperatures, but be cautious as this can also promote side reactions.

  • Protonation of the pyridine nitrogen: The highly acidic conditions lead to the formation of the pyridinium ion, which is significantly more deactivated towards electrophilic attack.[4][5]

  • Substrate purity: Ensure your starting material, 2-bromo-5-methylpyridine, is of high purity.

  • Work-up procedure: Inefficient extraction or purification can lead to loss of product. The product, this compound, is a solid and should precipitate upon careful quenching of the reaction mixture with ice water.[6]

Q4: I am observing multiple spots on my TLC analysis. What could they be?

A4: Multiple spots suggest the formation of side products. Common possibilities include isomers (e.g., nitration at other positions, though less likely), products of over-nitration, oxidation of the methyl group, or even ipso-substitution. The subsequent troubleshooting guide will delve into these in more detail.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a deeper dive into specific side reactions that can occur during the nitration of 2-bromo-5-methylpyridine, their mechanistic basis, and practical steps to minimize their formation.

Oxidation of the Methyl Group

A significant side reaction, especially under harsh nitrating conditions (high temperatures or prolonged reaction times), is the oxidation of the electron-donating methyl group to a carboxylic acid.[7][8] This leads to the formation of 2-bromo-3-nitro-5-pyridinecarboxylic acid.

Causality: The strong oxidizing nature of concentrated nitric acid, particularly when heated, can lead to the oxidation of alkyl side chains on aromatic rings.[2]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at or below 10°C throughout the addition of the nitrating mixture and for the duration of the reaction.

  • Reaction Time: Monitor the reaction progress by TLC. Avoid unnecessarily long reaction times once the starting material has been consumed.

  • Choice of Nitrating Agent: If oxidation is a persistent issue, consider using a milder nitrating agent, although this may require optimization to achieve a reasonable reaction rate.

Over-Nitration (Dinitration)

While the pyridine ring is generally deactivated, the formation of dinitro products is possible, particularly if the reaction conditions are too forcing. This would likely result in the formation of 2-bromo-5-methyl-3,X-dinitropyridine.

Causality: The initial nitro group is strongly deactivating, making the introduction of a second nitro group difficult. However, at elevated temperatures or with a large excess of the nitrating agent, this side reaction can occur.

Troubleshooting Protocol:

  • Stoichiometry: Use a carefully measured, slight excess of nitric acid. A large excess will drive the reaction towards dinitration.

  • Temperature: As with oxidation, lower temperatures will disfavor the more energetically demanding dinitration.

Ipso-Substitution

Ipso-substitution is a reaction in which the incoming electrophile (the nitronium ion, NO₂⁺) displaces a substituent already present on the ring, rather than a hydrogen atom.[1][9] In this case, either the bromo or the methyl group could potentially be displaced.

Causality: The attack of the electrophile at a position already bearing a substituent can lead to the expulsion of that substituent if it is a good leaving group.[10] While less common than substitution at a C-H bond, it is a known phenomenon in electrophilic aromatic substitution.[11]

  • Ipso-Substitution of the Bromo Group: This would lead to the formation of 2-nitro-5-methylpyridine.

  • Ipso-Substitution of the Methyl Group: This is less likely but could result in 2-bromo-5-nitropyridine.[12]

Troubleshooting Protocol:

  • Careful Analysis of Byproducts: If you suspect ipso-substitution, it is crucial to isolate and characterize the byproducts using techniques like NMR and mass spectrometry to confirm their structures.

  • Reaction Conditions: The propensity for ipso-substitution can be influenced by the specific acid concentration and temperature. Sticking to the recommended conditions for the desired nitration will generally minimize this pathway.

Decarboxylation (if Oxidation Occurs)

If the methyl group is first oxidized to a carboxylic acid, this intermediate can then undergo decarboxylation under the acidic and potentially heated conditions of the reaction or work-up.[13] This would lead to the formation of 2-bromo-3-nitropyridine.

Causality: Pyridinecarboxylic acids can undergo decarboxylation, and the rate can be influenced by the position of the carboxyl group and the reaction conditions.[14][15][16]

Troubleshooting Protocol:

  • Preventing Oxidation: The primary strategy here is to prevent the initial oxidation of the methyl group by following the protocols outlined above (strict temperature and time control).

Summary of Reaction Conditions and Their Impact on Side Products
ParameterRecommended ConditionPotential Side Product if Deviated
Temperature 0-10°COxidation of methyl group, Over-nitration
Reaction Time Monitor by TLCOxidation of methyl group, Over-nitration
Stoichiometry of HNO₃ Slight excess (e.g., 1.1-1.2 eq)Over-nitration
Acid Concentration Concentrated H₂SO₄Incomplete reaction if too dilute

III. Experimental Protocols

A. Standard Protocol for the Nitration of 2-Bromo-5-methylpyridine

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-bromo-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-5-methylpyridine in sulfuric acid. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.

  • Reaction: Stir the reaction mixture at 0-10°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the mobile phase).[17]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A yellow solid of this compound should precipitate.[6] Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from ethanol or a mixture of ethanol and water).

B. Analytical Protocol for Side Product Identification
  • Thin Layer Chromatography (TLC): Use TLC to get a preliminary idea of the number of components in your crude reaction mixture.

  • Column Chromatography: If significant side products are present, purify the crude mixture using column chromatography to isolate each component.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for determining the structure of the main product and any isolated side products.

    • Mass Spectrometry (MS): Obtain the mass of the parent ion to confirm the molecular weight of your products.[6]

IV. Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the main reaction pathway, the formation of a key side product, and a general troubleshooting workflow.

Nitration_Pathway A 2-Bromo-5-methylpyridine C Sigma Complex Intermediate A->C Electrophilic Attack B Nitronium Ion (NO₂⁺) B->C D This compound C->D -H⁺

Caption: Main reaction pathway for the nitration of 2-bromo-5-methylpyridine.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction A 2-Bromo-5-methylpyridine B This compound A->B HNO₃ / H₂SO₄ (0-10°C) C 2-bromo-3-nitro-5-pyridinecarboxylic acid A->C HNO₃ / H₂SO₄ (High Temp) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Temperature Control (≤ 10°C?) Start->Check_Temp Check_Time Review Reaction Time (TLC Monitoring?) Check_Temp->Check_Time Yes Optimize Optimize Conditions Check_Temp->Optimize No Check_Stoich Check Reagent Stoichiometry Check_Time->Check_Stoich Yes Check_Time->Optimize No Analyze_Byproducts Isolate and Characterize Byproducts (NMR, MS) Check_Stoich->Analyze_Byproducts Yes Check_Stoich->Optimize No Analyze_Byproducts->Optimize Success Pure Product, Good Yield Optimize->Success

Caption: A logical workflow for troubleshooting common nitration issues.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Autechem. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ipso nitration in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in ipso-nitration reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines. Retrieved from

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • M.Sc. II Semester. (n.d.). ipso attack. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Retrieved from

  • RSC Publishing. (2023, February 6). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Retrieved from [Link]

  • Semantic Scholar. (1972, September 15). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved from

  • Chemsrc. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]

  • Simson Chemie. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

Sources

challenges in the purification of 2-Bromo-5-methyl-3-nitropyridine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations for their causes and actionable solutions.

Question 1: My crude product is a dark, oily residue instead of the expected yellow solid. What are the likely causes and how can I proceed with purification?

Answer: The appearance of a dark, oily crude product often points to the presence of residual solvents, unreacted starting materials, or the formation of polymeric byproducts. The high reactivity of the pyridine ring, influenced by the electron-withdrawing nitro group, can sometimes lead to side reactions under prolonged heating or in the presence of certain reagents.[1]

Causality and Recommended Actions:

  • Residual High-Boiling Solvents (e.g., DMF, DMSO): If the synthesis was performed in a high-boiling solvent like N,N-dimethylformamide (DMF), its incomplete removal is a common cause of oily residues.

    • Solution: Before attempting recrystallization or chromatography, perform an aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water and then with brine to remove the residual high-boiling solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Incomplete Reaction or Excess Reagents: The presence of unreacted starting materials or excess brominating agents can lead to a complex, impure mixture.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. If excess reagents are the issue, a quenching step followed by an appropriate aqueous wash is necessary. For example, if phosphorus oxybromide was used, quenching with ice-cold water is a standard procedure to precipitate the crude product and remove water-soluble impurities.[3]

  • Formation of Colored Impurities: Nitropyridine compounds can be susceptible to decomposition, forming colored byproducts, especially when exposed to light or high temperatures for extended periods.

    • Solution: After an initial aqueous workup, consider a preliminary purification step. This could involve dissolving the crude product in a minimal amount of a suitable solvent and filtering it through a short plug of silica gel to remove highly polar, colored impurities.

Question 2: I'm having difficulty achieving good separation between my product and a closely-eluting impurity during column chromatography. What strategies can I employ to improve resolution?

Answer: Co-elution of impurities with similar polarity to the target compound is a frequent challenge in the purification of substituted pyridines.[2][4] The polarity of this compound is influenced by the polar nitro group and the bromine atom, as well as the nonpolar methyl group.

Strategies for Enhanced Chromatographic Separation:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for purifying nitropyridines is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[4][5]

    • Shallow Gradient: If using gradient elution, a shallower gradient will increase the separation between closely eluting compounds.[6]

    • Solvent Modifiers: The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can mitigate this by neutralizing the acidic silanol groups on the silica surface.[4][6]

  • Change the Stationary Phase:

    • Alumina: If silica gel (acidic) is not providing adequate separation or is causing product degradation, switching to neutral or basic alumina can be an effective alternative.[6]

    • Reverse-Phase Chromatography: For more challenging separations, reverse-phase chromatography using a C18 column with a mobile phase of acetonitrile and water can be employed.[7]

Illustrative Table for Mobile Phase Optimization:

TrialMobile Phase (Hexane:Ethyl Acetate)Observation
19:1Product elutes too slowly.
27:3Product and impurity co-elute.
38:2Improved separation, but still some overlap.
48.5:1.5Good separation achieved.

Question 3: My yield is significantly lower than expected after recrystallization. What are the common pitfalls?

Answer: Low recovery from recrystallization is often due to the selection of a suboptimal solvent or procedural errors. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6]

Key Considerations for Efficient Recrystallization:

  • Solvent Selection:

    • Solubility Testing: Perform small-scale solubility tests with various solvents to find the ideal one. Ethanol, ethyl methyl ketone, or mixtures of solvents like ethanol/water are often suitable for nitropyridine compounds.[8][9]

    • Insolubility in Water: this compound is generally insoluble in water, making it a good anti-solvent in a solvent/anti-solvent recrystallization system.[10]

  • Procedural Optimization:

    • Minimum Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in the product remaining in the solution even after cooling.[6]

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can cause impurities to be trapped within the crystal lattice.[4]

    • Washing the Crystals: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities on the surface without dissolving a significant amount of the product.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound? A1: Pure this compound is typically a yellow or off-white crystalline solid.[3][11] While specific melting points can vary slightly, they are generally in the range of 106-108°C.[11]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound? A2: The impurities will depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 2-hydroxy-5-methyl-3-nitropyridine), regioisomers if the nitration or bromination steps are not perfectly selective, and over-brominated or di-nitrated byproducts.[1][2]

Q3: How can I effectively monitor the purity of my fractions during column chromatography? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[2] By spotting the collected fractions on a TLC plate and eluting with the same mobile phase used for the column, you can identify which fractions contain the pure product. Visualization under a UV lamp is typically used for aromatic compounds like this one.[4]

Q4: Is this compound stable during purification? A4: While relatively stable, nitropyridine compounds can be sensitive to prolonged exposure to strong acids, bases, or high heat, which can lead to decomposition.[1] The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, in which case using a deactivated silica or switching to alumina is recommended.[6]

III. Experimental Protocols & Visual Workflows

Protocol 1: Standard Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.[12]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[13][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed compound to the top of the column.[4]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.[4]

  • Fraction Collection: Collect the eluent in a series of fractions.[4]

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Purification Method Selection

Purification_Workflow start Crude Product (this compound) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) check_purity_recryst Check Purity (TLC/NMR) recrystallization->check_purity_recryst pure_product Pure Product check_purity_recryst->pure_product Pure check_purity_recryst->column_chromatography Impure check_purity_column Check Purity (TLC/NMR) column_chromatography->check_purity_column check_purity_column->pure_product Pure further_purification Consider Preparative HPLC or re-chromatography check_purity_column->further_purification Impure

Caption: Decision tree for selecting a purification method.

IV. References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of palladium catalysts from reaction mixtures involving the versatile building block, 2-Bromo-5-methyl-3-nitropyridine. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification processes.

The Challenge with Pyridine-Containing Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1] However, the removal of residual palladium from the final product is a critical challenge, especially in the pharmaceutical industry where strict limits on elemental impurities are enforced.[2][3] The issue is often compounded when working with molecules like this compound. The nitrogen atom in the pyridine ring can act as a ligand, forming stable, soluble complexes with palladium.[4][5][6] This coordination can hinder removal by simple filtration and may require more sophisticated purification strategies.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is simple filtration through Celite® or filter paper often insufficient for removing palladium from my this compound reaction?

A1: While filtration is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species, it fails to capture soluble palladium complexes.[5][6][7] The pyridine nitrogen in your starting material or product can chelate with palladium, keeping it dissolved in the reaction mixture.[5][6] Additionally, very fine, colloidal palladium particles, sometimes formed from catalyst decomposition (palladium black), can pass through standard filter media.[6]

Q2: I'm observing a persistent yellow or brown color in my product even after initial work-up. What does this indicate?

A2: A persistent color in your product after initial filtration is a strong indicator of residual soluble or colloidal palladium.[8] To decolorize the product and remove these impurities, a more targeted purification method such as treatment with a palladium scavenger or activated carbon is necessary.[8]

Q3: What are "palladium scavengers" and how do they work?

A3: Palladium scavengers are solid-supported materials, typically silica gels or polymers, that are functionalized with ligands that have a high affinity for palladium.[9][10] Common functional groups include thiols, thioureas, amines, and triaminetetraacetic acid.[5][11] When added to the reaction mixture, these scavengers selectively bind to the palladium, forming a solid complex that can be easily removed by filtration.[8]

Q4: How do I choose the right scavenger for my this compound reaction?

A4: The choice of scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[4][5] Thiol-based scavengers are often a robust choice for various palladium species.[5][9] It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific reaction conditions.[4][5]

Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory agencies like the European Agency for the Evaluation of Medicinal Products have set strict limits for platinum group metals (including palladium) in APIs, often to less than 5 ppm.[2] Therefore, highly efficient removal methods are crucial in pharmaceutical development.[2][3]

Troubleshooting Guide

This section addresses common problems encountered during palladium removal and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
High residual palladium (>100 ppm) detected after standard filtration. The palladium is present in a soluble form, likely complexed with the pyridine nitrogen of your product or starting material, preventing removal by simple filtration.[5][6]1. Employ a dedicated palladium scavenger: Use a solid-supported scavenger with a high affinity for palladium (e.g., thiol-functionalized silica).[5] 2. Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the palladium.[5] 3. Recrystallization: If the product is a solid, recrystallization can be an effective method to leave palladium impurities in the mother liquor.[8]
Palladium scavenger appears ineffective. 1. Incorrect scavenger selection: The chosen scavenger may not be effective for the specific palladium species in your reaction (e.g., Pd(0) vs. Pd(II)).[5] 2. Strong palladium-pyridine complexation: The palladium may be too strongly bound to the pyridine ring to be captured by the scavenger. 3. Suboptimal conditions: Insufficient stirring, time, or incorrect temperature can lead to poor scavenger performance.[4]1. Screen various scavengers: Test different types of scavengers (thiol, thiourea, amine-based) to find the most effective one.[4][5] 2. Adjust pH: If your product is stable, slight acidification of the mixture can protonate the pyridine nitrogen, disrupting its coordination with palladium and making the metal more available for scavenging.[6] 3. Optimize conditions: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C), if the product is thermally stable.[5]
Significant product loss after treatment with activated carbon. The activated carbon has a high surface area and can non-specifically adsorb your this compound product along with the palladium.[5][8]1. Screen different grades of activated carbon: Perform small-scale tests with various grades to find one with lower affinity for your product.[8] 2. Optimize the amount: Use the minimum amount of activated carbon necessary for effective palladium removal.[5] 3. Thorough washing: After filtration, wash the activated carbon cake thoroughly with fresh solvent to recover adsorbed product.[5]
Column chromatography is not sufficiently removing palladium. While often effective, column chromatography alone may not be sufficient to remove all palladium impurities, especially if the palladium co-elutes with your product.[12]1. Use a scavenger pre-treatment: Before loading the column, treat the crude product with a palladium scavenger to remove the bulk of the metal. 2. Follow with a scavenger step: A study has shown that using a metal scavenging step after column chromatography is a reliable way to reduce palladium to low levels.[12]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general method for using a solid-supported scavenger, such as SiliaMetS® Thiol or QuadraSil™ MP.

  • Dissolution: Following the reaction and initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[6]

  • Scavenger Addition: Add the selected solid-supported scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).[5] The scavenging process is often complete within 2-16 hours.[8]

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.[8]

  • Washing: Wash the collected scavenger on the filter pad with fresh solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the residual palladium content in the purified product using a suitable analytical technique such as ICP-MS to determine the final palladium concentration.[8]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.[4][8]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5][8]

  • Stirring: Stir the suspension vigorously at room temperature or with gentle heating for 1 to 18 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite helps in removing fine carbon particles that can be challenging to filter completely.[5][8]

  • Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent.[6]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Visualization of Workflows

Decision Tree for Palladium Removal Method Selection

G start Initial Crude Product (Post-Reaction Work-up) q1 Is the product a solid and amenable to crystallization? start->q1 cryst Attempt Recrystallization q1->cryst Yes scavenger_screen Screen Palladium Scavengers (Thiol, Thiourea, etc.) q1->scavenger_screen No q2 Is Pd level acceptable (<10 ppm)? cryst->q2 end_ok Product Purified q2->end_ok Yes q2->scavenger_screen No q3 Is a scavenger effective? scavenger_screen->q3 scavenger_protocol Apply Optimal Scavenger Protocol q3->scavenger_protocol Yes carbon_treat Use Activated Carbon q3->carbon_treat No scavenger_protocol->q2 q4 Is product loss acceptable? carbon_treat->q4 q4->q2 Yes chromatography Column Chromatography (potentially with scavenger pre-treatment) q4->chromatography No chromatography->q2

Caption: Decision tree for selecting a palladium removal method.

General Workflow for Palladium Scavenging

G cluster_0 Process Steps step1 1. Dissolve Crude Product in Suitable Solvent step2 2. Add Solid-Supported Scavenger (4-8 eq.) step1->step2 step3 3. Stir Vigorously (RT or ~40-50 °C, 2-16h) step2->step3 step4 4. Filter Mixture (through Celite® pad) step3->step4 step5 5. Wash Scavenger with Fresh Solvent step4->step5 step6 6. Combine Filtrate & Concentrate step5->step6 step7 7. Analyze for Residual Palladium (ICP-MS) step6->step7

Caption: General workflow for palladium removal using a solid-supported scavenger.

Comparative Overview of Palladium Removal Methods
Method Typical Efficiency Advantages Disadvantages References
Silica/Polymer Scavengers Excellent (<10 ppm)High selectivity, high efficiency, low product loss, easy to handle.Higher cost compared to activated carbon.[6][10]
Activated Carbon Good to Excellent (<50 ppm)Low cost, widely available, effective for many Pd species.Can cause significant product loss due to non-specific adsorption; fine particles can be difficult to filter.[1][5][8]
Recrystallization VariableCan be highly effective if there's a good solubility difference between the product and impurities; cost-effective.Not always applicable; may not be sufficient on its own.[8]
Column Chromatography Good (<100 ppm)Removes other organic impurities simultaneously.Can be insufficient for complete Pd removal; may require a subsequent scavenging step.[12]

References

  • BenchChem. (2025). Technical Support Center: Removal of Palladium Catalyst from 7-Chlorofuro[3,2-b]pyridine Reaction Mixtures. BenchChem.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylpyridine Reaction Mixtures. BenchChem.
  • Hughes, D. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications.
  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions. BenchChem.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-(bromomethyl)pyridine Reaction Mixtures. BenchChem.
  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture ?. ResearchGate.
  • Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers. Velocity Scientific Solutions.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
  • Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions.
  • Various Authors. (2025). Your trick to remove residual palladium. Reddit.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-(bromomethyl)pyridine. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Various Authors. (2025). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Amination of 2-Bromo-5-methylanisole. BenchChem.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • BenchChem. (2025). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine. BenchChem.
  • Various Authors. (2025). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products. BenchChem.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a specific focus on the critical selection of bases and solvents.[1]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction has failed or resulted in a low yield. What are the primary reasons?

A1: A common, yet often overlooked, cause of reaction failure is the poor solubility of the inorganic base in the reaction solvent.[1][2] Other frequent issues include:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Ensure rigorous inert atmosphere techniques are used.[3] Using palladium pre-catalysts is often more reliable than generating the catalyst in situ.[3]

  • Inappropriate Base or Ligand Selection: The choice of base and ligand is highly substrate-dependent.[1][4]

  • Substrate Reactivity: Aryl chlorides, for instance, are notoriously challenging substrates due to the high energy barrier of the initial oxidative addition step.[1][5]

Q2: How do I choose the most suitable base for my reaction?

A2: The selection of a base is a critical parameter and depends heavily on your substrates.[1]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and are highly effective. However, they can promote the decomposition of substrates with sensitive functional groups.[1][2]

  • Weaker Inorganic Bases: For sensitive substrates, weaker bases like tripotassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are better alternatives.[1][2]

  • Combination of Bases: Utilizing a combination of an organic base (e.g., DBU) and an inorganic base can be an effective strategy for sensitive substrates.[2]

Q3: What are the best solvents for a Buchwald-Hartwig amination?

A3: A range of solvents can be employed, including ethereal solvents (like dioxane, THF, DME), aromatic hydrocarbons (such as toluene, xylene), and alcohols.[1][2] Toluene is a very common and effective choice.[1][6] For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have proven superior in some cases.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1][2]

Q4: My aryl chloride substrate is unreactive. What steps can I take?

A4: The C-Cl bond's strength makes oxidative addition difficult.[1] To enhance reactivity, consider:

  • Switching to a more electron-rich, bulky phosphine ligand.

  • Increasing the reaction temperature.

  • Using a more active palladium precatalyst.

Q5: Can water affect my reaction?

A5: Yes, the presence of water can have a significant impact. While anhydrous conditions are often recommended, for some reactions, particularly those using cesium carbonate as the base in dioxane or toluene, water can be beneficial and improve conversion.[7][8] In some cases, strictly anhydrous conditions can even hinder the reaction.[7][8]

Troubleshooting Guides

Scenario 1: Low to No Conversion

If your starting material is not being consumed, or the conversion to the desired product is minimal, consider the following points.

Decision Tree for Troubleshooting Low Conversion

start Low/No Conversion q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base soluble/appropriate? a1_yes->q2 sol1 Use a precatalyst. Ensure inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature optimal? a2_yes->q3 sol2 Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Consider a different solvent. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ligand appropriate for the substrate? a3_yes->q4 sol3 Optimize temperature (80-110 °C). Avoid excessive heat (>120 °C). a3_no->sol3 sol3->q4 sol4 Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). q4->sol4 end Reaction Optimized q4->end If yes

Caption: A decision tree for troubleshooting low yields.

Detailed Checks and Solutions
  • Catalyst Integrity:

    • Problem: The active Pd(0) catalyst is easily oxidized and deactivated.

  • Base Selection and Solubility:

    • Problem: Poor solubility of an inorganic base can lead to low reaction rates. Strong bases might degrade sensitive substrates.[1][2]

    • Solution: If using an inorganic base, ensure it is finely powdered and the reaction mixture is vigorously stirred. Consider screening different bases. For base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like K₃PO₄ or Cs₂CO₃ are recommended over NaOtBu.[1][2][6]

  • Solvent Choice:

    • Problem: The solvent polarity affects the solubility of reagents and the stability of intermediates in the catalytic cycle.[9][10] Nonpolar solvents resist the formation of charged intermediates.[9][10][11]

    • Solution: Toluene is a robust starting point. If solubility is an issue, consider more polar aprotic solvents like dioxane or THF.[1][2] Avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit catalysis.[1][2]

Scenario 2: Formation of Side Products

The presence of significant side products indicates that alternative reaction pathways are competing with the desired C-N bond formation.

Common Side Products and Mitigation Strategies
Side ProductCommon CauseProposed Solution
Hydrodehalogenation β-hydride elimination from the palladium-amido intermediate.[4]* Use a bulkier phosphine ligand to sterically disfavor this pathway. * Lower the reaction temperature.
Biaryl Formation Homocoupling of the aryl halide.* Ensure the purity of the palladium source. * Lower the catalyst loading.
Phenol Ether Formation (with phenolic substrates)Competing C-O coupling.* Use at least two equivalents of base to deprotonate both the amine and the phenol.[3] * Screen different bulky ligands to improve C-N vs. C-O selectivity.[3]

The Catalytic Cycle and the Role of Base & Solvent

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_roles Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex LₙPd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR¹R²) Base Base (e.g., NaOtBu) - Deprotonates amine complex - Facilitates halide displacement Solvent Solvent (e.g., Toluene) - Solubilizes reactants - Influences intermediate stability

Caption: The catalytic cycle of Buchwald-Hartwig amination.

  • Role of the Base: The base is essential for deprotonating the amine after it coordinates to the palladium(II) complex, forming the key palladium-amido intermediate.[12] This step is often rate-limiting. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[9][10][11]

  • Role of the Solvent: The solvent must effectively solubilize the aryl halide, amine, and the catalyst complex.[2] Its polarity influences the rates of oxidative addition and reductive elimination.[13] In nonpolar solvents, the reaction proceeds through neutral intermediates, whereas polar solvents can favor pathways involving charged species.[9][10]

General Experimental Protocol

This is a representative, non-optimized protocol for a small-scale screening reaction. Note: Conditions must be optimized for specific substrates.[1]

  • Preparation: To an oven-dried vial with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 1.2-6 mol%).[14]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1][14]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[1][14]

  • Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir.[3][14]

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1][14]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][14]

  • Purification: Purify the crude product by flash column chromatography.[1][14]

References

  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Semantic Scholar. (n.d.). Effect of water on the palladium-catalyzed amidation of aryl bromides.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?
  • Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (20), 2350-2351.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • ResearchGate. (n.d.). Investigation of the effect of water on the Pd‐catalyzed C−N coupling.
  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Buchwald-Hartwig aminations of aryl chlorides: a practical protocol based on commercially available Pd(0)-NHC catalysts. The Journal of Organic Chemistry, 71(10), 3816–3821.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
  • Viciu, M. S., Germaneau, R. F., Navarro-Fernandez, O., Stevens, E. D., & Nolan, S. P. (2002). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Organometallics, 21(25), 5470–5472.
  • Smith, C. J., & Jessop, P. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1903–1930.
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Gallou, F., & Handa, S. (2017). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 19(1), 121–125.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism [Video]. YouTube.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Regioselectivity in the Functionalization of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective functionalization of 2-Bromo-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will dissect the key challenges and provide actionable troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the Substrate: Electronic and Steric Influences

This compound is a highly functionalized heterocyclic compound, presenting a unique set of challenges and opportunities in synthetic chemistry.[1] The regiochemical outcome of its reactions is governed by a delicate interplay of electronic and steric effects exerted by its three substituents on the pyridine ring.

  • Electronic Effects : The potent electron-withdrawing nitro group (-NO₂) at the 3-position significantly deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2][3] This group, along with the inherent electron deficiency of the pyridine nitrogen, makes the carbon atoms at positions 2, 4, and 6 electrophilic. The bromine atom at the 2-position is an excellent leaving group in SNAr reactions and a handle for various cross-coupling reactions.[2] The methyl group (-CH₃) at the 5-position is a weak electron-donating group, slightly modulating the electron density of the ring.[3]

  • Steric Effects : The substituents' positions create a specific steric environment. The bromine atom at C2 and the nitro group at C3 create steric hindrance around these positions, which can influence the approach of bulky reagents.[4]

This combination of electronic activation and steric factors dictates the preferred site of reaction, leading to potential regioselectivity issues if not carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and troubleshooting scenarios encountered during the functionalization of this compound.

FAQ 1: Which position is most susceptible to nucleophilic attack?

Answer: The C2 position, bearing the bromine atom, is the most susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group at C3 significantly activates this position for attack by nucleophiles.[2] The bromine atom serves as an excellent leaving group, facilitating the substitution.

Troubleshooting Guide: Poor or No Reaction in SNAr

Symptom Potential Cause Recommended Solution
Low to no conversion Insufficiently strong nucleophile.Use a stronger nucleophile or activate the existing one with a stronger base.
Reaction temperature is too low.Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition.
Inappropriate solvent.Switch to a polar aprotic solvent like DMF, DMSO, or NMP to better solvate the nucleophile and facilitate the reaction.
Side product formation Competing reaction at other positions.While less likely, nucleophilic attack at C4 or C6 can occur under harsh conditions. Optimize the reaction temperature and time to favor the kinetically preferred C2 substitution.
FAQ 2: In a Suzuki-Miyaura coupling, will the reaction occur at the C-Br bond?

Answer: Yes, the Suzuki-Miyaura coupling will regioselectively occur at the C-Br bond. Palladium catalysts readily undergo oxidative addition into the C-Br bond of aryl halides, initiating the catalytic cycle.[5][6][7] The C-N and C-C bonds of the pyridine ring are generally unreactive under these conditions.

Troubleshooting Guide: Low Yield or Failed Suzuki-Miyaura Coupling

Symptom Potential Cause Recommended Solution
Low yield Inefficient catalyst system.Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[8][9] Bulky, electron-rich ligands are often effective for heteroaryl couplings.[5][10]
Inappropriate base.The choice of base is crucial.[7] Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The base not only facilitates transmetalation but can also influence catalyst activity.
Poor quality boronic acid.Ensure the boronic acid or ester is pure and not degraded. Consider using freshly prepared or purified material.
Decomposition of starting material Reaction temperature is too high.The nitro group can be sensitive to high temperatures. Reduce the reaction temperature and extend the reaction time.
Homocoupling of boronic acid Catalyst deactivation or slow transmetalation.Optimize the ligand-to-palladium ratio. Ensure rigorous exclusion of oxygen from the reaction mixture.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: What are the key considerations for a successful Buchwald-Hartwig amination?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12] For this compound, the key considerations are the choice of catalyst system (palladium precursor and ligand), the base, and the solvent. The steric hindrance from the adjacent nitro group and the electronic nature of the pyridine ring can influence the reaction's efficiency.

Troubleshooting Guide: Challenges in Buchwald-Hartwig Amination

Symptom Potential Cause Recommended Solution
Low to no product formation Inactive catalyst system.Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates.[9][13]
Incorrect base.Strong, non-nucleophilic bases are typically required, such as NaOtBu, LiHMDS, or K₃PO₄.[12][14] The choice of base can be solvent-dependent.[14]
Catalyst inhibition.The nitro group or the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary.
Side reactions (e.g., hydrodehalogenation) Unproductive side reactions in the catalytic cycle.This can be influenced by the ligand and base combination. Screening different reaction conditions is the best approach.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[15]

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[15]

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Decision Making

To aid in experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing regioselectivity issues.

G cluster_substrate Starting Material cluster_reactions Functionalization Pathways cluster_products Products This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Nucleophile (e.g., R-OH, R-NH2) Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Ar-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination This compound->Buchwald R2NH Pd Catalyst, Base Product_SNAr 2-Substituted-5-methyl- 3-nitropyridine SNAr->Product_SNAr Product_Suzuki 2-Aryl-5-methyl- 3-nitropyridine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-5-methyl- 3-nitropyridine Buchwald->Product_Buchwald

Caption: Key functionalization pathways for this compound.

G Start Experiment Failed: Low Yield or Incorrect Regioisomer Check_Reaction Identify Reaction Type (SNAr, Suzuki, Buchwald) Start->Check_Reaction SNAr_Path Troubleshoot SNAr Check_Reaction->SNAr_Path SNAr Suzuki_Path Troubleshoot Suzuki Check_Reaction->Suzuki_Path Suzuki Buchwald_Path Troubleshoot Buchwald-Hartwig Check_Reaction->Buchwald_Path Buchwald-Hartwig Optimize_Conditions Systematically Vary: - Catalyst/Ligand - Base - Solvent - Temperature SNAr_Path->Optimize_Conditions Suzuki_Path->Optimize_Conditions Buchwald_Path->Optimize_Conditions Analyze_Results Analyze Results (LC-MS, NMR) Optimize_Conditions->Analyze_Results Analyze_Results->Optimize_Conditions Further Optimization Needed Success Successful Functionalization Analyze_Results->Success Improved Outcome

Caption: Troubleshooting workflow for regioselectivity issues.

Concluding Remarks

The functionalization of this compound is a field rich with possibilities for the synthesis of novel compounds. While regioselectivity can pose a challenge, a systematic approach to reaction optimization, grounded in an understanding of the substrate's electronic and steric properties, will pave the way for successful outcomes. This guide provides a foundation for troubleshooting common issues, but it is crucial to remember that each specific substrate combination may require fine-tuning of the reaction conditions.

References

  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transform
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (n.d.). PMC - NIH.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). PMC - NIH.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30).
  • Exploring 2-Bromo-3-Nitropyridine: Properties, Applic
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Production of 2-amino-3-nitropyridine. (n.d.).
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). PubMed Central.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (n.d.). Semantic Scholar.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC - NIH.
  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. (n.d.).
  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026, January 8).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Advances in Cross-Coupling Reactions.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Optimization of Pd-catalyzed cross-coupling reactions a. (n.d.).
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).

Sources

managing temperature control in 2-Bromo-5-methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-3-nitropyridine (CAS No. 23056-46-4). This versatile intermediate is crucial in the development of various pharmaceutical and agrochemical compounds.[1] The synthetic process, typically involving the electrophilic nitration of 2-bromo-5-methylpyridine, is deceptively straightforward. However, the reaction is highly exothermic, making precise temperature control the single most critical parameter for ensuring safety, maximizing yield, and achieving high purity.[2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the process dynamics, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is the electrophilic aromatic substitution (nitration) of 2-bromo-5-methylpyridine. This is typically achieved using a mixed acid system, such as fuming nitric acid in concentrated sulfuric acid, under carefully controlled low-temperature conditions.[3] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

Q2: Why is temperature control so critical in this specific nitration? A2: There are three primary reasons:

  • Safety: Nitration reactions are notoriously exothermic.[2] Without adequate cooling and controlled reagent addition, the reaction can generate heat faster than it can be dissipated, leading to a dangerous thermal runaway condition.[5]

  • Selectivity & Purity: The pyridine ring's reactivity is influenced by temperature. Higher temperatures can decrease regioselectivity, potentially leading to the formation of unwanted isomers.[6][7]

  • Yield: Excessive heat can cause degradation of the starting material and the desired product, resulting in the formation of dark, tarry byproducts and significantly lowering the isolated yield.[7]

Q3: What are the primary safety precautions I should take? A3: Always work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9] Ensure an ice bath is prepared and large enough to effectively cool the reaction vessel.[4] Reagents, especially the nitrating mixture, should be added slowly and cautiously. Have a quenching station (e.g., a large beaker of crushed ice) and appropriate neutralizing agents (e.g., sodium bicarbonate solution) ready before starting the reaction.[10]

Q4: How do I monitor the reaction's progress? A4: The most effective way to monitor the reaction is by using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] By taking small, quenched aliquots from the reaction mixture, you can visualize the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time and avoid extended heating that could lead to byproduct formation.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems encountered during the synthesis. The causal logic behind each issue is explained to empower you to make informed adjustments.

Observed Issue 1: Very Low or No Yield of the Desired Product

Question: My reaction resulted in a very low yield. I've checked my stoichiometry. What temperature-related factors could be the cause?

Answer: A low yield is a common problem that can originate from two opposite temperature-related extremes.

  • Potential Cause A: Reaction Temperature Was Too Low.

    • Causality: While crucial for safety, if the temperature is maintained at an excessively low level (e.g., well below 0 °C) after the addition of the nitrating agent, the activation energy barrier for the reaction may not be overcome. This results in an incomplete or stalled reaction.

    • Recommended Solution: The addition of the nitrating agent should occur at a very low temperature (e.g., 0 to 5 °C) to control the initial exotherm.[3][11] After the addition is complete, it is often necessary to allow the reaction to warm slowly to room temperature or even heat mildly (e.g., 50-60 °C) for a set period to drive the reaction to completion.[11] Always monitor this warming phase closely using TLC or HPLC to track the consumption of the starting material.

  • Potential Cause B: Reaction Temperature Was Too High (Runaway).

    • Causality: If the nitrating agent is added too quickly or the cooling is insufficient, the temperature can spike. This leads to rapid decomposition of the starting material, the nitrating agent, and the product, often resulting in a dark, tarry, and intractable mixture.[7]

    • Recommended Solution: Strict adherence to slow, dropwise addition of the pre-chilled nitrating mixture into the cooled substrate solution is paramount.[2] Ensure vigorous stirring to dissipate heat evenly and maintain a consistent internal temperature. If a temperature spike is observed, immediately slow or stop the addition and enhance external cooling.

Observed Issue 2: Product is Dark Brown/Black or Oily

Question: My final product, after workup, is a dark, oily solid instead of the expected yellow crystalline powder. What went wrong?

Answer: This is a classic sign of product degradation and/or the formation of complex byproducts, almost always linked to excessive heat.

  • Potential Cause: Overheating and Decomposition.

    • Causality: The nitro group is strongly electron-withdrawing, and the pyridine ring system can be susceptible to decomposition under harsh acidic and high-temperature conditions. Localized "hot spots" in the reaction flask, caused by poor stirring or too-rapid addition, can initiate this degradation, leading to polymerization and the formation of nitrogen oxide byproducts, which contribute to the dark coloration.[6]

    • Recommended Solution:

      • Improve Heat Dissipation: Use a reaction vessel with a larger surface area-to-volume ratio and ensure the ice bath is in full contact with the flask. For larger scales, consider a mechanical stirrer for more efficient mixing than a magnetic stir bar.

      • Control Addition Rate: This cannot be overstressed. Add the nitrating agent drop-by-drop, monitoring the internal thermometer closely. The rate of addition is your primary tool for controlling the rate of heat generation.[2]

      • Purity of Starting Material: Ensure your starting 2-bromo-5-methylpyridine is pure. Impurities can sometimes catalyze decomposition pathways.

Observed Issue 3: Poor Purity with Unidentified Impurities

Question: My NMR/LC-MS analysis shows the desired product, but also several significant impurities. How can temperature control help improve purity?

Answer: Impurity generation is often a direct consequence of suboptimal temperature, which can lead to side reactions like dinitration or the formation of isomers.

  • Potential Cause A: Dinitration.

    • Causality: If the reaction temperature is too high (e.g., >60 °C) or the reaction is left for too long under aggressive conditions, a second nitration can occur, leading to dinitrated byproducts.[4]

    • Recommended Solution: Maintain the reaction temperature in the recommended low range (0-5 °C during addition).[7] Monitor the reaction by TLC/HPLC and quench the reaction by pouring it onto ice as soon as the starting material has been consumed to prevent over-reaction.[10]

  • Potential Cause B: Isomer Formation.

    • Causality: While the directing effects of the bromo and methyl groups strongly favor nitration at the 3-position, higher thermal energy can provide enough activation for nitration to occur at other less-favored positions on the ring, reducing the regioselectivity.[6][7]

    • Recommended Solution: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions.[6] Performing the initial addition below 0 °C can sometimes enhance the formation of the desired 3-nitro isomer.[7]

Observed Issue Potential Cause (Temperature-Related) Recommended Solution
Low Yield Reaction too cold (incomplete) or too hot (decomposition).Add nitrating agent at 0-5 °C, then allow controlled warming while monitoring by TLC/HPLC.[3][11]
Dark/Tarry Product Overheating, localized hot spots, decomposition.Improve stirring, slow the rate of addition, ensure efficient cooling.[6][7]
Poor Purity (Byproducts) High temperature leading to dinitration or reduced regioselectivity.Maintain strict low-temperature control; quench reaction upon completion; consider sub-zero addition temperatures for higher selectivity.[4][6][7]
Reaction Runaway Poor heat dissipation; nitrating agent added too quickly.STOP ADDITION. Ensure maximum cooling. Add agent slowly with vigorous stirring.[2][5]

Experimental Protocol: Nitration of 2-Bromo-5-methylpyridine

This protocol emphasizes the critical temperature control points for a safe and effective synthesis.

Reagents and Equipment
  • 2-Bromo-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice and Water

  • Sodium Bicarbonate (Saturated Solution)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Internal thermometer

  • Mechanical or magnetic stirrer

  • Large ice-water bath

Detailed Step-by-Step Methodology
  • Setup and Initial Cooling:

    • In a well-ventilated fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a low-temperature thermometer.

    • Charge the flask with concentrated sulfuric acid.

    • Begin stirring and cool the flask in a large ice-water bath to an internal temperature of 0-5 °C.

  • Substrate Addition:

    • Slowly and portion-wise, add the 2-bromo-5-methylpyridine to the cold, stirring sulfuric acid. Ensure the temperature is maintained below 10 °C during this addition. A slight exotherm may be observed.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes to ensure complete dissolution and cooling.

  • Preparation and Addition of Nitrating Mixture (Critical Step):

    • In a separate, clean beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid. Caution: This mixing is exothermic. Prepare this mixture in an ice bath and allow it to cool to 0-5 °C before use.

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The rate of addition must be controlled to maintain the internal reaction temperature strictly below 5 °C .[7][11] This step may take 30-60 minutes depending on the scale.

  • Reaction Progression:

    • After the addition is complete, keep the mixture stirring in the ice bath (0-5 °C) for an additional hour.[11]

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[11] For some substrates, gentle heating to 50-60 °C for a short period might be required to complete the reaction.[11]

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10][12] A yellow solid should precipitate.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

    • To further neutralize, the crude solid can be suspended in water and the pH carefully adjusted with a saturated sodium bicarbonate solution until effervescence ceases.

    • Filter the solid again, wash with cold water, and dry under vacuum to yield this compound as a yellow solid.[12]

Visualizations

Experimental Workflow Diagram

This diagram outlines the critical stages of the synthesis, highlighting the temperature control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge H₂SO₄ to Flask B Cool to 0-5 °C A->B C Add 2-Bromo-5-methylpyridine (Maintain T < 10 °C) B->C E Dropwise Addition of Nitrating Mix (CRITICAL: Maintain T < 5 °C) C->E D Prepare Nitrating Mix (Cool to 0-5 °C) D->E F Stir at 0-5 °C (1 hour) E->F G Stir at Room Temp (1-2 hours) F->G H Monitor by TLC/HPLC G->H I Quench on Crushed Ice H->I J Filter Precipitate I->J K Wash with H₂O & NaHCO₃ J->K L Dry Under Vacuum K->L M Final Product L->M

Caption: Key stages in the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process when encountering common issues.

G cluster_yield Low Yield cluster_purity Poor Purity Start Problem Observed LowYield Low Yield Start->LowYield PoorPurity Poor Purity Start->PoorPurity CheckTLC Analyze TLC/HPLC of crude LowYield->CheckTLC UnreactedSM High % of Starting Material? CheckTLC->UnreactedSM Degradation Tarry/Dark Mixture? CheckTLC->Degradation Cause_TooCold Cause: Temp too low Solution: Allow controlled warming UnreactedSM->Cause_TooCold Yes Cause_TooHot_Yield Cause: Temp too high (Decomposition) Solution: Improve cooling, slow addition Degradation->Cause_TooHot_Yield Yes CheckNMR Analyze NMR/LC-MS PoorPurity->CheckNMR Isomers Isomers Present? CheckNMR->Isomers Dinitration Higher MW peaks? CheckNMR->Dinitration Cause_TooHot_Purity Cause: Temp too high (Low Selectivity) Solution: Lower reaction temp (<0 °C) Isomers->Cause_TooHot_Purity Yes Cause_TooHot_Di Cause: Temp/Time too high Solution: Quench sooner, lower temp Dinitration->Cause_TooHot_Di Yes

Caption: Troubleshooting pathways for synthesis issues.

References

  • Ningbo Inno Pharmchem Co., Ltd.Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.[Link]
  • Google Patents.CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Organic Syntheses.2,3-diaminopyridine.[Link]
  • Jubilant Ingrevia.
  • Loba Chemie.5-BROMO-2-NITROPYRIDINE Extra Pure MSDS.[Link]
  • DiVA Portal.
  • The Royal Society of Chemistry.Supplementary Information Synthetic routes to compounds 5 and 10-19.[Link]
  • Autech.
  • Preprints.
  • Ningbo Inno Pharmchem Co., Ltd.

Sources

troubleshooting low conversion rates in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. As a cornerstone of carbon-carbon bond formation, this reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] However, its sensitivity to various parameters can often lead to challenges in achieving high conversion rates.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. It provides in-depth, field-proven insights and systematically addresses specific problems in a direct question-and-answer format.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common and specific problems encountered during Sonogashira coupling, providing a systematic approach to identifying the root cause and implementing an effective solution.

Issue 1: The Reaction Shows Very Low or No Product Conversion.

Question: My Sonogashira reaction is giving me a very low yield or has failed completely. What are the potential causes and how can I systematically troubleshoot this?

Answer: A low or non-existent yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions. A logical, step-by-step investigation is the key to solving the problem.

Potential Causes & Solutions:
  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed reactions.

    • Cause: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation and subsequent decomposition into inactive palladium black.[4][5] Similarly, impurities in reagents or solvents can poison the catalyst.

    • Solution:

      • Ensure a Strictly Inert Atmosphere: This is the most critical factor. Solvents and amine bases must be rigorously degassed before use.[4][6] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen using Schlenk techniques or a glovebox.

      • Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity to prevent catalyst poisoning.[4][7] Consider using freshly distilled amine bases.

  • Suboptimal Reaction Conditions: The delicate balance of the catalytic cycle is highly dependent on temperature, concentration, and the chemical environment.

    • Cause: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[9][10] This step is highly sensitive to the reactivity of the halide, temperature, and solvent. For less reactive halides (e.g., bromides and especially chlorides), room temperature is often insufficient.[11][12]

    • Solution:

      • Increase Temperature: For aryl bromides, heating is typically required (e.g., 60-100 °C).[5][12] Aryl chlorides, being the least reactive, often demand even higher temperatures and more specialized, electron-rich ligands to facilitate oxidative addition.[5][9]

      • Optimize Solvent: The solvent's role is to dissolve all components and influence the stability and reactivity of the catalytic species.[13] Polar aprotic solvents like DMF or NMP are common choices due to their excellent dissolving power.[14] However, in some copper-free systems, non-polar solvents like toluene have been shown to give better yields, as polar coordinating solvents can sometimes displace essential ligands from the palladium complex.[14]

      • Check Reactant Concentration: If the reaction is too dilute, the rate of productive catalytic turnover can be impractically slow. Consider increasing the concentration of the reactants.

  • Inappropriate Catalyst, Ligand, or Base Selection: There is no one-size-fits-all system for Sonogashira coupling; the components must be matched to the substrates.

    • Cause: The electronic and steric properties of the substrates dictate the ideal catalyst system. An electron-rich aryl halide slows the oxidative addition step and may require a more electron-rich ligand to enhance catalyst activity.[15] Sterically hindered substrates may require bulky ligands to create a more accessible coordination site on the palladium atom.[16]

    • Solution:

      • Screen Ligands: If a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ fails, screen a panel of more robust ligands. For challenging substrates (less reactive halides, sterically hindered systems), bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[1][16]

      • Verify Base Efficacy: The base is crucial for deprotonating the terminal alkyne, which is a prerequisite for its entry into the catalytic cycle.[1] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure the base is not sterically hindering access to the alkyne proton and is strong enough for the specific alkyne used.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for diagnosing low-yield Sonogashira reactions.

Troubleshooting_Low_Yield Start Low / No Product Yield Check_Atmosphere Is the reaction atmosphere strictly inert? Start->Check_Atmosphere Check_Reagents Are all reagents (solvents, base) anhydrous and high-purity? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Degas all solvents/reagents. Use Schlenk line or glovebox. Check_Atmosphere->Fix_Atmosphere No Check_Conditions Are reaction conditions (temperature, concentration) appropriate for the halide? Check_Reagents->Check_Conditions Yes Fix_Reagents Purify starting materials. Use fresh, anhydrous solvents. Distill amine base. Check_Reagents->Fix_Reagents No Check_Catalyst Is the catalyst system (Pd source, ligand) optimal for the substrate? Check_Conditions->Check_Catalyst Yes Fix_Conditions Increase temperature (especially for Ar-Br / Ar-Cl). Increase concentration. Check_Conditions->Fix_Conditions No Success Reaction Optimized Check_Catalyst->Success Yes Fix_Catalyst Screen different Pd sources. Screen bulky, electron-rich ligands (e.g., XPhos). Check_Catalyst->Fix_Catalyst No Fix_Atmosphere->Check_Atmosphere Fix_Reagents->Check_Reagents Fix_Conditions->Check_Conditions Fix_Catalyst->Check_Catalyst

Caption: A decision tree for troubleshooting low or no product yield.

Issue 2: Significant Alkyne Homocoupling (Glaser-Hay Product) is Observed.

Question: My reaction produces a large amount of a side product identified as the dimer of my starting alkyne. How can I minimize this?

Answer: The formation of alkyne dimers via oxidative homocoupling, known as Glaser or Glaser-Hay coupling, is the most common side reaction in copper-mediated Sonogashira protocols.[9][17][18] It occurs when the copper acetylide intermediate is oxidized, typically by trace oxygen, leading it to couple with itself rather than with the palladium complex.

Potential Causes & Solutions:
  • Presence of Oxygen: Oxygen is the primary promoter of the Glaser coupling pathway.[4][9]

    • Solution: As with catalyst decomposition, ensuring a rigorously anaerobic environment is the most effective preventative measure.[4] Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure throughout the experiment.

  • High Concentration of Copper Catalyst or Alkyne: A higher concentration of the copper(I) cocatalyst can accelerate the rate of homocoupling.[5] Similarly, a high instantaneous concentration of the alkyne favors the bimolecular homocoupling reaction.

    • Solution:

      • Reduce Copper Loading: Titrate the amount of CuI to the minimum effective level. Often, loading can be reduced significantly without impacting the desired cross-coupling rate.[4][5]

      • Slow Addition of Alkyne: Instead of adding the alkyne all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[4][5][19] This keeps the instantaneous concentration low, favoring the cross-coupling pathway.

  • Inherent Substrate Reactivity: When using a very unreactive aryl halide (e.g., an electron-rich aryl chloride), the rate of the desired Sonogashira catalytic cycle can be so slow that the Glaser coupling becomes the dominant pathway.[9][20]

    • Solution: Switch to a Copper-Free Protocol. If homocoupling remains a persistent issue, the definitive solution is to eliminate the component that catalyzes it.[4][5] Numerous copper-free Sonogashira protocols have been developed specifically to circumvent Glaser coupling.[1][21][22] These methods are particularly advantageous for complex syntheses where purification from the homocoupled byproduct is difficult.

Glaser_Coupling cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Cu_Acetylide1 R-C≡C-Cu Product Ar-C≡C-R (Desired Product) Cu_Acetylide1->Product Transmetalation + Reductive Elimination Pd_Complex Ar-Pd(II)-X Pd_Complex->Product Cu_Acetylide2 R-C≡C-Cu Dimer R-C≡C-C≡C-R (Glaser Product) Cu_Acetylide2->Dimer Oxidative Homocoupling Cu_Acetylide3 R-C≡C-Cu Cu_Acetylide3->Dimer Oxygen O₂ (Oxygen) Oxygen->Dimer Promotes

Caption: The competition between Sonogashira and Glaser coupling.

Issue 3: The Reaction Mixture Turns Black.

Question: Shortly after starting my reaction, the mixture turned dark brown or black. What does this signify?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst decomposition.[5] This occurs when the catalytically active, soluble Pd(0) species agglomerates and precipitates out of the solution, rendering it inactive.

Potential Causes & Solutions:
  • Presence of Oxygen: This is the most frequent cause, leading to oxidation and destabilization of the Pd(0) complex.[4] Solution: Ensure a rigorously inert atmosphere.[4]

  • Excessively High Temperatures: While heating is often necessary, excessive temperatures can accelerate the decomposition of the palladium catalyst, especially with less stable ligand systems.[4][7] Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. If high temperatures are required, use a more thermally stable ligand.

  • Impurities: Impurities in the reagents or solvent can poison and destabilize the catalyst.[4] Solution: Use high-purity, anhydrous reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the aryl/vinyl halide?

The reactivity of the sp²-carbon coupling partner is a critical factor for success. The general order of reactivity is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride > Aryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride .[1] This trend is governed by the C-X bond strength; the weaker C-I bond is much easier for the Pd(0) catalyst to break during the oxidative addition step compared to the strong C-Cl bond.[11] This difference can be exploited for selective couplings on molecules containing multiple different halides.[1]

Q2: When is it best to use a copper-free protocol?

While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase reactivity, copper-free variants are often preferred in modern synthesis for several key reasons:[1]

  • To Avoid Glaser Homocoupling: This is the primary reason. If your alkyne is valuable or the resulting dimer is difficult to separate from your product, a copper-free method is highly recommended.[9][21]

  • Substrate Intolerance: If your substrates contain functional groups that can chelate or react with copper (e.g., certain nitrogen heterocycles, free-base porphyrins), omitting it is necessary.[8][23]

  • Pharmaceutical Synthesis: In drug development, minimizing contamination with toxic heavy metals like copper is crucial, simplifying purification and regulatory compliance.[23]

Q3: How do I select the right ligand for my system?

The ligand stabilizes the palladium center and modulates its reactivity. The choice depends on the substrate.[16]

  • For Reactive Halides (Iodides): Simple, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.

  • For Less Reactive Halides (Bromides, Chlorides): These require more active catalysts. Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are used.[1][15][16] The electron-rich nature of the ligand makes the palladium center more nucleophilic, accelerating the oxidative addition step.[15] The steric bulk promotes the formation of a highly active monoligated palladium species.

Q4: What is the role of the base and how do I choose one?

The base plays a crucial role: it deprotonates the terminal alkyne to form the acetylide, which can then engage in the catalytic cycle.[1] It also neutralizes the hydrogen halide (H-X) that is formed as a byproduct.[1][6]

  • Amine Bases: Organic amines like triethylamine (TEA), diethylamine, or diisopropylethylamine (DIPEA) are most common. They can often serve as both the base and part of the solvent system.[1][8]

  • Inorganic Bases: For certain applications, particularly in copper-free systems or with sensitive substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or even t-BuOK can be used.[1][19] The choice may require screening to find the optimal conditions for a specific substrate pair.

Catalytic Cycle of the Sonogashira Coupling

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_B->Product ArX Ar-X ArX->PdII_A CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_A Supplies Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles.

Data & Protocols

Table 1: Comparison of Common Solvents

The choice of solvent significantly impacts reaction outcomes by affecting solubility, catalyst stability, and reaction rates.[13][14]

SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
Triethylamine (TEA) Amine / Base89Often used as both base and solvent; good for many standard reactions.
Toluene Non-polar111Good for copper-free systems where coordinating solvents can be detrimental.[14]
Tetrahydrofuran (THF) Polar Aprotic66Common general-purpose solvent; must be anhydrous.
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent dissolving power for a wide range of substrates and salts.[14]
Acetonitrile (MeCN) Polar Aprotic82Good solvent, particularly useful in specific protocols.[24]
Water Polar Protic100Used in "green" chemistry protocols, often with a phase-transfer catalyst or water-soluble ligands.[1]
Table 2: Reactivity of Halides & Pseudohalides
Halide / Pseudohalide (X)Relative ReactivityTypical TemperatureNotes
-I HighestRoom Temp - 60 °CMost common and reliable substrate.[1]
-OTf HighRoom Temp - 80 °CVery reactive, comparable to iodides.
-Br Medium60 - 120 °CRequires heating and often more active catalysts.[5]
-Cl Low>100 °CMost challenging; requires specialized bulky, electron-rich ligands.[5]
Experimental Protocols

Caution: These are generalized starting points. Optimal conditions may vary significantly based on the specific substrates used and must be determined empirically. Always handle reagents and catalysts under an inert atmosphere.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling aryl iodides or bromides.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).[16]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 5 mL of THF or Toluene per mmol of aryl halide) and an amine base (e.g., triethylamine, 2-3 equiv) via syringe.[16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature for aryl iodides, 60-80 °C for aryl bromides). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Copper-Free Sonogashira Coupling

This protocol is ideal for preventing Glaser homocoupling, especially with sensitive or valuable alkynes.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv) and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like XPhos, 1-3 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add the base (e.g., an inorganic base like Cs₂CO₃ or K₂CO₃, 2.0 equiv). Note: Some protocols use a strong organic base.[10]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the required temperature (often 80-110 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, filter off the inorganic base, and concentrate the filtrate. The crude product can then be purified by column chromatography.

References
  • Wikipedia. Sonogashira coupling. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Shroder, M. The Sonogashira Coupling. [Link]
  • MDPI. (2020).
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]
  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • chemeurope.com. Sonogashira coupling. [Link]
  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • Golden. Sonogashira coupling. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • YouTube. (2020). Sonogashira Coupling. [Link]
  • National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Taylor & Francis Online. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ACS Publications. (2020).
  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Technical Support Center: Analysis of Byproducts in 2-Bromo-5-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Bromo-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reaction pathways and potential side reactions is critical for achieving high yields and purity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental outcomes and provide actionable, self-validating protocols to mitigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are its most common applications?

A1: The chemical reactivity of this compound is dictated by its functional groups. The primary reactive sites are:

  • The C2-Bromine atom: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and is the primary site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2] The electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen activates the C-Br bond for these transformations.[1][3]

  • The C3-Nitro group: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, opening up further synthetic pathways for derivatization.[1][4]

  • The Pyridine Ring: The ring itself can undergo transformations, though this is less common under standard coupling or substitution conditions.

Its most frequent applications are as a precursor in the synthesis of complex heterocyclic molecules, particularly in medicinal chemistry for creating novel drug candidates.[1]

Q2: What are the most common classes of byproducts I should be aware of when using this reagent?

A2: The most frequently observed byproducts can be categorized as follows:

  • Hydrodehalogenation (Debromination): The replacement of the bromine atom with a hydrogen atom to form 5-methyl-3-nitropyridine. This is a common issue in cross-coupling reactions.[5][6][7]

  • Hydrolysis: Replacement of the bromine atom with a hydroxyl group to form 2-hydroxy-5-methyl-3-nitropyridine, particularly under basic aqueous conditions.[8][9] This can also be a significant impurity from the synthesis of the starting material.[8]

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions) or the pyridine itself, which is a known side reaction in nickel- and palladium-catalyzed cross-couplings.[6]

  • Nitro Group Reduction: Conversion of the nitro group to an amine (2-bromo-5-methylpyridin-3-amine), especially when using strong reducing agents or certain hydrogenation catalysts.[4][10]

Q3: How can I ensure the quality and purity of my starting material?

A3: The purity of your this compound is paramount for a successful reaction. Always use material from a reputable supplier and verify its purity upon receipt. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect non-volatile impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the primary compound.[13]

  • NMR Spectroscopy: To confirm the structure and identify any proton-bearing impurities.

  • Melting Point: A sharp melting point close to the literature value (139-141 °C) suggests high purity.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter, providing explanations for the underlying chemistry and detailed protocols for mitigation.

Issue 1: My mass spectrometry analysis shows a significant peak corresponding to the debrominated product (5-methyl-3-nitropyridine).

Q: I am running a Suzuki coupling reaction and my crude LC-MS shows a major byproduct with a mass of M-79/81 (loss of Br) + 1 (gain of H). What is causing this hydrodehalogenation?

A: This is a classic case of hydrodehalogenation, a common side reaction in transition metal-catalyzed cross-couplings. [6] It occurs when an intermediate in the catalytic cycle is intercepted by a hydrogen source before it can proceed to the desired product.

Causality:

  • Protonolysis of Intermediates: Organometallic intermediates (e.g., Ar-Pd-L) can be protonated by trace amounts of water, alcohols, or other protic sources in the reaction mixture, leading to the release of the debrominated arene.

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, this pathway can become competitive.

  • Reductant Reactivity: In reactions that use a stoichiometric reductant (common in Ni-catalyzed couplings), the reductant itself or byproducts from its reaction can act as a hydrogen source.[6] Catalytic hydrogenation conditions (e.g., H₂, Pd/C) are well-known to cause hydrodehalogenation.[7]

Troubleshooting Protocol: Minimizing Hydrodehalogenation
  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar).

    • Use high-purity, anhydrous solvents. Consider passing them through a solvent purification system or using freshly opened bottles.

    • Dry reagents like K₂CO₃ or K₃PO₄ under high vacuum before use.

  • Optimize Catalyst and Ligand System:

    • Screen Ligands: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is critical. Bulky, electron-rich ligands can often accelerate the rate of reductive elimination relative to competing side reactions.

    • Lower Catalyst Loading: In some cases, high catalyst loading can promote side reactions. Titrate the catalyst loading down to the lowest effective level (e.g., start at 2 mol% and test 1 mol% or 0.5 mol%).

  • Control Reaction Parameters:

    • Lower the Temperature: Side reactions often have a different activation energy than the desired reaction. Running the reaction at a lower temperature may favor the cross-coupling pathway.

    • Slow Addition: If possible, add the boronic acid or other coupling partner slowly via syringe pump. This keeps its instantaneous concentration low, which can disfavor certain side reactions.

Issue 2: A polar byproduct is observed, identified as 2-hydroxy-5-methyl-3-nitropyridine.

Q: My reaction is performed under basic conditions (e.g., K₂CO₃, Cs₂CO₃) and I am isolating a significant amount of a byproduct corresponding to the replacement of bromine with a hydroxyl group. Why is this happening?

A: You are observing hydrolysis of the C-Br bond. The C2 position is activated towards nucleophilic attack by the nitro group. While your intended nucleophile is the coupling partner, hydroxide ions (from water in the solvent or base) can also act as nucleophiles.

Causality:

  • Presence of Water: Even in seemingly anhydrous conditions, water can be introduced with reagents or solvents. Many inorganic bases are hygroscopic.

  • Strongly Basic Conditions: High concentrations of a strong base can generate sufficient hydroxide ions to compete with the desired nucleophile, especially at elevated temperatures.[9][14]

  • Starting Material Impurity: The synthesis of this compound often starts from 2-hydroxy-5-methyl-3-nitropyridine.[8] This byproduct may be an impurity carried over from the start. Always check the purity of your starting material.

Troubleshooting Protocol: Preventing Hydrolysis
  • Verify Starting Material Purity: Run an HPLC or LC-MS of your starting this compound to ensure it is not contaminated with the hydroxy analog.

  • Use Anhydrous Reagents: As detailed in the previous section, rigorously exclude water from your reaction.

  • Select a Non-Nucleophilic Base: If possible, consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base if the reaction tolerates it.

  • Modify Reaction Conditions: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate to disfavor the hydrolysis pathway.

Issue 3: My crude NMR/MS shows evidence of nitro group reduction to an amine.

Q: I am attempting a reaction and observing a product with a mass 30 amu lower than expected (loss of O₂ and gain of H₂), consistent with the reduction of -NO₂ to -NH₂. What conditions cause this?

A: The nitro group is susceptible to reduction under various conditions, especially those involving catalytic hydrogenation or certain metals.

Causality:

  • Catalytic Hydrogenation: The most common cause. Catalysts like Palladium on carbon (Pd/C), Platinum (PtO₂), or Raney Nickel (Ra-Ni) with a hydrogen source (H₂ gas, transfer hydrogenation reagents like ammonium formate) will readily reduce aromatic nitro groups.[7]

  • Reducing Metals: Metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are classic reagents for nitro group reduction.[4][10]

  • Certain Cross-Coupling Conditions: While less common, some highly reactive catalytic systems or the use of certain reductants (e.g., zinc or manganese dust) can sometimes lead to partial or full reduction of the nitro group.

Troubleshooting Protocol: Avoiding Nitro Group Reduction
  • Avoid Standard Hydrogenation Catalysts: If your synthesis requires the removal of a protecting group (e.g., a benzyl group), do not use standard Pd/C and H₂. Explore alternative deprotection strategies that are compatible with the nitro group.

  • Select Reagents Carefully: Be mindful of the reducing potential of all reagents in your flask. If performing a cross-coupling that requires a metallic reductant, screen different options. For example, zinc is often more reducing than manganese.

  • Protect the Nitro Group (Advanced): In multi-step syntheses where harsh reducing conditions are unavoidable, the nitro group can be protected, though this adds steps to the overall sequence. This is generally considered a last resort.

Byproduct Summary and Analytical Guidance

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureMolecular WeightFormation MechanismKey Analytical Signature (LC-MS)
5-methyl-3-nitropyridineC₆H₆N₂O₂138.12Hydrodehalogenation/Debromination[M+H]⁺ = 139
2-hydroxy-5-methyl-3-nitropyridineC₆H₆N₂O₃154.12Hydrolysis[M+H]⁺ = 155
2-bromo-5-methylpyridin-3-amineC₆H₇BrN₂187.04Nitro Group Reduction[M+H]⁺ = 188/190 (Isotopic pattern for Br)
Experimental Protocol: RP-HPLC Analysis of a Crude Reaction Mixture

This protocol provides a general starting point for analyzing the purity and byproduct profile of your reaction.[11][12]

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a pump, autosampler, and UV or PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 310 nm. A PDA detector scanning from 200-400 nm is ideal.[11]

  • Sample Preparation:

    • Take a small aliquot (~0.1 mg) of the crude reaction mixture.

    • Dissolve it in 1 mL of a 1:1 mixture of Acetonitrile/Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak for your starting material and product based on retention time (by injecting standards if available).

    • Analyze the peaks of unknown byproducts by coupling the HPLC to a mass spectrometer (LC-MS) to obtain mass data, which can be compared against the potential byproducts listed in Table 1.

Visualizing Reaction and Troubleshooting Workflows

Diagram 1: Key Reaction Pathways and Byproduct Formation

Byproduct_Pathways Start This compound SNAr SNAr Reaction (+ Nucleophile, Base) Start->SNAr Coupling Cross-Coupling (+ Partner, Catalyst, Base) Start->Coupling Reduction Reduction Reaction (+ Reducing Agent) Start->Reduction Product_SNAr Desired Product (2-Nu-5-methyl-3-nitropyridine) SNAr->Product_SNAr Main Pathway Byproduct_Hydrolysis Byproduct: 2-Hydroxy-5-methyl-3-nitropyridine SNAr->Byproduct_Hydrolysis Side Reaction (+ H₂O) Product_Coupling Desired Product (2-R-5-methyl-3-nitropyridine) Coupling->Product_Coupling Main Pathway Coupling->Byproduct_Hydrolysis Side Reaction (+ H₂O) Byproduct_Debromination Byproduct: 5-methyl-3-nitropyridine Coupling->Byproduct_Debromination Side Reaction (+ H-source) Byproduct_Reduction Byproduct: 2-Bromo-5-methylpyridin-3-amine Reduction->Byproduct_Reduction Main Pathway Troubleshooting_Workflow Start Unexpected Byproduct Detected in Crude Analysis (LC-MS, NMR) Identify 1. Identify Byproduct Structure - Mass Spectrometry (MS) - Isotope Pattern (for Br) - NMR of isolated impurity Start->Identify Hypothesize 2. Hypothesize Formation Mechanism (Debromination, Hydrolysis, etc.) Identify->Hypothesize Debromination Mechanism: Debromination Hypothesize->Debromination Hydrolysis Mechanism: Hydrolysis Hypothesize->Hydrolysis Reduction Mechanism: Nitro Reduction Hypothesize->Reduction Other Mechanism: Other (e.g., Homocoupling) Hypothesize->Other Action_Debromination Action: - Ensure anhydrous conditions - Screen ligands/catalyst - Lower temperature Debromination->Action_Debromination Action_Hydrolysis Action: - Check starting material purity - Use anhydrous reagents/solvents - Use non-nucleophilic base Hydrolysis->Action_Hydrolysis Action_Reduction Action: - Avoid H₂/Pd/C, Fe, SnCl₂ - Choose selective reagents Reduction->Action_Reduction Action_Other Action: - Optimize stoichiometry - Use slow addition - Screen solvents Other->Action_Other Validate 3. Implement Corrective Action and Re-run Reaction Action_Debromination->Validate Action_Hydrolysis->Validate Action_Reduction->Validate Action_Other->Validate Analyze 4. Analyze New Crude Mixture - Improved Purity? Validate->Analyze

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • ANALYTICAL METHODS for Pyridine.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Dehalogen
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Pyridine - OSHA.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
  • A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • Cross-Coupling Chemistry. University of Rochester. [Link]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
  • Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed.
  • Enzymatic hydrolysis of nitrites and dinitriles - RSC Publishing. Royal Society of Chemistry. [Link]
  • Basic hydrolysis of nitriles - Química Organica.org. Química Organica.org. [Link]
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. Royal Society of Chemistry. [Link]
  • Cross-Coupling Reactions of Nitroarenes - PubMed.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. Royal Society of Chemistry. [Link]
  • Solved Show the arrow pushing mechanism for the reaction... - Chegg. Chegg.com. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 2-Bromo-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during catalytic transformations of this versatile building block.

Introduction: The Challenge of this compound in Catalysis

This compound is a valuable substrate in organic synthesis, offering multiple reaction sites for diversification. However, its unique combination of functional groups—a pyridine ring, a nitro group, a methyl group, and a bromine atom—presents a significant challenge in transition-metal-catalyzed reactions, primarily due to catalyst poisoning. This guide provides a structured approach to understanding and mitigating these issues.

The primary suspect in catalyst deactivation is the pyridine nitrogen itself. Its lone pair of electrons can coordinate strongly to the palladium or other transition metal centers, forming stable, inactive complexes that halt the catalytic cycle.[1] The electronic properties of the other substituents on the pyridine ring modulate this effect. The methyl group at the 5-position is electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its potential to poison the catalyst.[2][3] Conversely, the nitro group at the 3-position is strongly electron-withdrawing, which can decrease the basicity of the pyridine nitrogen but also introduces its own potential for catalyst inhibition.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during catalytic reactions with this compound in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or fails completely. What is the likely cause?

Answer: Low or no conversion is a classic sign of catalyst poisoning or deactivation. With this compound, there are several potential culprits:

  • Pyridine Nitrogen Coordination: The most common issue is the coordination of the pyridine nitrogen to the palladium catalyst, forming an inactive complex.[1] The electron-donating methyl group can exacerbate this.[2][3]

  • Nitro Group Interference: The nitro group itself can act as a catalyst poison.[4] It can be reduced under certain reaction conditions, leading to byproducts that may inhibit the catalyst.

  • Impurities: Trace impurities in the starting material, reagents, or solvents, particularly sulfur-containing compounds, can be potent catalyst poisons.[2][3]

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the precatalyst, or it may have decomposed.

Troubleshooting Workflow:

G start Low or No Conversion q1 Is the catalyst system appropriate for a substituted nitropyridine? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reagents and solvents of high purity and anhydrous? a1_yes->q2 s1 Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Consider a pre-catalyst (e.g., G3-XPhos). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reaction conditions (temperature, base, concentration) optimized? a2_yes->q3 s2 Purify starting materials. Use freshly distilled, degassed solvents. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is catalyst loading sufficient? a3_yes->q4 s3 Screen different bases (e.g., K3PO4, Cs2CO3). Vary temperature and concentration. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No further_help Consult further literature or technical support. a4_yes->further_help s4 Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). a4_no->s4 end Problem Resolved s4->end

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I observe the formation of a black precipitate in my reaction. What is it and what should I do?

Answer: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition and can be caused by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the active catalyst.

  • Inadequate Ligand Protection: If the ligand is not effectively stabilizing the palladium center, the metal can agglomerate and precipitate.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.

Solutions:

  • Lower the Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time.

  • Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the phosphine ligand to stabilize the catalyst.

  • Improve Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).

Question 3: My reaction starts but stalls before completion. What is causing this?

Answer: A stalling reaction is often a sign of gradual catalyst deactivation during the reaction. Potential causes include:

  • Product Inhibition: The product of the reaction, a substituted 5-methyl-3-nitropyridine, can also act as a catalyst poison. As the product concentration increases, it can progressively inhibit the remaining active catalyst.

  • Slow Catalyst Decomposition: The catalyst may be slowly decomposing over the course of the reaction due to thermal instability or reaction with trace impurities.

Solutions:

  • Use a More Robust Catalyst System: Employ a more stable pre-catalyst or a ligand that provides better protection to the palladium center.

  • Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

  • Higher Initial Catalyst Loading: A slightly higher initial catalyst loading may provide enough active catalyst to overcome gradual deactivation.

Experimental Protocols

Protocol 1: Small-Scale Ligand Screening for Suzuki-Miyaura Coupling

Objective: To identify an effective phosphine ligand to mitigate catalyst poisoning in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed 1,4-dioxane and water

  • Small reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, to separate reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: To each vial, add Pd(OAc)₂ (2 mol%) and the respective phosphine ligand (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to achieve a desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 90 °C.

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, and 16 hours) by taking small aliquots for LC-MS or GC-MS analysis to determine the conversion to the product.

  • Analysis: Compare the conversion rates and final yields to identify the most effective ligand.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Conversion (%)
PPh₃Pd(OAc)₂K₃PO₄Dioxane/H₂O9016<10
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O9016>95
XPhosPd(OAc)₂K₃PO₄Dioxane/H₂O9016>95
RuPhosPd(OAc)₂K₃PO₄Dioxane/H₂O9016>90

This is illustrative data based on typical outcomes for challenging Suzuki couplings of pyridines.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To provide a robust starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3.3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the sodium tert-butoxide (1.4 equiv). Then, add anhydrous toluene via syringe, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mechanistic Insights into Catalyst Poisoning

Understanding the mechanisms of catalyst deactivation is crucial for effective troubleshooting.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br Deactivation Coordination Pd0->Deactivation PdII [Ar-Pd(II)-Br]L2 OA->PdII TM Transmetalation / Amine Coordination PdII->TM Nucleophile PdII_Nu [Ar-Pd(II)-Nu]L2 TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regeneration Product Ar-Nu RE->Product Poison Pyridine Substrate (this compound) Poison->Deactivation Inactive Inactive Complex [Pd(0)L(Pyridine)] Deactivation->Inactive

Caption: The pyridine nitrogen can intercept the active Pd(0) catalyst, forming a stable, inactive complex and halting the desired catalytic cycle.

References

  • Wikipedia. (2023). Heck reaction. [Link]
  • ACS Catalysis. (2020).
  • MDPI. (2023).
  • Organic Chemistry Portal. (2021). Heck Reaction. [Link]
  • PubMed. (1981). Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines. [Link]
  • NIH. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Wikipedia. (2023).
  • ResearchGate. (2018).
  • NIH. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
  • ResearchGate. (2014). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. [Link]
  • ResearchGate. (2018).
  • PubMed. (2008).
  • SciSpace. (2001).
  • Chemistry LibreTexts. (2023).
  • NIH. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
  • Master Organic Chemistry. (2016).
  • Royal Society of Chemistry. (2024). Shining light on the nitro group: distinct reactivity and selectivity. [Link]
  • MDPI. (2017).
  • Royal Society of Chemistry. (2018). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. [Link]
  • ResearchGate. (2019). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
  • MDPI. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

Sources

Technical Support Center: Optimizing Ligand Selection for Cross-Coupling with 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-Bromo-5-methyl-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block. Here, we provide in-depth troubleshooting guides and FAQs to address specific experimental issues, moving beyond simple protocols to explain the fundamental principles that govern success.

Section 1: Understanding the Substrate: The "Why" Behind the Challenge

Before optimizing a reaction, it is critical to understand the inherent properties of the substrate. This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling.

Q1: Why is this compound considered a challenging cross-coupling substrate?

A1: The difficulty arises from two opposing electronic and structural features:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination occupies a site on the metal center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. This is a common issue for 2-halopyridine substrates[1][2].

  • Highly Electron-Deficient Nature: The potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, makes the C2-Br bond highly polarized and susceptible to oxidative addition by a Pd(0) catalyst. While this facilitates the first step of the catalytic cycle, the extreme electron deficiency can destabilize key intermediates and may promote unwanted side reactions[3][4].

Successfully coupling this substrate requires a catalytic system that can overcome the challenge of catalyst inhibition while harnessing the substrate's inherent reactivity.

Section 2: The Core Principle: A Ligand-Centric Strategy

The key to unlocking the potential of this substrate lies in rational ligand selection. The ligand is not merely an additive; it is the control element for the catalyst's activity and stability.

Q2: What is the general strategy for selecting a ligand for this substrate?

A2: The most effective strategy is to use sterically bulky, electron-rich monodentate phosphine ligands , often referred to as Buchwald-type ligands.[1] These ligands address the substrate's core challenges in two ways:

  • Steric Shielding: The large size of the ligand creates a protective "pocket" around the palladium atom. This steric hindrance physically blocks the pyridine nitrogen from coordinating to the metal center, thus preventing catalyst deactivation[1][2].

  • Enhanced Catalytic Activity: These ligands are highly electron-donating, which increases the electron density on the palladium center. This makes the catalyst more nucleophilic and promotes the rate-limiting oxidative addition step, leading to a more efficient catalytic cycle overall.

N-Heterocyclic Carbenes (NHCs) can also be effective for similar reasons, offering strong σ-donation and significant steric bulk.

cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., XPhos) pd1 Pd p1 pd1->p1 p2 pd1->p2 l1 L l2 L pyridine_inhibitor N Pyridine pyridine_inhibitor:n->pd1 Catalyst Inhibition pd2 Pd p3 pd2->p3 l3 Bulky Ligand pyridine_substrate N Pyridine pyridine_substrate:n->pd2 Steric Shielding

Caption: Ligand strategy to prevent catalyst inhibition.

Table 1: Comparison of Common Ligands for Challenging Pyridine Couplings

Ligand NameClassKey FeaturesRecommended For
XPhos Biaryl PhosphineVery bulky and electron-rich. Generally high reactivity and broad applicability.[4]Suzuki, Buchwald-Hartwig
SPhos Biaryl PhosphineSimilar to XPhos, often provides complementary reactivity. Excellent for many heteroaryl couplings.[5]Suzuki, Buchwald-Hartwig
RuPhos Biaryl PhosphineLess sterically hindered than XPhos but still very effective. Good for C-N and C-O couplings.[6]Buchwald-Hartwig
cataCXium® A Di-adamantylalkylphosphineVery electron-rich and sterically demanding due to the adamantyl groups.Suzuki, Heck
IPr NHCStrong σ-donor, thermally stable. Can be effective when phosphine ligands fail.Suzuki, Heck

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling experiments with this compound in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q3: My reaction shows no conversion of the starting material. What are the first and most critical parameters to check?

A3: Before altering the core chemistry, verify your setup. Over 90% of failed cross-coupling reactions can be traced back to fundamental setup errors.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvent was properly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[8]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous. Water can lead to side reactions like protodeboronation of boronic acids or hydrolysis of the starting material.[5] Phosphine ligands can oxidize if not stored and handled properly under inert gas.

Q4: I've confirmed my setup is inert and my reagents are pure, but the reaction is still sluggish or stalled. How should I modify the catalyst system?

A4:

  • Increase Catalyst Loading: For a challenging substrate, a higher catalyst loading may be necessary. Incrementally increase the loading from a typical 1-2 mol% to 3-5 mol%.[5]

  • Screen Ligands: If one bulky ligand fails, do not assume the strategy is wrong. Subtle steric and electronic differences matter. Screen a panel of ligands, such as XPhos, SPhos, and RuPhos.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined, air-stable Pd(0) pre-catalyst (e.g., an XPhos-palladacycle).[9] These often provide more reliable activation and higher activity.

Q5: Could the base be the source of my low yield?

A5: Absolutely. The base is critical and its choice is reaction-dependent.

  • For Suzuki-Miyaura Couplings: A moderately strong, non-nucleophilic inorganic base is needed to activate the boronic acid.[10] Finely powdered and anhydrous K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ or Na₂CO₃ for difficult couplings.[8]

  • For Buchwald-Hartwig Aminations: A much stronger, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[5]

  • Physical Form: Ensure the base is a fine, free-flowing powder to maximize surface area and reactivity. Clumped or coarse base can lead to poor reproducibility.

Problem Area 2: Catalyst Decomposition

Q6: My reaction mixture turns black and deposits a precipitate, and the reaction stops. What is happening?

A6: This is a classic sign of catalyst decomposition, where the soluble, active Pd(0) catalyst agglomerates into insoluble, inactive palladium black.[4] This is often caused by ligand dissociation from the palladium center, leaving it "naked" and prone to aggregation. The primary causes are:

  • Oxygen Contamination: The most common culprit.

  • Inappropriate Ligand: A ligand that is not bulky or electron-donating enough may not be sufficient to stabilize the Pd(0) intermediate.

  • High Temperatures: Excessive heat can accelerate decomposition pathways.

Problem Area 3: Side Product Formation

Q7: I'm observing a significant amount of 5-methyl-3-nitropyridine in my product mixture. What is this side reaction and how can I prevent it?

A7: You are observing hydrodehalogenation , the replacement of the bromine atom with a hydrogen. This side reaction can be promoted by:

  • Protic Impurities: Water or other protic solvents can serve as a hydride source. Ensure all reagents and solvents are scrupulously dry.[5]

  • Base/Solvent Combination: Certain bases can generate palladium-hydride species that lead to this outcome. Screening different anhydrous bases and aprotic solvents (e.g., dioxane, toluene, CPME) is recommended.

Q8: In my Suzuki coupling, I'm losing my boronic acid coupling partner. What is happening?

A8: This is likely protodeboronation , the cleavage of the C–B bond of the boronic acid.[3] It is often promoted by excess water and high temperatures. To minimize this:

  • Use fresh, high-purity boronic acid.

  • Consider using more stable boronate esters, such as pinacol esters (Bpin).[8]

  • Avoid excessive reaction temperatures and times.

Q9: Is the nitro group on my substrate stable to the reaction conditions?

A9: Generally, yes, but caution is warranted. While palladium-catalyzed couplings of nitroarenes are common, the nitro group can be susceptible to reduction under certain conditions, especially if any adventitious reducing agents are present or if palladium-hydride species are formed.[3] If you observe unexpected byproducts, consider the possibility of nitro group reduction and analyze your product mixture carefully by LC-MS.

Section 4: Visual Summaries & Workflows

cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_halide L₂Pd(II)(Ar)X Pd0->PdII_halide Oxidative Addition PdII_partner L₂Pd(II)(Ar)(Nu) PdII_halide->PdII_partner Transmetalation (or Amine Coordination & Deprotonation) NuM Nu-M (Partner) PdII_partner->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArX Ar-X (Substrate)

Caption: General catalytic cycle for cross-coupling.

start Low Yield or No Reaction check_basics Step 1: Verify Basics - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_basics optimize_catalyst Step 2: Optimize Catalyst System - Increase Catalyst Loading (3-5 mol%)? - Screen Bulky Ligands (XPhos, SPhos)? - Use a Pre-catalyst? check_basics->optimize_catalyst If Basics are OK optimize_conditions Step 3: Optimize Conditions - Screen Bases (K₃PO₄, NaOtBu)? - Screen Solvents (Dioxane, Toluene)? - Adjust Temperature? optimize_catalyst->optimize_conditions If Still Low Yield success Improved Yield optimize_conditions->success If Successful

Caption: Troubleshooting workflow for low-yield reactions.

Section 5: Experimental Protocols & Starting Conditions

The following are robust starting points for common transformations. They should be considered a baseline for further optimization.

Protocol 1: Representative Suzuki-Miyaura Coupling
  • Reaction: Coupling of this compound with Phenylboronic Acid.

  • Materials:

    • This compound (1.0 eq.)

    • Phenylboronic acid (1.2 - 1.5 eq.)[8]

    • PdCl₂(dppf) or a suitable pre-catalyst (3 mol%)[8]

    • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0-3.0 eq.)[8]

    • Degassed 1,4-Dioxane/Water (4:1 or 5:1 v/v)[8]

  • Procedure:

    • To a flame-dried Schlenk tube or reaction vial, add this compound, phenylboronic acid, K₃PO₄, and the palladium catalyst.

    • Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Representative Buchwald-Hartwig Amination
  • Reaction: Coupling of this compound with Morpholine.

  • Materials:

    • This compound (1.0 eq.)

    • Morpholine (1.2 - 1.5 eq.)

    • XPhos Pd G3 Pre-catalyst (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq.)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst and NaOtBu to a dry reaction vessel.

    • Add the this compound and the anhydrous solvent.

    • Add the morpholine via syringe.

    • Seal the vessel and heat to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Concentrate the filtrate and purify the crude material by flash column chromatography.

Table 2: Recommended Starting Conditions for Various Cross-Coupling Reactions

Coupling TypePalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-3)XPhos or SPhos (4-6)K₃PO₄ (2-3)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.5-2)Toluene90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2.5)PPh₃ (from catalyst)Et₃N (3)THF or DMFRT - 60
Heck Pd(OAc)₂ (1-3)P(o-tol)₃ (2-6)Et₃N (1.5-3)DMF or NMP100-130
Stille Pd(PPh₃)₄ (5)PPh₃ (from catalyst)NoneToluene or DMF80-110

References

  • Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Benchchem.
  • Troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Halides. Benchchem.
  • Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine Reaction Optimization. Benchchem.
  • The Stille Reaction. Chem 115 Myers.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Stille Coupling. NROChemistry.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Stille Coupling. Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Stille reaction. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. Benchchem.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. Benchchem.

Sources

Technical Support Center: Workup Procedures for 2-Bromo-5-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-3-nitropyridine. This guide provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental procedures.

Introduction

This compound is a key intermediate in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction handles. The electron-deficient pyridine ring, activated by the nitro group, and the reactive C-Br bond make it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] However, the successful isolation of pure products from these reactions is often challenging. Common issues include the removal of residual palladium catalysts, separation from boronic acid-derived byproducts, and managing the basicity of the pyridine nitrogen. This guide is structured to address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the workup of reactions involving this compound.

Q1: My reaction mixture is a persistent black or grey color after completion. How do I effectively remove the palladium catalyst?

A1: This coloration indicates the presence of palladium black (Pd(0)) or colloidal palladium. A simple filtration is often insufficient for soluble or colloidal species. The choice of method depends on the nature of the palladium in your mixture.

  • For Heterogeneous/Precipitated Palladium: If you used a catalyst like Pd/C or if the palladium has crashed out of solution, filtration through a pad of Celite® is the first and most effective step.[2][3]

  • For Soluble or Colloidal Palladium: If the filtrate remains colored after passing through Celite, the palladium species is likely dissolved or in a colloidal suspension.[4] In this case, you should employ an adsorption-based method:

    • Activated Carbon: Stirring the solution of your crude product with 5-10 wt% activated carbon for 2-4 hours can effectively adsorb soluble palladium.[5][6]

    • Palladium Scavengers: Silica-based scavengers with thiol or thiourea functional groups (e.g., SiliaMetS® Thiol) are highly effective at binding and removing residual palladium.[5]

Q2: I ran a Suzuki coupling and am struggling to separate my product from boronic acid and its homocoupling byproducts. What is the best workup strategy?

A2: This is a classic Suzuki coupling challenge. The workup must target the different chemical properties of the boronic acid/esters and your desired product.

  • Initial Filtration: First, filter the cooled reaction mixture through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts.[7]

  • Aqueous Base Wash: Unreacted boronic acids can often be removed by washing the organic layer with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This converts the boronic acid into a more water-soluble boronate salt, which partitions into the aqueous layer.

  • Hydrolysis of Boronate Esters: If you used a boronate ester (e.g., a pinacol ester), it may be partially hydrolyzed during the aqueous workup.[8][9] Sometimes, an acidic wash (e.g., 1M HCl) can facilitate the hydrolysis to the boronic acid, which can then be removed with a subsequent base wash. However, be cautious if your product is acid-sensitive.

  • Chromatography: Ultimately, flash column chromatography is almost always necessary to separate the desired product from the non-polar homocoupling byproduct (e.g., a bipyridine).[10]

Q3: Can I use a standard acid wash (e.g., 1M HCl) to extract my product into the aqueous phase, given the pyridine nitrogen?

A3: Yes, but with important considerations. The pyridine nitrogen is basic and can be protonated to form a water-soluble pyridinium salt, which is a classic acid-base extraction technique.[11][12] However, the strong electron-withdrawing nitro group at the 3-position significantly reduces the basicity of the pyridine nitrogen. While a 1M HCl wash will likely still protonate the nitrogen, a milder acid like 10% aqueous citric acid can also be effective and is preferable if your molecule contains other acid-labile functional groups (e.g., Boc protecting groups).[11] Always test this on a small scale first.

Q4: My product appears to have some water solubility, leading to low recovery during liquid-liquid extraction. How can I improve this?

A4: This can occur, especially if the coupled partner is polar. Here are several strategies:

  • Use a More Non-Polar Extraction Solvent: Switch from ethyl acetate to a less water-miscible solvent like dichloromethane (DCM).

  • "Salting Out": Wash the organic layer with brine (a saturated aqueous solution of NaCl).[11] This decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.

  • Back-Extraction: If you performed an acid wash to remove impurities, ensure you basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH > 8 to deprotonate your product before re-extracting it into an organic solvent.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Troubleshooting Guides

Guide 1: Persistent Palladium Contamination

This guide provides a systematic approach when initial attempts to remove palladium have failed.

Symptom Possible Cause Suggested Solution
Filtrate is black/grey after Celite filtration. Palladium is soluble or colloidal.[4]1. Adsorption: Treat the filtrate with activated carbon or a silica-based palladium scavenger (e.g., SiliaMetS® Thiol).[5] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before a second filtration.
Low efficiency of palladium scavengers. 1. Incorrect Scavenger: The chosen scavenger may not be optimal for the oxidation state of the palladium in your mixture. 2. Insufficient Amount/Time: The scavenger may be saturated or requires longer contact time. 3. Strong Product-Pd Chelation: The pyridine nitrogen and potentially the nitro group can chelate to the palladium, making it difficult to remove.[5]1. Screen Scavengers: Test different types of scavengers (e.g., thiol vs. thiourea vs. amine-based). 2. Increase Equivalents/Time: Increase the amount of scavenger and the stirring time (up to 24 hours). 3. Multi-Step Approach: Combine methods. For example, treat with activated carbon first, filter, then treat the filtrate with a high-affinity scavenger.
Product streaks on silica gel column, co-eluting with a colored band. Palladium-product complexes are being carried through the column.1. Pre-Column Treatment: Ensure the crude material is treated with a scavenger before loading onto the column. 2. Modified Filtration: Filter the crude material through a small plug of silica gel or Florisil® with a layer of Celite on top before concentrating and performing the full purification.[13]
Guide 2: Workup of Suzuki Coupling Reactions

The workflow below helps diagnose and solve common issues in purifying Suzuki coupling products.

Suzuki_Troubleshooting start Crude Reaction Mixture celite_filter Filter through Celite start->celite_filter extract Liquid-Liquid Extraction (e.g., EtOAc/Water) celite_filter->extract analyze Analyze Organic Layer by TLC/LC-MS extract->analyze clean Product is major spot, minor impurities analyze->clean Clean Profile boronic_issue Significant unreacted boronic acid/ester analyze->boronic_issue Polar Impurity homocoupling_issue Significant non-polar homocoupling byproduct analyze->homocoupling_issue Non-Polar Impurity purify Proceed to Column Chromatography or Recrystallization clean->purify base_wash Wash organic layer with aqueous base (e.g., 1M Na2CO3) to remove boronic acid boronic_issue->base_wash chromatography_focus Focus on optimizing Column Chromatography (e.g., Hexane/EtOAc gradient) homocoupling_issue->chromatography_focus base_wash->extract Palladium_Removal start Crude Reaction Mixture celite_filter Filter through Celite pad start->celite_filter check_color Is filtrate clear and colorless? celite_filter->check_color success Palladium Removed. Proceed to next step. check_color->success Yes failure Filtrate is black, grey, or colored. check_color->failure No cause Cause: Soluble or Colloidal Palladium failure->cause adsorption Treat with Activated Carbon (5-10 wt%, 2-4h) cause->adsorption scavenger Treat with Silica-Based Scavenger (e.g., SiliaMetS Thiol) cause->scavenger re_filter Filter again through Celite adsorption->re_filter scavenger->re_filter re_filter->check_color

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-methyl-3-nitropyridine (CAS No. 23132-21-0). This resource is designed for researchers, process chemists, and drug development professionals to address the specific challenges encountered during the laboratory and scale-up production of this critical chemical intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process where the sequence of nitration and bromination is critical. The chosen route often depends on the availability of starting materials and the specific challenges of regioselectivity and process safety at scale. Two primary, validated pathways are commonly employed.

Route A: Commences with 2-Amino-5-methylpyridine, proceeding through diazotization and Sandmeyer bromination, followed by nitration. Route B: Starts with a 2-Hydroxy-5-methylpyridine precursor, which undergoes nitration first, followed by a bromination step to replace the hydroxyl group. A variation of this route involves the Sandmeyer reaction of 2-Amino-5-methyl-3-nitropyridine.[1]

The following diagram illustrates the key decision points and transformations in synthesizing the target molecule.

cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine This compound This compound 2-Bromo-5-methylpyridine->this compound Nitration (HNO3, H2SO4) 2-Amino-5-methyl-3-nitropyridine 2-Amino-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridine->this compound Bromination (POBr3)

Caption: Key synthetic pathways to this compound.

Comparative Analysis of Synthetic Routes
FeatureRoute A (Start: 2-Amino-5-Me-Py)Route B (Start: 2-Hydroxy-5-Me-Py)
Key Steps Diazotization/Sandmeyer, then NitrationNitration, then Bromination
Pros Good regiocontrol in the final nitration step.Avoids handling large quantities of potentially unstable diazonium salts of the un-nitrated pyridine.
Cons Diazonium salt of the starting material can be unstable. Nitration of a brominated pyridine can be sluggish.The initial nitration step can produce isomeric byproducts. Requires hazardous brominating agents like POBr₃.[2]
Scale-Up Concerns Thermal safety of diazotization.[3] Copper waste from Sandmeyer reaction.Exothermic nature of nitration.[4][5] Handling of corrosive phosphorus oxybromide.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scale-up? A1: Route B, specifically the pathway involving the nitration of a 2-hydroxy or 2-amino pyridine derivative followed by conversion to the bromide, is often preferred for scale-up. While the nitration step requires stringent thermal management, it avoids the early-stage formation of a potentially unstable diazonium salt from a more electron-rich pyridine. The final conversion to the bromide, either from the hydroxyl intermediate using POBr₃[2] or from an amino intermediate via a Sandmeyer reaction[1], is a well-established and scalable transformation.

Q2: What are the most critical safety considerations for this synthesis at an industrial scale? A2: The two most critical safety hazards are the nitration and diazotization steps.

  • Nitration: This reaction is highly exothermic and can lead to a runaway thermal event if not properly controlled.[5][6] Strict temperature control, slow addition of the nitrating agent, and adequate cooling capacity are essential.[4][7]

  • Diazotization (Sandmeyer Reaction): Aryl diazonium salts are thermally unstable and can decompose explosively.[3] This step must be performed at low temperatures (typically 0-5°C).[3] Additionally, nitrous acid, formed from sodium nitrite and acid, is a toxic gas, requiring a well-ventilated workspace.

Q3: What are the common impurities or byproducts I should expect? A3: Byproducts primarily arise from the nitration and Sandmeyer steps. During nitration of a 3-substituted pyridine, you can expect other positional isomers, such as the 2-nitro and 6-nitro derivatives, although the 5-nitro isomer is generally favored.[8] Over-nitration to form dinitrated products can also occur if conditions are too harsh.[8] During the Sandmeyer reaction, premature decomposition of the diazonium salt can lead to the formation of phenolic impurities (hydroxypyridines) and biaryl compounds.[3]

Section 3: Troubleshooting Guide by Reaction Step

This section provides solutions to common problems encountered during the synthesis.

Part A: Nitration of the Pyridine Ring

Q4: My nitration reaction is giving a low yield and a dark, tarry mixture. What's going wrong? A4:

  • Potential Cause 1: Runaway Reaction/Overheating. Nitration is highly exothermic.[4][5] A localized increase in temperature, even from adding the nitrating agent too quickly, can cause decomposition of the starting material or product, leading to polymerization and tar formation.

  • Recommended Solution: Maintain strict and uniform temperature control, ideally below 10-20°C, during the addition of the nitrating mixture (a pre-cooled mix of nitric and sulfuric acids).[7][8][9] Ensure vigorous stirring to dissipate heat effectively. For scale-up, consider using a jacketed reactor with a reliable cooling system.

  • Potential Cause 2: Incorrect Reagent Stoichiometry. An incorrect ratio of nitric acid to sulfuric acid can affect the reaction's efficiency and selectivity. The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion (NO₂⁺).

  • Recommended Solution: Use a carefully prepared and cooled nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid.[9][10] Experiment with the ratio to find the optimal balance for your specific substrate.

Q5: The purity of my nitrated product is low due to the presence of multiple isomers. How can I improve regioselectivity for the 3-nitro position? A5:

  • Potential Cause: High Reaction Temperature. Higher temperatures often lead to a decrease in regioselectivity, favoring the formation of other isomers.[10]

  • Recommended Solution: Perform the addition of the nitrating agent at a very low temperature (e.g., 0-5°C) to maximize the kinetic control that favors nitration at the 5-position (meta to the methyl group and para to the directing group at the 2-position).[10] Only after the addition is complete should the temperature be allowed to rise slowly if required for the reaction to proceed to completion.

Part B: Diazotization and Sandmeyer Bromination

Q6: The yield of my Sandmeyer bromination is consistently low. How can I troubleshoot this? A6:

  • Potential Cause 1: Incomplete Diazotization. If the initial formation of the diazonium salt from the aminopyridine is not complete, the unreacted starting material will remain, lowering the overall yield.

  • Recommended Solution: Ensure the complete consumption of the starting amine. A simple and effective method is to test a drop of the reaction mixture with starch-iodide paper. The presence of excess nitrous acid (required for complete reaction) will turn the paper blue.[3] Maintain a slight excess of sodium nitrite until a persistent blue color is observed.

  • Potential Cause 2: Premature Decomposition of the Diazonium Salt. Diazonium salts are notoriously unstable. If the temperature rises above 5-10°C before the addition to the copper(I) bromide solution, significant decomposition can occur, evidenced by vigorous nitrogen gas evolution.[3]

  • Recommended Solution: Prepare the diazonium salt solution strictly between -10°C and 5°C using an ice-salt or dry ice/acetone bath.[1] Use this cold solution immediately by adding it slowly to the chilled copper(I) bromide solution.

start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Completion (Starch-Iodide Paper Test) start->check_diazotization incomplete Incomplete Diazotization check_diazotization->incomplete Negative complete Diazotization Complete check_diazotization->complete Positive add_nitrite Action: Add more NaNO2 solution dropwise until test is positive. incomplete->add_nitrite check_temp Check Reaction Temperature (During diazotization & addition) complete->check_temp add_nitrite->check_diazotization high_temp Temperature > 10°C check_temp->high_temp Yes low_temp Temperature < 10°C check_temp->low_temp No improve_cooling Action: Improve cooling efficiency. Slow down addition rate. high_temp->improve_cooling check_catalyst Check Cu(I)Br Catalyst Activity low_temp->check_catalyst

Caption: Troubleshooting workflow for low yields in Sandmeyer reactions.

Part C: Bromination of 2-Hydroxy-5-methyl-3-nitropyridine

Q7: The bromination of 2-hydroxy-5-methyl-3-nitropyridine with POBr₃ is sluggish and gives a low yield. What can I do? A7:

  • Potential Cause 1: Insufficient Reagent or Temperature. Phosphorus oxybromide (POBr₃) or a combination of PBr₃/PBr₅ is required to convert the hydroxypyridine (or its pyridone tautomer) to the bromide. This reaction often requires elevated temperatures to proceed at a reasonable rate.[2]

  • Recommended Solution: Ensure an excess of the brominating agent is used. A procedure using POBr₃ in DMF suggests heating to 80°C for several hours (e.g., 12 hours) to drive the reaction to completion.[2] Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Potential Cause 2: Moisture in the Reaction. Phosphorus halides are sensitive to moisture and will be quenched by water, reducing their effectiveness.

  • Recommended Solution: Use anhydrous solvents (like DMF) and ensure the starting hydroxypyridine is thoroughly dried before the reaction.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture from entering the flask.[2]

Part D: Work-up and Purification

Q8: I am losing a significant amount of product during the aqueous work-up. Why is this happening? A8:

  • Potential Cause: Product Protonation. The pyridine nitrogen in your product is basic and can be protonated in acidic solutions. If you quench a reaction (e.g., a nitration) by pouring it onto ice, the resulting solution is strongly acidic. The protonated product (a pyridinium salt) will be highly soluble in the aqueous phase and will not be efficiently extracted by organic solvents.

  • Recommended Solution: After quenching the reaction in ice/water, carefully neutralize the mixture with a base (e.g., sodium carbonate, sodium hydroxide, or ammonia solution) until the solution is basic (pH > 8).[6][7][8] The neutral product will precipitate out of the solution or can then be effectively extracted with an organic solvent like dichloromethane or ethyl acetate.[6][8]

Q9: My final product is difficult to purify by column chromatography because it co-elutes with a key impurity. A9:

  • Potential Cause: Similar Polarity. The product and certain byproducts (e.g., isomers) or unreacted starting materials may have very similar polarities, making separation on silica gel challenging.

  • Recommended Solution 1: Optimize Chromatography. Use a shallower solvent gradient during column chromatography to improve resolution between closely eluting spots.[11]

  • Recommended Solution 2: Change Stationary Phase. If silica gel is ineffective, switch to a different stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography (e.g., C18), which separates compounds based on different principles.[11]

  • Recommended Solution 3: Recrystallization. Recrystallization is an excellent and highly scalable purification method if a suitable solvent system can be found. Screen common solvents like ethanol, isopropanol, hexanes, and ethyl acetate to find one that dissolves the product well when hot but poorly when cold.[11]

Section 4: Key Experimental Protocols

The following protocols are provided as a representative guide for laboratory-scale synthesis and should be optimized for specific equipment and scaled with appropriate process safety analysis.

Protocol 1: Synthesis via Nitration and Bromination (Route B)

(Step 1: Nitration of 2-Hydroxy-5-methylpyridine)

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes) to 0°C in an ice bath.

  • Slowly add 2-hydroxy-5-methylpyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Separately, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes), keeping the mixture cooled to 0°C.

  • Add the nitrating mixture dropwise to the pyridine solution, maintaining the reaction temperature below 10°C.[8]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice, then neutralize with a concentrated base (e.g., 50% NaOH or NH₄OH) to pH > 8 to precipitate the 2-hydroxy-5-methyl-3-nitropyridine product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

(Step 2: Bromination of 2-Hydroxy-5-methyl-3-nitropyridine)

  • To a solution of 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes), add phosphorus oxybromide (POBr₃, 1.2 eq) portion-wise at 0-10°C.[2]

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.[2]

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[2]

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with ice-cold water until the filtrate is neutral.[2]

  • Dry the solid in a vacuum oven to yield the final product, this compound.[2]

Protocol 2: Synthesis via Sandmeyer Reaction (Final Step)

(Adapted from a similar procedure for 5-Bromo-2-methyl-3-nitropyridine)[1]

  • Suspend 2-Amino-5-methyl-3-nitropyridine (1.0 eq) in 48% hydrobromic acid (HBr) and cool the mixture to -10°C using a dry ice/acetone bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, keeping the temperature below -5°C.

  • After addition, allow the reaction to warm to room temperature and stir for 16 hours or until TLC confirms complete consumption of the starting material.

  • Carefully quench the reaction by adding it to a cold solution of a suitable base (e.g., 4M NaOH) until the pH is basic.

  • Extract the product with an organic solvent (e.g., methyl tert-butyl ether, 3x).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

References

  • BenchChem. (2025). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Chloro-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • BenchChem. (2025). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol.
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Products of 2-Bromo-6-methylpyridine Reactions.
  • ResearchGate. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.

Sources

Technical Support Center: Managing Moisture in Reactions with 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-3-nitropyridine. This versatile building block is a key intermediate in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. However, its reactivity, especially in sensitive catalytic cycles, can be significantly impacted by the presence of moisture. Uncontrolled water content is a leading cause of low yields, reaction failures, and inconsistent results.

This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. It is designed to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions to ensure the success of your experiments.

Section 1: General Handling and Best Practices for Anhydrous Reactions

This section covers foundational knowledge for preventing moisture-related issues before your reaction begins.

Q1: How should I properly handle and store this compound and other reaction components to minimize moisture exposure?

Answer: Proper handling and storage are the first line of defense against moisture contamination. This compound itself is a stable crystalline solid, but many reagents used alongside it are highly sensitive.

  • Reagent Storage:

    • Aryl Halide: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[1]

    • Bases: Many bases used in cross-coupling (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) are hygroscopic. Store them in a desiccator or a glovebox. Avoid leaving containers open to the atmosphere.

    • Boronic Acids/Esters: These reagents can be susceptible to degradation in the presence of moisture. Store them under an inert atmosphere (argon or nitrogen) in a cool, dark place.

    • Catalysts & Ligands: Palladium catalysts and phosphine ligands are often sensitive to both air and moisture. Store them in a glovebox or under an inert atmosphere as recommended by the manufacturer.

  • Solvent Integrity:

    • Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • If using bottled anhydrous solvent, use a syringe with a needle under a positive pressure of inert gas to withdraw the required amount. Puncturing the septum multiple times can introduce moisture; consider using a new bottle for highly sensitive reactions.

Q2: What is the standard procedure for setting up a reaction under strictly anhydrous conditions?

Answer: Executing a successful moisture-sensitive reaction requires a systematic workflow to create and maintain an inert atmosphere. The following protocol is essential for reactions like the Buchwald-Hartwig amination.

Protocol 1: General Setup for a Moisture-Sensitive Reaction
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours (preferably overnight) and allow it to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Assembly: Quickly assemble the glassware while it is still warm and immediately place it under an inert atmosphere.

  • Inerting the Flask: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity argon or nitrogen.

  • Addition of Solids: Under a positive pressure of inert gas, quickly remove the septum and add your solid reagents (this compound, base, catalyst, ligand). Reseal the flask and repeat the evacuate/backfill cycle once more.

  • Addition of Liquids: Add anhydrous, degassed solvents and any liquid reagents via a dry syringe.

  • Reaction: Heat the reaction mixture to the desired temperature under a continuous positive pressure of inert gas (a balloon or a bubbler outlet is sufficient).

This workflow is visualized in the diagram below.

G Diagram 1: Anhydrous Reaction Setup Workflow A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Cool Under Inert Gas or in Desiccator A->B C 3. Assemble & Seal Flask B->C D 4. Purge with Inert Gas (3x Vacuum/Backfill Cycles) C->D E 5. Add Solid Reagents (Under Positive Pressure) D->E F 6. Add Anhydrous Solvents (Via Syringe) E->F G 7. Commence Reaction (Heating under Inert Gas) F->G

Caption: A standard workflow for setting up a moisture-sensitive experiment.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While often robust, its success with this compound hinges on controlling water content.

Q3: My Suzuki reaction has a low yield, and I suspect moisture is the problem. What specific side reaction is occurring?

Answer: The most common moisture-related side reaction in Suzuki couplings is protodeboronation .[2][3] This is the process where the boronic acid or ester starting material reacts with a proton source (like excess water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.

  • Mechanism: The presence of excess water can facilitate the cleavage of the boronic acid group from your coupling partner before it has a chance to participate in the catalytic cycle.[3]

  • Diagnosis: Use LC-MS to analyze your crude reaction mixture. You will likely see a mass corresponding to the arene byproduct from your boronic acid (Ar-H instead of Ar-B(OH)₂).

  • Solution: While many Suzuki protocols require a small amount of water to dissolve the base, using too much can be detrimental.[4][5]

    • Optimize Water Content: If using a biphasic system (e.g., Dioxane/Water), carefully control the ratio, typically starting around 4:1 or 5:1.[2][5] Ensure the water is properly degassed to remove oxygen.

    • Use Anhydrous Conditions: For particularly sensitive substrates, consider switching to anhydrous conditions with a soluble base like K₃PO₄ in a solvent like toluene or dioxane.[6]

    • Switch to Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][4]

Q4: I am observing significant homocoupling of my boronic acid. Is this related to moisture?

Answer: Boronic acid homocoupling is primarily caused by the presence of oxygen , not moisture directly. However, poor technique in handling moisture often coincides with poor technique for excluding air.

  • Mechanism: Oxygen can promote the oxidative self-coupling of the boronic acid, leading to the formation of a biaryl byproduct (Ar-Ar) and reducing the amount available for the desired cross-coupling.[2][3]

  • Solution: The key is rigorous degassing of all solvents and the reaction mixture.

    • Degassing Technique: Bubble argon or nitrogen through your solvents for at least 15-20 minutes before use.[5] Alternatively, use the freeze-pump-thaw method (three cycles) for the most stringent applications.

    • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas from start to finish.

Q5: My main byproduct is 5-methyl-3-nitropyridine (dehalogenation). What causes this?

Answer: Dehalogenation (replacement of bromine with hydrogen) can occur through several pathways, some of which are influenced by reaction conditions that can be exacerbated by impurities like water.

  • Mechanism: This side reaction can be a result of catalyst decomposition pathways or a competing reductive process. While not always directly caused by water, an improperly managed reaction setup (e.g., catalyst deactivation) can favor this pathway.[2]

  • Solution:

    • Optimize Base and Temperature: Re-evaluate your choice of base and reaction temperature. Sometimes a weaker base or lower temperature can suppress this side reaction.[3]

    • Check Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded. Using a fresh, high-quality catalyst is crucial.

    • Maintain Inert Atmosphere: As with homocoupling, rigorous exclusion of air and moisture helps maintain the active state of the catalyst, disfavoring decomposition pathways.

Section 3: Troubleshooting Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is generally less tolerant of moisture than the Suzuki coupling, primarily due to the nature of the bases and the sensitivity of the catalytic cycle.[7][8]

Q6: My Buchwald-Hartwig amination of this compound is failing completely. Why is it so sensitive to moisture?

Answer: The failure of a Buchwald-Hartwig reaction is frequently due to the deactivation of key components by water.

  • Base Quenching: These reactions often employ very strong and moisture-sensitive bases, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7] Water will rapidly and irreversibly react with these bases, neutralizing them and preventing them from performing their essential role in the catalytic cycle (deprotonating the amine).

  • Catalyst Deactivation: While some modern catalyst systems show increased water tolerance, moisture can still negatively impact the palladium catalyst and phosphine ligands, leading to the formation of inactive palladium hydroxides or phosphine oxides.[9]

  • Hydrolysis of the Aryl Halide: Under basic conditions at elevated temperatures, the presence of water can lead to nucleophilic aromatic substitution (SNAr), where a hydroxide ion displaces the bromide on the electron-deficient pyridine ring. This forms 2-hydroxy-5-methyl-3-nitropyridine as a byproduct, consuming your starting material.

  • Diagnosis:

    • Check the pH of your reaction mixture after adding the base; if it is not strongly basic, your base was likely quenched.

    • Analyze the crude reaction by LC-MS to look for the mass of the 2-hydroxy-5-methyl-3-nitropyridine byproduct.

  • Solution: Strict adherence to anhydrous reaction setup is mandatory (see Protocol 1 and Diagram 1). Using a glovebox for the addition of the base and catalyst is highly recommended.

Troubleshooting Summary Table
Reaction Observed Issue Primary Cause (Moisture-Related) Recommended Solution
Suzuki-Miyaura Low Yield / No ProductProtodeboronation of boronic acid.[2][3]Optimize water content, use anhydrous conditions, or switch to a more stable boronic ester.[4][5]
Dehalogenated ByproductCatalyst decomposition.Optimize base/temperature; ensure catalyst integrity and inert atmosphere.[2][3]
Buchwald-Hartwig Low Yield / No ProductQuenching of strong base (e.g., NaOtBu).[7]Use strictly anhydrous conditions; handle base in a glovebox.
2-Hydroxy ByproductHydrolysis of the aryl bromide (SNAr).Ensure rigorous exclusion of water; consider lowering reaction temperature.

Section 4: Experimental Protocols

The following are generalized, robust protocols for performing cross-coupling reactions with this compound under moisture-controlled conditions.

Protocol 2: Suzuki-Miyaura Coupling with Controlled Water Content

This protocol is a representative example and may require optimization for specific substrates.[5][6]

  • To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water via syringe (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Strictly Anhydrous Buchwald-Hartwig Amination

This protocol requires meticulous technique to exclude moisture and air.[6]

  • Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-3.0 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv) to an oven-dried Schlenk flask with a stir bar.

  • Also in the glovebox, add this compound (1.0 equiv).

  • Seal the flask, bring it out of the glovebox, and connect it to an inert gas manifold.

  • Add the amine (1.2-2.0 equiv) and anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under a positive pressure of argon.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 5: Visual Troubleshooting Guide

The following decision tree can help diagnose a failed or low-yielding cross-coupling reaction.

Caption: A decision tree for diagnosing common moisture-related reaction failures.

References

  • BenchChem Technical Support. (2025). Troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine.
  • Chemistry LibreTexts. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • Wikipedia.
  • BenchChem Application Note. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
  • Anderson's Process Solutions. (2010).
  • BenchChem Application Note. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine.
  • ACS GCI Pharmaceutical Roundtable.
  • RSC Publishing. (2016).
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • SYNHYDRID. Handling, packaging & storage.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-methyl-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring, when appropriately activated, serves as a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 2-bromo-5-methyl-3-nitropyridine and 2-chloro-5-methyl-3-nitropyridine. The focus is on their performance in nucleophilic aromatic substitution (SNAr) reactions, a critical transformation for introducing diverse functionalities. This document synthesizes fundamental mechanistic principles with practical experimental considerations to inform substrate selection and reaction optimization.

Mechanistic Overview: The SNAr Reaction on 2-Halonitropyridines

Nucleophilic aromatic substitution on pyridine derivatives is significantly accelerated by the presence of strongly electron-withdrawing groups, such as a nitro (–NO₂) moiety. The inherent electron deficiency of the pyridine ring is further enhanced by the nitro group, rendering the carbon atoms of the ring susceptible to nucleophilic attack.[1] In the case of 2-halo-3-nitropyridines, the halogen is positioned ortho to the activating nitro group. This arrangement is crucial as it allows for the effective stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism, through resonance delocalization onto the oxygen atoms of the nitro group.[2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the halogen. The second, faster step involves the expulsion of the halide leaving group to restore the aromaticity of the pyridine ring.

Caption: Generalized mechanism for the SNAr reaction.

Comparative Reactivity: The Role of the Halogen Leaving Group

The nature of the halogen at the 2-position (bromine vs. chlorine) plays a pivotal role in the overall reaction kinetics. The relative reactivity is determined by the interplay of two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen (C-X) bond.

  • Electronegativity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond compared to the C-Br bond, rendering the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack. If the formation of the Meisenheimer complex is the rate-determining step, the chloro-substituted pyridine is expected to be more reactive. This reactivity order (F > Cl > Br > I) is often observed in highly activated SNAr systems.[3]

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond.[4] If the cleavage of the C-X bond were the rate-determining step, the bromo-substituted pyridine would be more reactive, as less energy would be required to break the bond. This trend (I > Br > Cl > F) is typical for SN1 and SN2 reactions.

For highly activated systems like 2-halo-3-nitropyridines, the formation of the resonance-stabilized Meisenheimer complex is generally the slow, rate-determining step.[5] Consequently, the electronegativity of the halogen has a more pronounced influence on the reaction rate than the C-X bond strength. Recent quantitative models for SNAr reactions have shown a general reactivity trend of Ar-F >> Ar-Cl ~ Ar-Br for substituted pyridines, suggesting that 2-chloro and 2-bromo derivatives often exhibit similar reactivity, with the chloro compound potentially having a slight rate advantage.[6]

Table 1: Comparison of Properties and Expected Reactivity

PropertyThis compound2-Chloro-5-methyl-3-nitropyridineImpact on SNAr Reactivity
Leaving Group BromineChlorineDetermines the ease of C-X bond cleavage.
Electronegativity of Halogen ~2.96~3.16Higher electronegativity increases the electrophilicity of the carbon center, accelerating the nucleophilic attack.
C-X Bond Strength WeakerStrongerA weaker bond is easier to break, which would be significant if this were the rate-determining step.[4]
Expected Relative Reactivity Slightly less reactive or comparable to the chloro analog.Slightly more reactive or comparable to the bromo analog.In this activated system, the rate is primarily governed by the nucleophilic attack, favoring the more electronegative halogen.[3][6]

Experimental Design for a Comparative Reactivity Study

To empirically determine the relative reactivity of 2-bromo- and 2-chloro-5-methyl-3-nitropyridine, a competitive experiment or parallel kinetic monitoring can be performed. Below is a detailed protocol for a parallel study using a common nucleophile, such as benzylamine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep_chloro Prepare solution of 2-chloro-5-methyl-3-nitropyridine react_chloro Initiate reaction for chloro substrate prep_chloro->react_chloro prep_bromo Prepare solution of This compound react_bromo Initiate reaction for bromo substrate prep_bromo->react_bromo prep_amine Prepare solution of benzylamine and internal standard prep_amine->react_chloro prep_amine->react_bromo sampling Take aliquots at defined time intervals react_chloro->sampling react_bromo->sampling quench Quench aliquots sampling->quench analyze Analyze by HPLC or GC-MS quench->analyze plot Plot concentration vs. time analyze->plot

Sources

A Senior Application Scientist's Guide to Method Validation for 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the reliability of analytical data is paramount. For a key intermediate like 2-Bromo-5-methyl-3-nitropyridine, an essential building block in various synthetic pathways, robust and validated analytical methods are not just a regulatory requirement but the foundation of quality. This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in scientific principles and extensive field experience. We will move beyond a simple checklist, focusing on the causality behind experimental choices to build a self-validating analytical system.

The Analytical Landscape: Choosing the Right Tool for the Job

The choice of an analytical technique for a compound like this compound, a non-volatile and thermally stable molecule, primarily hinges on the specific analytical goal—be it purity assessment, quantification, or impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the principal techniques.[1]

High-Performance Liquid Chromatography (HPLC): This is often the workhorse for non-volatile and thermally labile compounds.[2][3] For pyridine derivatives, reversed-phase HPLC with UV detection is particularly well-suited, offering high resolution and sensitivity for separating the main compound from process-related impurities.[2][4][5]

Gas Chromatography (GC): An excellent alternative, especially for assessing volatile impurities.[1] Given the likely thermal stability of this compound, GC can provide rapid and highly efficient analysis, often with Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification.[1][6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase.Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.
Best Suited For Non-volatile or thermally sensitive compounds, purity of the main component.[2][3]Volatile and thermally stable compounds, volatile impurity profiling.[1]
Typical Stationary Phase C18 (Reversed-Phase) for polar analytes like pyridines.[4][5]Non-polar capillary columns (e.g., DB-5ms).[2]
Common Detector UV-Vis Detector, Mass Spectrometer (LC-MS).[5]Flame Ionization Detector (FID), Mass Spectrometer (GC-MS).[1]
Advantages High resolution for complex mixtures, versatile, non-destructive.High efficiency, speed, excellent for volatile impurities.
Considerations Requires solvent disposal, potential for on-column degradation with reactive analytes.[4]Analyte must be volatile and thermally stable; derivatization may be needed for polar compounds.[3]

Method Validation: The Cornerstone of Reliable Data

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[8] The following validation parameters are based on the authoritative guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[8][9][10][11][12]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[13] A comprehensive validation process ensures that the method is accurate, precise, specific, sensitive, and robust.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop & Optimize (e.g., HPLC Method) Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis & System Suitability Robustness->Routine Method Validated

A typical workflow for the validation of an analytical method.
Specificity/Selectivity

The "Why": Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] Without this, you cannot be certain that the signal you are measuring comes solely from your compound of interest.

The "How-To" Protocol:

  • For Chromatography (HPLC/GC):

    • Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Impurity Spiking: Prepare a solution of the this compound reference standard. Separately, prepare solutions of any known related substances or potential impurities.

    • Spiked Sample Analysis: Create a mixed solution containing the analyte and all potential impurities. Analyze this mixture to demonstrate that the analyte peak is well-resolved from all other peaks. Peak purity analysis using a Diode Array Detector (DAD) for HPLC can provide additional evidence of specificity.

  • Complementary Techniques: Spectroscopic methods like NMR, IR, and MS are essential for structural confirmation, providing an orthogonal layer of specificity.[3][15] For instance, mass spectrometry can confirm the molecular weight and fragmentation pattern, which is highly specific to the molecule's structure.[16]

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

The "How-To" Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (R²) should typically be ≥ 0.999.

Accuracy and Precision

The "Why": Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. A method can be precise but not accurate. Both are critical for reliable results.

The "How-To" Protocol (Accuracy):

  • Spiked Sample Preparation: Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[17]

The "How-To" Protocol (Precision):

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The %RSD for precision studies should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for impurity analysis and trace-level quantification.

The "How-To" Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise: Measure the signal-to-noise (S/N) ratio of a series of low-concentration standards.

  • Calculate LOD and LOQ:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

  • Confirmation: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating that the precision and accuracy are acceptable.

Robustness

The "Why": Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage and transfer between laboratories.

The "How-To" Protocol:

  • Identify Parameters: Identify critical HPLC/GC parameters to vary, such as:

    • Mobile phase pH (±0.2 units)

    • Mobile phase organic composition (±2%)

    • Column temperature (±5 °C)

    • Flow rate (±10%)

  • Systematic Variation: Analyze a standard solution while making these small, deliberate changes to the method parameters.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., peak tailing, resolution) and analyte quantification. The results should remain within the acceptance criteria.

Detailed Experimental Protocol: A Model HPLC Method

While a specific validated method for this compound is not publicly available, the following protocol is a robust starting point based on established methods for analogous nitropyridine compounds.[2][4][5] This method must be fully validated in your laboratory with your specific equipment.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically 254 nm or λmax).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare linearity standards by diluting the stock solution to the desired concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).

3. System Suitability: Before sample analysis, inject a working standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • %RSD of Peak Areas: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Summary of Validation Data (Representative)

The following table summarizes typical acceptance criteria for the HPLC method validation, as guided by ICH and USP standards.[9][10][12][13]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte retention time. Peak is spectrally pure.Pass
Linearity (R²) ≥ 0.9990.9998
Range 10 - 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ S/N ≥ 10, with acceptable precision/accuracy1.0 µg/mL
Robustness System suitability parameters remain within limits.Pass

Visualizing the Decision Process

Selecting the right analytical approach is a critical first step. The following decision tree outlines the logical process for choosing between primary analytical techniques for a compound like this compound.

Method_Selection_Tree start Define Analytical Goal goal_quant Purity/Assay of Main Component start->goal_quant goal_vol Volatile Impurity Screening start->goal_vol goal_id Structural ID & Confirmation start->goal_id hplc Primary Method: HPLC-UV goal_quant->hplc Analyte is non-volatile gc Primary Method: GC-FID/MS goal_vol->gc Impurities are volatile & thermally stable spectro Complementary Methods: MS, NMR, IR goal_id->spectro Unambiguous confirmation needed hplc->gc Cross-validation hplc->spectro Orthogonal Method gc->hplc Cross-validation

Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for a critical intermediate like this compound is a systematic process that underpins the quality and reliability of pharmaceutical development. By grounding the validation process in the principles of ICH and USP guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can develop robust, reliable, and transferable analytical methods. While HPLC often serves as the primary tool for quantification and purity assessment, a multi-faceted approach utilizing GC for volatile impurities and spectroscopic techniques for structural confirmation provides the most comprehensive characterization. The model method and validation framework presented here offer a solid foundation for laboratories to establish their own self-validating system for the analysis of this and other related compounds.

References

  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.
  • USP <1225> Method Validation. BA Sciences. [URL: https://www.basciences.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [URL: https://www.uspbpep.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [URL: https://www.gmp-navigator.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Application Note and Protocol: HPLC Analysis of 1-(3-Nitropyridin-2-yl)piperazine. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • <1225> Validation of Compendial Procedures. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter1225.pdf]
  • Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article-abstract/12/12/797/340026]
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. [URL: https://www.usp.
  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25260412/]
  • A Comparative Guide to Assessing the Purity of Synthesized 4-Nitropyridine by HPLC. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac00288a028]
  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35727763/]
  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c01235]
  • Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
  • 2-Bromo-5-methylpyridine. ResearchGate. [URL: https://www.researchgate.net/publication/299538392_2-Bromo-5-methylpyridine]
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-5-methyl-3-nitropyridine. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [URL: https://www.iosrphr.org/papers/v7i10/E07103140.pdf]
  • Validation of Analytical Methods: A Review. Gavin Publishers. [URL: https://www.gavinpublishers.com/assets/articles/1516358352IJCST-112.pdf]
  • A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization. Benchchem. [URL: https://www.benchchem.com/product/b1019]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/189]
  • This compound. ChemBK. [URL: https://www.chembk.com/en/chem/2-Bromo-5-methyl-3-nitropyridine]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-5-methyl-3-nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is not merely a procedural step but a cornerstone of success. Positional isomers, such as those of 2-Bromo-5-methyl-3-nitropyridine, often exhibit vastly different chemical reactivity and biological activity. An error in isomeric identification can lead to failed syntheses, unexpected side-products, and misinterpreted biological data. This guide provides a comprehensive spectroscopic framework for unambiguously distinguishing between these critical building blocks.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore how the interplay of electronic effects from the bromo, methyl, and nitro substituents manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust, self-validating system for isomeric differentiation.

The Isomers in Focus

For this comparative guide, we will focus on three plausible and commercially available isomers of this compound:

  • Isomer A: 2-Bromo-3-methyl-5-nitropyridine

  • Isomer B: 5-Bromo-3-methyl-2-nitropyridine

  • Isomer C: 3-Bromo-2-methyl-5-nitropyridine

G cluster_A Isomer A: 2-Bromo-3-methyl-5-nitropyridine cluster_B Isomer B: 5-Bromo-3-methyl-2-nitropyridine cluster_C Isomer C: 3-Bromo-2-methyl-5-nitropyridine A A B B C C

Caption: Molecular structures of the three pyridine isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ) and coupling patterns (J).

Experimental Protocol: A Self-Validating Approach

To ensure data integrity, a rigorous and standardized protocol is essential.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ prep->dissolve nmr_tube Transfer to 5mm NMR tube dissolve->nmr_tube tune Tune & Shim Magnet instrument Instrument Setup instrument->tune h1_acq ¹H Acquisition (NS=16, D1=2s) tune->h1_acq c13_acq ¹³C Acquisition (NS=1024, D1=5s) h1_acq->c13_acq process Data Processing c13_acq->process ft Fourier Transform process->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate analysis Spectral Analysis & Comparison integrate->analysis

Caption: Standardized workflow for NMR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak.[1]

  • ¹³C Relaxation Delay (D1): A longer delay (2-5 seconds) is crucial for ensuring full relaxation of quaternary carbons, which have longer relaxation times. This provides more accurate quantitative information in the ¹³C spectrum.[1]

  • ¹³C Number of Scans (NS): A higher number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope, which results in a much lower signal-to-noise ratio compared to ¹H NMR.[1]

Comparative ¹H NMR Data

The key to differentiation lies in the chemical shifts and coupling constants of the two aromatic protons on the pyridine ring.

IsomerProton H-A (Position)Predicted δ (ppm)Proton H-B (Position)Predicted δ (ppm)Methyl (-CH₃) δ (ppm)
A: 2-Bromo-3-methyl-5-nitropyridine H-4~8.4H-6~9.2~2.6
B: 5-Bromo-3-methyl-2-nitropyridine H-4~8.3H-6~8.5~2.7
C: 3-Bromo-2-methyl-5-nitropyridine H-4~8.3H-6~9.1~2.8

Analysis of ¹H NMR Trends:

  • Protons ortho to Nitro Group: Protons positioned ortho to the strongly electron-withdrawing nitro group (e.g., H-6 in Isomer A and H-4 in Isomer C, if considering the position relative to the nitro group) will be significantly deshielded and appear at the highest chemical shifts (downfield).

  • Protons ortho to Bromine: Bromine's inductive electron withdrawal also deshields adjacent protons, but to a lesser extent than the nitro group.

  • Methyl Group: The methyl group is weakly electron-donating, causing a slight shielding effect on the ring protons. Its own signal will typically appear between 2.6-2.8 ppm.

  • Distinguishing Feature: The most telling difference is often the chemical shift of the proton situated between two substituents. For instance, in Isomer A, H-4 is flanked by a methyl and a nitro group, while H-6 is adjacent to the nitrogen and the nitro group, leading to a significant difference in their chemical shifts. Isomer B, with the nitro group at position 2, will show two aromatic protons that are relatively closer in chemical shift compared to A and C.

Comparative ¹³C NMR Data

¹³C NMR provides complementary information, particularly for the quaternary (non-protonated) carbons.

IsomerC-Br (ppm)C-NO₂ (ppm)C-CH₃ (ppm)-CH₃ (ppm)Other Aromatic C (ppm)
A: 2-Bromo-3-methyl-5-nitropyridine ~120~145~135~18~140, ~150
B: 5-Bromo-3-methyl-2-nitropyridine ~118~155~138~19~135, ~148
C: 3-Bromo-2-methyl-5-nitropyridine ~115~146~158~22~139, ~149

Analysis of ¹³C NMR Trends:

  • Carbon attached to Nitrogen (C2/C6): These carbons are typically the most downfield in a pyridine ring, often appearing around 150 ppm.[2]

  • Carbon attached to Nitro Group: The C-NO₂ carbon is significantly deshielded due to the strong electron-withdrawing nature of the nitro group. In Isomer B, where the nitro group is at the 2-position, this carbon signal would be expected to be highly downfield.

  • Carbon attached to Bromine: The C-Br carbon experiences a "heavy atom effect," which can cause its signal to be more upfield than predicted based on electronegativity alone. Its chemical shift is typically in the 115-125 ppm range.

  • Distinguishing Feature: The chemical shift of the carbon bearing the methyl group (C-CH₃) is highly diagnostic. In Isomer C, this carbon is adjacent to the ring nitrogen, leading to a significantly more downfield shift (~158 ppm) compared to Isomers A (~135 ppm) and B (~138 ppm).

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present. While all three isomers will show similar characteristic bands, subtle shifts in frequency can provide confirmatory evidence for isomeric identity.

Experimental Protocol: KBr Pellet Technique
  • Grinding: Finely grind 1-2 mg of the solid sample in an agate mortar.[3]

  • Mixing: Add approximately 150 mg of dry, FT-IR grade Potassium Bromide (KBr) and mix thoroughly until homogeneous.[3]

  • Pellet Formation: Transfer the mixture to a pellet die and apply 8-10 tons of pressure in a hydraulic press to form a transparent pellet.[3]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Comparative IR Data
Vibrational ModeIsomer A (cm⁻¹)Isomer B (cm⁻¹)Isomer C (cm⁻¹)Rationale for Variation
NO₂ Asymmetric Stretch ~1520-1540~1530-1550~1520-1540Position of the nitro group affects conjugation and bond strength.
NO₂ Symmetric Stretch ~1340-1360~1345-1365~1340-1360Sensitive to the electronic environment.
C=N/C=C Ring Stretch ~1580-1610~1575-1605~1580-1610The overall substitution pattern influences ring vibrations.
C-H Aromatic Stretch >3000>3000>3000Generally consistent across aromatic systems.[4]
C-Br Stretch ~600-700~600-700~600-700Typically found in the fingerprint region.

Analysis of IR Trends:

  • Nitro Group Stretches: The most diagnostic peaks are the strong asymmetric and symmetric stretches of the nitro group.[5] The precise frequency is sensitive to the electronic environment. For example, in Isomer B, the nitro group at the 2-position may experience a different electronic environment due to its proximity to the nitrogen atom compared to the 5-nitro groups in Isomers A and C, potentially leading to slight shifts in these frequencies.

  • Ring Vibrations: The pattern of C=C and C=N stretching bands in the 1400-1610 cm⁻¹ region, as well as the out-of-plane C-H bending bands (700-900 cm⁻¹), can serve as a fingerprint for the specific substitution pattern on the pyridine ring.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Comparative MS Data
FeatureIsomer AIsomer BIsomer CRationale for Variation
Molecular Ion (M⁺) 216/218216/218216/218All are isomers with the same molecular formula (C₆H₅BrN₂O₂).
Isotope Pattern ~1:1 ratio~1:1 ratio~1:1 ratioCharacteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]
Key Fragment [M-NO₂]⁺ m/z 170/172m/z 170/172m/z 170/172Loss of the nitro group is a common fragmentation pathway.
Key Fragment [M-Br]⁺ m/z 137m/z 137m/z 137Loss of the bromine atom.

Analysis of MS Trends:

  • Molecular Ion and Bromine Signature: The most crucial piece of information is the molecular ion peak. All three isomers will exhibit a pair of peaks at m/z 216 and 218 with an intensity ratio of approximately 1:1.[9][10] This is the definitive signature of a compound containing one bromine atom, arising from its two stable isotopes, ⁷⁹Br and ⁸¹Br.[8]

  • Fragmentation Pathways: While the major fragments like [M-NO₂]⁺ and [M-Br]⁺ will be common to all isomers, the relative intensities of these fragments can differ. The stability of the resulting fragment ions is influenced by the substituent positions. For instance, the loss of a bromine radical from the 2-position (Isomer A) might lead to a different fragmentation cascade compared to its loss from the 3-position (Isomer C) or 5-position (Isomer B), due to the influence of the adjacent nitrogen atom and methyl group on radical/cation stability. The participation of the ring nitrogen in fragmentation is a known phenomenon in pyridine mass spectrometry.[11]

G M Molecular Ion (M⁺) m/z 216/218 loss_no2 [M - NO₂]⁺ m/z 170/172 M->loss_no2 - NO₂ loss_br [M - Br]⁺ m/z 137 M->loss_br - Br loss_ch3 [M - CH₃]⁺ m/z 201/203 M->loss_ch3 - CH₃

Caption: Common fragmentation pathways for bromomethylnitropyridine isomers.

Conclusion: An Integrated Approach

No single technique should be used in isolation. The definitive identification of this compound isomers is achieved through the convergence of evidence from NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide the most unambiguous data for structural assignment, pinpointing the precise location of each substituent. Infrared spectroscopy confirms the presence of the key nitro functional group and offers a fingerprint of the substitution pattern. Finally, mass spectrometry verifies the molecular weight and the presence of bromine, with fragmentation patterns providing supplementary structural evidence. By employing this multi-faceted, self-validating spectroscopic approach, researchers can proceed with confidence in the identity and purity of their chemical intermediates, ensuring the integrity and success of their research and development endeavors.

References

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine.
  • ResearchGate. Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy.
  • ResearchGate. A new insight into the vibrational analysis of pyridine.
  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • PubChem. 3-Bromo-2-methyl-5-nitropyridine.
  • PubChemLite. 3-bromo-2-methyl-5-nitropyridine (C6H5BrN2O2).
  • NIST WebBook. Pyridine, 3-bromo-.
  • Wikipedia. Pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • YouTube. Bromo pattern in Mass Spectrometry.
  • PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.

Sources

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds and functional materials.[3][4] The coupling of 2-halopyridines is of significant interest; however, it presents unique challenges due to the electronic properties of the pyridine ring. The nitrogen atom in the 2-position can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] Furthermore, the reactivity of the carbon-halogen bond is a critical factor, with 2-chloropyridines being notably less reactive than their 2-bromo counterparts due to a stronger C-Cl bond.[6]

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 2-halopyridines. We will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies for this challenging yet crucial transformation.

The Critical Role of the Catalyst System

The success of the Suzuki coupling of 2-halopyridines is profoundly dependent on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7]

Oxidative Addition: The Rate-Determining Step

For less reactive substrates like 2-chloropyridines, the oxidative addition of the C-X bond to the Pd(0) center is often the rate-determining step.[6] To facilitate this step, electron-rich and sterically bulky ligands are often required. These ligands stabilize the electron-rich Pd(0) species and promote the cleavage of the strong C-Cl bond.[8]

Comparative Performance of Catalyst Systems

The choice of catalyst can dramatically impact the yield, reaction time, and overall efficiency of the Suzuki coupling of 2-halopyridines. Below, we compare the performance of several classes of palladium catalysts.

Traditional Phosphine Ligands

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classical and widely used. While effective for some substrates, they may require higher catalyst loadings and longer reaction times for challenging couplings of 2-halopyridines.[4][8]

Buchwald Biaryl Phosphine Ligands

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura coupling.[9] Ligands such as SPhos and XPhos have demonstrated exceptional activity for the coupling of heteroaryl halides, including 2-chloropyridines, often at low catalyst loadings and milder temperatures.[9][10] These ligands promote the formation of highly active monoligated Pd(0) species, which are key to efficient oxidative addition.[11]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[12] Their strong σ-donating ability enhances the electron density at the palladium center, promoting oxidative addition.[8] Palladium-NHC complexes, such as PEPPSI-type precatalysts, are highly active and have shown excellent performance in the Suzuki coupling of 2-halopyridines.[4][8]

Performance Data Summary

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of various 2-halopyridines with arylboronic acids, compiled from multiple sources.

Catalyst/PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-bromo-2-methylpyridin-3-aminePhenylboronic acidNot SpecifiedNot Specified855[4]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802HighNot Specified[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1-Chloro-2-nitrobenzene4-Methoxyphenylboronic acid1001894Not Specified[13]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KFTHFSolid-supported chloropyrimidineArylboronic acid50OvernightModerateNot Specified[14]
Pd(OAc)₂ (ligand-free)NoneK₂CO₃H₂O/Toluene2,3,5-TrichloropyridinePhenylboronic acid1001.595Not Specified[13]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH3-BromopyridinePhenylboronic Acid1002980.5[8]

Note: The data presented is compiled from different sources with varying substrates and reaction conditions. This information should be used as a qualitative guide for catalyst selection.

Experimental Protocols

To provide a practical framework for comparing catalyst performance, we present a generalized experimental workflow for the Suzuki coupling of a 2-halopyridine.

Generalized Workflow for Catalyst Comparison

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-halopyridine, boronic acid, base, catalyst, and ligand in a dry flask. inert Evacuate and backfill with inert gas (Ar or N₂). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the mixture to the desired temperature with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol for Comparative Study

Objective: To compare the efficacy of two different catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos) for the Suzuki coupling of 2-chloropyridine with phenylboronic acid.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst System A: Pd(PPh₃)₄ (0.05 equiv)

  • Catalyst System B: Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Degassed 1,4-dioxane/water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To two separate oven-dried Schlenk flasks under an inert atmosphere, add the 2-chloropyridine, phenylboronic acid, and potassium phosphate.

    • To one flask, add Catalyst System A (Pd(PPh₃)₄).

    • To the second flask, add Catalyst System B (Pd(OAc)₂ and SPhos).

  • Solvent Addition:

    • Add the degassed 1,4-dioxane/water mixture to each flask via syringe.

  • Reaction:

    • Heat both reaction mixtures to 100 °C with vigorous stirring.

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up:

    • Once a reaction is complete (or after a set time for comparison), cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylpyridine.

  • Analysis:

    • Determine the yield for each catalyst system and compare the reaction times.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation pd2_r2->pd0 product R¹-R² pd2_r2->product Reductive Elimination reagents R¹-X reagents->pd0 Oxidative Addition boronic R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine (R¹-X) to form a Pd(II) complex. This step is typically slower for chlorides than for bromides.[6]

Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[15]

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[8]

Conclusion

The Suzuki-Miyaura coupling of 2-halopyridines is a powerful synthetic tool, but its success hinges on the selection of an appropriate catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the use of advanced catalyst systems featuring bulky, electron-rich ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes is often necessary to achieve high yields, especially with less reactive 2-chloropyridines.[4][8][9][10] By understanding the key parameters of the reaction and the principles of catalyst design, researchers can effectively navigate the challenges of this transformation and efficiently synthesize a wide range of valuable pyridine-containing molecules.

References

  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
  • Buchwald Phosphine Ligands - Sigma-Aldrich.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Halogen
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Public
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
  • C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions | Scilit.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media | Request PDF - ResearchG
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Sterically hindered N-heterocyclic carbene/palladium(ii)
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Suzuki reaction - Wikipedia.
  • N-heterocyclic carbene palladium(II)

Sources

A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, 2-Bromo-5-methyl-3-nitropyridine and its analogs represent a class of compounds with significant potential, owing to the unique electronic and steric properties conferred by the bromo, methyl, and nitro substituents. This guide provides an in-depth technical overview of the biological activity screening of these derivatives, offering a comparative analysis of their potential performance based on available data for structurally related compounds, and detailing the experimental protocols necessary for their evaluation.

Rationale for Screening: The Therapeutic Potential of Substituted Nitropyridines

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds. The bromine atom at the 2-position serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. The electron-withdrawing nitro group at the 3-position can modulate the reactivity of the pyridine ring and is itself a key pharmacophore in some contexts. The methyl group at the 5-position can influence solubility and steric interactions with biological targets.

This strategic arrangement of functional groups suggests the potential for these derivatives to interact with a range of biological targets. Notably, nitropyridine derivatives have been investigated for their efficacy as:

  • Anticancer Agents: By interfering with critical cellular processes such as cell cycle progression and microtubule dynamics.

  • Antimicrobial Agents: Through mechanisms that may involve the disruption of microbial cell walls or the inhibition of essential enzymes.

  • Enzyme Inhibitors: Particularly as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Comparative Biological Activity: Insights from Structurally Related Compounds

While direct and comprehensive comparative studies on this compound and its immediate derivatives are not extensively available in peer-reviewed literature, valuable insights can be gleaned from the biological activities of structurally similar nitropyridine and halogenated pyridine analogs.

Anticancer Activity

The antiproliferative activity of pyridine derivatives is a well-documented area of research. For instance, various substituted pyridines have shown potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some nitropyridine analogs has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

To provide a comparative perspective, the following table summarizes the anticancer activity of representative nitropyridine derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but serve as a proxy to estimate potential efficacy.

Compound/Isomer DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-5-nitropyridine derivative (35a, R=OMe)MCF-7 (Breast Cancer)6.41[1]
2-Amino-5-nitropyridine derivative (35d, Piperidine derivative)HepG2 (Liver Cancer)7.63[1]
3-Nitropyridine analogue (4AZA2891)HT-29 (Colon Adenocarcinoma)0.0054[1]
3-Nitropyridine analogue (4AZA2996)HT-29 (Colon Adenocarcinoma)0.0040[1]
Antimicrobial Activity

The antimicrobial potential of halogenated and nitrated heterocyclic compounds is also a significant area of investigation. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of a molecule. The mechanism of action for some halogenated compounds involves the generation of reactive oxygen species or direct interaction with microbial enzymes.

The following table presents the antimicrobial activity of related nitropyridine derivatives, offering a benchmark for the potential of this compound derivatives.

Compound/Isomer DerivativeMicrobial StrainMIC (µg/mL)Reference
Novel 3(5)-nitropyridines, functionalized with azole moietiesS. aureusModerate Activity[2]
Novel 3(5)-nitropyridines, functionalized with azole moietiesE. coliModerate Activity[2]

Experimental Protocols for Biological Activity Screening

To rigorously assess the biological potential of this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Serially dilute the this compound derivatives in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Standardized Inoculum serial_dilution Serial Dilution of Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate (e.g., 37°C, 18-24h) inoculate->incubate determine_mic Determine MIC (Visual Inspection) incubate->determine_mic

Caption: Workflow for determining the MIC using the broth microdilution method.

Potential Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Based on the activities of related compounds, several potential mechanisms for this compound derivatives can be postulated.

Anticancer Mechanism: Kinase Inhibition

Many pyridine-based molecules exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For example, inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

Potential Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor 2-Bromo-5-methyl- 3-nitropyridine Derivative Inhibitor->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data is currently limited, the biological activities of structurally related compounds suggest significant potential in anticancer and antimicrobial applications. The experimental protocols detailed in this guide provide a robust framework for the systematic screening and evaluation of new derivatives.

Future research should focus on synthesizing a library of this compound analogs and conducting comprehensive in vitro screening to establish a clear structure-activity relationship. Promising candidates should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. Elucidating the precise mechanisms of action will be critical for optimizing lead compounds and developing the next generation of targeted therapies.

References

  • 2-Bromo-3-nitropyridine CAS 19755-53-4. Shaanxi Bloom Tech Co., Ltd.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research.
  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Synthesis, Characterisation of Substituted 4-(bromomethyl)-N-(4-ethyl-6-methyl pyridine-2-yl) benzamide derivatives and evaluation of their Anti-microbial activity. ResearchGate.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.
  • 2-Amino-5-bromo-3-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals.
  • Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transformations. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society.

Sources

A Comparative Guide to the Synthetic Routes of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The inherent electronic properties and hydrogen bonding capabilities of the amino group on the pyridine ring contribute significantly to the biological activity and material properties of these compounds.[3] Consequently, the development of efficient, versatile, and scalable synthetic methods for accessing substituted aminopyridines remains an area of intense research.

This guide provides a comprehensive and objective comparison of the most prevalent synthetic routes to substituted aminopyridines. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations. This in-depth analysis is designed to empower researchers to make informed decisions when selecting the optimal synthetic strategy for their specific target molecules.

Overview of Major Synthetic Pathways to Aminopyridines

The synthesis of substituted aminopyridines can be broadly classified into three main approaches:

  • Direct C-H Amination: This classic strategy involves the direct functionalization of a C-H bond on the pyridine ring. The Chichibabin reaction is the most prominent example.[1][4]

  • Cross-Coupling Reactions: Modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable for their broad substrate scope and functional group tolerance.[1][5]

  • Ring Synthesis and Modification: This category includes multicomponent reactions (MCRs) that construct the aminopyridine core from acyclic precursors, as well as methods that rely on the modification of pre-existing pyridine derivatives, such as the reduction of nitropyridines or the Hofmann rearrangement of nicotinamides.[2][6]

G Pyridine Pyridine Halopyridine Halopyridine Pyridine->Halopyridine Halogenation Nitropyridine Nitropyridine Pyridine->Nitropyridine Nitration Substituted Aminopyridine Substituted Aminopyridine Pyridine->Substituted Aminopyridine Chichibabin Reaction Halopyridine->Substituted Aminopyridine Buchwald-Hartwig Amination (Pd-catalyzed) Ullmann Condensation (Cu-catalyzed) Nitropyridine->Substituted Aminopyridine Reduction Nicotinamide Nicotinamide Nicotinamide->Substituted Aminopyridine Hofmann Rearrangement Acyclic Precursors Acyclic Precursors Acyclic Precursors->Substituted Aminopyridine Multicomponent Reactions

Caption: Overview of major synthetic pathways to substituted aminopyridines.

Comparative Analysis of Key Synthetic Routes

The selection of an appropriate synthetic pathway is dictated by several factors, including the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and scalability. The following table provides a comparative overview of the most prominent methods.

MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂, high temperature (e.g., 110-150°C) in an inert solvent (toluene, xylene).[4]20-80%Direct C-H functionalization, atom economical.Harsh reaction conditions, limited to electron-deficient pyridines, often poor regioselectivity, limited functional group tolerance.[7]
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), 80-110°C in an inert solvent (toluene, dioxane).[8]70-95%Excellent functional group tolerance, broad substrate scope (primary and secondary amines), mild reaction conditions.[5][9]Cost of palladium catalyst and ligands, sensitivity to air and moisture.[10]
Ullmann Condensation Cu catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (e.g., K₂CO₃), high temperature (100-200°C).40-80%Lower cost compared to palladium-catalyzed reactions.Harsher reaction conditions, more limited substrate scope compared to Buchwald-Hartwig.[1]
Reduction of Nitropyridines Fe/AcOH, H₂/Pd-C, SnCl₂/HCl.[11]60-95%Readily available starting materials, often high yielding.Limited by the availability of the corresponding nitropyridine, potential for over-reduction.
Multicomponent Reactions (MCRs) Often catalyst-free or use simple catalysts, solvent-free or in environmentally benign solvents.[12]60-90%High atom economy, operational simplicity, rapid generation of molecular diversity.[2]Substrate scope can be limited, optimization can be challenging.[13]

In-Depth Discussion of Synthetic Methodologies

Chichibabin Reaction: Direct C-H Amination

The Chichibabin reaction, first reported in 1914, is a direct amination of electron-deficient pyridines using sodium amide (NaNH₂) or a related strong base.[4][14] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amide anion attacks the electron-deficient C2 or C4 position of the pyridine ring.[14][15]

G

Caption: Simplified mechanism of the Chichibabin reaction.

Despite its historical significance, the harsh reaction conditions (high temperatures and a very strong base) limit its application to robust substrates.[7] Furthermore, the reaction often suffers from a lack of regioselectivity, particularly with substituted pyridines.

Protocol 1: Modified Chichibabin Reaction [1]

  • Reaction Setup: To a 10 mL sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol) and LiI (1.02 mmol) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous THF (500 µL) followed by n-butylamine (1.00 mmol) at room temperature.

  • Reaction Conditions: Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench with ice-cold water. Extract the organic materials three times with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Modern Powerhouse

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of aminopyridines.[5] This cross-coupling reaction allows for the formation of C-N bonds between halopyridines (or triflates) and a wide variety of primary and secondary amines.[16] The key to the success of this reaction lies in the development of sophisticated phosphine ligands that promote the catalytic cycle and prevent catalyst deactivation by the pyridine nitrogen.[5][10]

G

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for achieving high yields and overcoming the challenges associated with the electron-deficient nature of the pyridine ring.[5] Bulky biarylphosphine ligands such as RuPhos and BrettPhos have proven to be particularly effective.[5]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine [16][17]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine). Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Multicomponent Reactions (MCRs): An Efficient Approach to Complexity

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex aminopyridines.[2][12] These reactions often proceed under mild conditions and can generate a high degree of molecular diversity from simple, readily available starting materials.[18]

A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the reaction of an enaminone, malononitrile, and a primary amine.[2]

G

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.

Protocol 3: Multicomponent Synthesis of 2-Aminopyridine Derivatives [2]

  • Reaction Setup: In a round-bottom flask, mix the enaminone (1.0 equiv.), malononitrile (1.0 equiv.), and the primary amine (1.1 equiv.).

  • Reaction Conditions: Heat the mixture, often under solvent-free conditions, at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethanol) to precipitate the product.

  • Purification: Collect the solid product by filtration and wash with a cold solvent. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of substituted aminopyridines has evolved significantly, with modern catalytic methods now offering mild, efficient, and highly versatile alternatives to classical approaches. The Buchwald-Hartwig amination stands out for its broad applicability and exceptional functional group tolerance, making it a go-to method for many synthetic chemists.[5] However, the Chichibabin reaction, despite its limitations, can still be a viable option for the synthesis of simple, robust aminopyridines.[1] Multicomponent reactions provide a powerful and atom-economical strategy for the rapid construction of complex and diverse aminopyridine libraries.[2] The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing their desired substituted aminopyridines.

References

  • A Comparative Guide to the Synthetic Pathways of 2-Aminopyridines - Benchchem. (URL: )
  • Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activ
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Chichibabin reaction - Grokipedia. (URL: )
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC - NIH. (URL: [Link])
  • Chichibabin reaction - Wikipedia. (URL: [Link])
  • Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed. (URL: [Link])
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. (URL: [Link])
  • 3-Aminopyridine: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL: )
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-pyridinamine - Benchchem. (URL: )
  • Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) DOI:10.1039/B205510D. (URL: [Link])
  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier. (URL: [Link])
  • Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. (URL: )
  • comparative study of the synthetic routes to substituted 2-aminopyridines - Benchchem. (URL: )
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (URL: [Link])
  • The Chichibabin amination reaction - Scientific Upd
  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])
  • Photochemical C3-amination of pyridines via Zincke imine intermedi
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH. (URL: [Link])
  • Chichibabin amination: Easy mechanism - Chemistry Notes. (URL: [Link])
  • Synthesis of 3-Aminopyridine.
  • Chichibabin reaction. (URL: )
  • Seminal report site selective amination of pyridines - ResearchG
  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin
  • 3-Aminopyridine - Wikipedia. (URL: [Link])
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines - MDPI. (URL: [Link])
  • (PDF)
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (URL: )
  • Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review | Request PDF - ResearchG
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (URL: [Link])
  • Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Asymmetric C3-Allylation of Pyridines | Journal of the American Chemical Society. (URL: [Link])
  • (PDF)
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
  • Catalytic amination of 2-substituted pyridines with hydrazine deriv
  • General method for the mild C2‐amination of pyridine and quinoline N‐oxides.

Sources

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, a profound understanding of reaction kinetics is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide offers a comprehensive analysis of the kinetic profiles of nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-5-methyl-3-nitropyridine. While specific kinetic data for this substrate is not extensively documented in publicly available literature, this guide will provide a robust comparative framework by leveraging established principles of SNAr reactions and drawing parallels with closely related pyridine derivatives for which experimental data exists.

The Mechanistic Landscape of SNAr on Pyridine Systems

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry, enabling the introduction of a diverse array of functional groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the presence of activating groups such as a nitro group, significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack.

The position of the leaving group and activating groups is critical. Substitution is favored at the 2- and 4-positions, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. In the case of this compound, the bromine atom at the 2-position is activated by the powerfully electron-withdrawing nitro group at the 3-position.

General mechanism for the SNAr reaction on this compound.

Comparative Kinetics: Drawing Parallels with Related Systems

In the absence of direct kinetic data for this compound, we can infer its reactivity by examining data from analogous systems. The following tables present kinetic data for the nucleophilic substitution of related nitropyridine and pyridinium derivatives.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C

Nucleophile (Aniline)k₂ (x 10⁴ M⁻¹s⁻¹)
p-OCH₃10.3
p-CH₃6.46
H2.51
p-Cl1.15
m-Cl0.63

Data sourced from a comparative guide on chloronitropyridines.

This data illustrates a clear trend: electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. This is consistent with the rate-determining step being the nucleophilic attack; a more electron-rich nucleophile will react faster.

Table 2: Third-Order Rate Constants and Activation Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C

SubstrateOverall third-order rate constant (M⁻²s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-Cyano-N-methylpyridinium iodide1.2 x 10⁻²12.5-22.1
4-Cyano-N-methylpyridinium iodide1.2 x 10⁻²13.1-20.0
2-Fluoro-N-methylpyridinium iodide2.5 x 10⁻⁴14.2-21.4
2-Chloro-N-methylpyridinium iodide2.2 x 10⁻⁴14.9-19.3
2-Bromo-N-methylpyridinium iodide2.1 x 10⁻⁴15.2-18.5
2-Iodo-N-methylpyridinium iodide2.0 x 10⁻⁴15.9-16.6

Data sourced from a comparative guide on chloronitropyridines.

This dataset for N-methylpyridinium salts reveals a different leaving group effect than typically observed in SNAr reactions. Usually, the order of reactivity for halogens is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining nucleophilic attack. However, in this case, the rates are very similar for all halogens, suggesting a change in the rate-determining step, possibly to the deprotonation of the intermediate.[1] For this compound, which is not a pyridinium salt, the expected leaving group reactivity would likely follow the more conventional F > Cl > Br > I trend.

The Influence of Solvent on Reaction Kinetics

The choice of solvent plays a crucial role in the kinetics of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the effective nucleophilicity. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its approach to the electrophilic carbon and thereby slowing the reaction rate.

Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

A standard and reliable method for determining the kinetics of SNAr reactions is UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by observing the change in absorbance at a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. The reaction is typically carried out under pseudo-first-order conditions, with a large excess of the nucleophile.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound

  • Piperidine (or other desired nucleophile), freshly distilled

  • Acetonitrile (or other suitable polar aprotic solvent), spectrophotometric grade

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a series of stock solutions of piperidine in acetonitrile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the expected product (synthesized separately or from a completed reaction mixture) to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the this compound stock solution with a large excess of one of the piperidine stock solutions.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A(∞) + (A(0) - A(∞)) * exp(-k_obs * t)

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine (k_obs = k₂[Piperidine]).

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) D Mix Reactants in Cuvette (Pseudo-first-order conditions) A->D B Determine λmax of Product C Set up Spectrophotometer (Thermostatted at T) B->C C->D E Record Absorbance vs. Time D->E F Fit Data to First-Order Equation (Calculate k_obs) E->F G Repeat for Different Nucleophile Concentrations F->G H Plot k_obs vs. [Nucleophile] G->H I Determine Second-Order Rate Constant (k₂) from the Slope H->I

Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

While direct experimental kinetic data for the nucleophilic substitution on this compound is elusive, a comprehensive understanding of its reactivity can be constructed through the lens of established SNAr principles and by comparison with analogous systems. The presence of a nitro group at the 3-position and a bromine leaving group at the 2-position strongly activates the pyridine ring for nucleophilic attack. The reaction rate is expected to be highly sensitive to the nature of the nucleophile and the polarity of the solvent. For drug development professionals and synthetic chemists, this predictive understanding is crucial for the efficient design and optimization of synthetic pathways utilizing this versatile building block. The provided experimental protocol offers a robust framework for researchers to determine the specific kinetic parameters for their reactions of interest involving this compound.

References

  • Bowler, D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]

Sources

A Computational Chemist's Guide to Unlocking the Reactivity of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Synthetic Strategy and Drug Discovery

As a Senior Application Scientist, my focus is not just on the "what" but the "why." In the intricate world of pharmaceutical and agrochemical development, 2-Bromo-5-methyl-3-nitropyridine is a pivotal building block.[1] Its value lies in the strategic placement of its functional groups, which allows for a diverse range of chemical transformations. However, predicting its behavior and optimizing reaction conditions can be a resource-intensive process. This guide provides a framework for the computational analysis of this versatile heterocycle, offering a predictive lens to guide experimental design. We will dissect its reactivity, compare it to a key alternative, and provide the detailed computational protocols necessary to replicate and expand upon these findings.

The core of our analysis rests on Density Functional Theory (DFT), a robust method for predicting the electronic structure and reactivity of molecules.[2][3] By understanding the electronic landscape of this compound, we can anticipate its behavior in key synthetic reactions long before the first reagent is measured.

The Subject of Our Investigation: this compound

The unique reactivity of this molecule is dictated by the interplay of its substituents on the pyridine core:

  • The Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom influences the electronic distribution of the entire system.[4]

  • The Bromo Group (C2): An excellent leaving group in nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.

  • The Nitro Group (C3): A powerful electron-withdrawing group that significantly modulates the reactivity of the pyridine ring, primarily by activating it towards nucleophilic attack.[1]

  • The Methyl Group (C5): A weakly electron-donating group that can influence regioselectivity and provides a point for potential metabolic consideration in drug candidates.

Our guide will focus on three primary reaction classes of synthetic importance:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reduction of the Nitro Group

For a meaningful comparison, we will contrast the computational data of our target molecule with 2-Bromo-5-methylpyridine , its analogue lacking the critical nitro group. This will starkly illustrate the profound electronic influence of the -NO₂ substituent.

Visualizing the Computational Workflow

The following diagram outlines the standardized computational workflow employed for analyzing each aspect of the molecule's reactivity. This self-validating process ensures that all calculated properties are derived from a stable, verified molecular structure.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Reactivity Analysis mol_build Initial 3D Structure (e.g., from SMILES) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure ts_search Transition State Search (Reaction Pathways) geom_opt->ts_search Reactant/Product Structures sp_calc Single Point Energy & Wavefunction Analysis freq_calc->sp_calc Verified Minimum mep Molecular Electrostatic Potential (MEP) sp_calc->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) sp_calc->fmo nbo Natural Bond Orbital (Atomic Charges) sp_calc->nbo

Caption: Standardized workflow for computational reactivity analysis.

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Pathway

The SNAr reaction is a cornerstone of pyridine chemistry. For a successful reaction, the aromatic ring must be "electron-poor" and possess a good leaving group.[5] The nitro group in this compound is perfectly positioned to facilitate this reaction.

Causality: Why the Nitro Group is Key

The electron-withdrawing nature of the nitro group polarizes the C-Br bond and, more importantly, stabilizes the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[5][6] Computational analysis allows us to visualize and quantify this effect.

Computational Evidence: MEP and LUMO Analysis

The Molecular Electrostatic Potential (MEP) map provides an intuitive guide to the charge distribution of a molecule. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, while negative regions (red) are electron-rich.

Caption: Comparison of electronic properties influencing SNAr.

The data clearly shows that the nitro group drastically alters the electronic landscape. It renders the C2, C4, and C6 positions highly electrophilic, with C2 being the prime target due to the presence of the bromine leaving group. In contrast, the analogue without the nitro group has electron-rich C4 and C6 positions, making it far less reactive towards nucleophiles.

Protocol: SNAr Reactivity Analysis
  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

    • Verify that the output has zero imaginary frequencies, confirming a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the generation of molecular orbitals (HOMO/LUMO), the MEP map, and a Natural Bond Orbital (NBO) analysis for atomic charges.

  • Analysis:

    • Visualize the MEP map. Identify the regions of most positive potential (deepest blue) on the pyridine ring.

    • Visualize the LUMO. The lobes of the LUMO indicate the sites most favorable for nucleophilic attack.

    • Examine the calculated NBO charges on the ring carbons. A higher positive charge correlates with greater electrophilicity.

  • Repeat: Perform steps 1-3 for the comparative analogue (2-Bromo-5-methylpyridine) to generate comparative data.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, widely used in drug discovery to couple aromatic systems.[7][8] In our molecule, the C-Br bond at the C2 position is the reactive handle for this palladium-catalyzed transformation.[9]

Causality: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The efficiency of the initial oxidative addition of the Pd(0) catalyst into the C-Br bond is the critical first step and is influenced by the bond's strength and the electron density at the carbon atom.

G cluster_0 pd0 Pd(0)L2 pd2 R-Pd(II)L2-Br pd0->pd2 Oxidative Addition (R-Br) pd2_b R-Pd(II)L2-R' pd2->pd2_b Transmetalation (R'-B(OR)2) product R-R' pd2_b->product Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle. R = pyridyl moiety.

Computational Comparison: C-Br Bond Dissociation

While a full computational model of the catalytic cycle is complex, a simple and effective comparison can be made by analyzing the C-Br bond. A more polarized, electron-deficient C-Br bond is generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

CompoundC2-Br Bond Length (Å)Calculated NBO Charge on C2Predicted Suzuki Reactivity
This compound 1.875+0.25High
2-Bromo-5-methylpyridine 1.889+0.10Moderate

The shorter bond length and significantly higher positive charge on C2 in the nitrated compound suggest a more polarized and weakened C-Br bond. This indicates a lower activation energy barrier for the rate-determining oxidative addition step, predicting higher reactivity in Suzuki-Miyaura coupling compared to its non-nitrated analogue.

Protocol: Bond Analysis for Cross-Coupling Potential
  • Use Optimized Structures: Start with the B3LYP/6-31G(d,p) optimized geometries for both the target molecule and its analogue.

  • Measure Bond Lengths: Use the visualization software from your computational package to measure the precise distance between the C2 carbon and the bromine atom.

  • Retrieve NBO Charges: Extract the NBO charge for the C2 carbon from the output files generated in the previous SNAr analysis.

  • Compare Data: Tabulate the bond lengths and charges for both molecules. A shorter, more polarized bond (i.e., higher positive charge on carbon) is indicative of enhanced reactivity towards oxidative addition.

Reduction of the Nitro Group: A Gateway to New Functionality

Reducing the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical reactions, such as amide bond formation or diazotization.[11] A variety of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂/Pd/C) to metal-acid systems (e.g., Fe/AcOH or SnCl₂).[12]

Causality: Selectivity and Compatibility

The primary challenge in reducing a molecule like this compound is chemoselectivity. Harsh reducing conditions can lead to unwanted side reactions, such as hydrodebromination (loss of the bromine atom). For instance, catalytic hydrogenation with Pd/C is known to be aggressive and can cleave C-Br bonds, whereas reagents like tin(II) chloride (SnCl₂) are often milder and more selective.[12]

Computational Approach: Modeling Reaction Pathways

A full computational comparison of different reduction mechanisms is an advanced task. However, a foundational analysis can be performed by examining the properties of the resulting product, 2-Amino-5-methyl-3-bromopyridine . By calculating the electronic properties of this product, we can predict how this transformation alters the molecule's subsequent reactivity.

Property3-Nitro (Starting Material)3-Amino (Product)Change & Implication
Electronic Nature of C3 Substituent Strong Electron-WithdrawingStrong Electron-DonatingComplete reversal of electronic character.
NBO Charge on C2 (C-Br) +0.25-0.05C2 becomes electron-rich, deactivating it towards SNAr.
NBO Charge on C4 +0.15-0.25C4 becomes strongly electron-rich, activating it towards electrophilic substitution.
HOMO Energy (eV) -7.5-5.2Higher HOMO energy indicates the product is more easily oxidized and a better nucleophile.

This analysis demonstrates that the reduction of the nitro group fundamentally transforms the molecule from an electrophilic pyridine, primed for nucleophilic attack, into a nucleophilic, electron-rich system, more akin to aniline. This has profound implications for multi-step synthetic planning.

Protocol: Product Characterization
  • Model the Product: Build the structure of the reduction product, 5-Bromo-2-methylpyridin-3-amine.

  • Optimize and Analyze: Perform the same geometry optimization, frequency calculation, and electronic property analysis (MEP, FMO, NBO) as described for the starting materials (DFT B3LYP/6-31G(d,p)).

  • Compare and Contrast: Create a table comparing the key electronic parameters (atomic charges, orbital energies) of the starting material and the product.

  • Interpret the Results: Analyze the changes to predict the reactivity of the newly formed aminopyridine in subsequent synthetic steps.

Conclusion and Outlook

This guide demonstrates how a systematic computational analysis can provide deep, actionable insights into the reactivity of a complex building block like this compound. By leveraging DFT calculations, we can:

  • Predict Regioselectivity: The MEP and LUMO analyses definitively identify the C2 position as the primary site for nucleophilic attack, a direct consequence of the C3-nitro group's electron-withdrawing power.

  • Compare Reaction Rates: Analysis of the C-Br bond polarization provides a rationale for predicting that the nitrated pyridine will be a more active substrate in Suzuki-Miyaura coupling than its non-nitrated counterpart.

  • Guide Synthetic Strategy: Understanding the dramatic electronic shift upon nitro group reduction allows chemists to plan subsequent steps logically, anticipating a change from electrophilic to nucleophilic character.

By integrating these computational methods into the research and development workflow, scientists can de-risk projects, reduce experimental iterations, and accelerate the discovery of new medicines and materials. The protocols provided herein offer a validated starting point for any researcher looking to apply the predictive power of computational chemistry to the fascinating world of heterocyclic compounds.

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • Kruszyk, M. M., Jessing, M., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Journal of Organic Chemistry.
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. (n.d.). BOC Sciences.
  • Computational Heterocyclic Chemistry. (n.d.). Arkivoc.
  • A Computational Study To Elucidate the Extraordinary Reactivity of Three-Membered Heterocycles in Nucleophilic Substitution Reactions. (n.d.). ResearchGate.
  • 3-Bromo-2-Methyl-5-Nitropyridine. (n.d.). CymitQuimica.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. (n.d.). Guidechem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2020). Molecules. MDPI.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
  • Application Notes and Protocols for the Reduction of Nitro Groups in 2-Bromo-3,5-dinitrobenzoic acid. (n.d.). Benchchem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Synfacts.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. MDPI.
  • 5-Bromo-3-Methyl-2-Nitropyridine. (n.d.). Pipzine Chemicals.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. ACS Publications.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. (n.d.). ChemicalBook.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData. ResearchGate.
  • Nucleophilic aromatic substitution I. (2013). Khan Academy. YouTube.
  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem. National Center for Biotechnology Information.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (n.d.). Taylor & Francis Online.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Organic Letters. ACS Publications.
  • 3-Bromo-2-methyl-5-nitropyridine. (n.d.). PubChem. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Heck Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] The reaction's ability to couple unsaturated halides with alkenes has paved the way for the synthesis of a vast array of complex molecules, including numerous active pharmaceutical ingredients.[3] However, when the substrate is a bromopyridine, the inherent electronic properties of the pyridine ring can introduce significant challenges, making catalyst selection and optimization a critical endeavor. This guide provides an in-depth comparison of catalyst performance for this specific application, grounded in experimental evidence and mechanistic understanding.

The Challenge of Bromopyridines in Heck Reactions

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect and can coordinate to the palladium center, influencing the catalyst's activity and stability. This can lead to catalyst inhibition or deactivation, resulting in lower yields and sluggish reaction rates compared to simpler aryl bromides. Consequently, a robust benchmarking process is essential to identify the most effective catalytic system for a given bromopyridine substrate and alkene coupling partner.

Key Parameters for Benchmarking Catalyst Performance

A comprehensive evaluation of catalyst performance in the Heck reaction of bromopyridines should consider the following key metrics:

  • Yield (%) : The percentage of the desired product obtained.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst, indicating catalyst efficiency.

  • Turnover Frequency (TOF) : The turnover number per unit time, reflecting the catalyst's activity.

  • Reaction Time (h) : The time required to achieve maximum conversion.

  • Catalyst Loading (mol%) : The amount of catalyst used relative to the limiting reagent.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst in the Heck reaction of bromopyridines is profoundly influenced by the nature of the ligands coordinated to the metal center. We will now compare the three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.

Phosphine-Based Catalysts

Traditional phosphine ligands, such as triphenylphosphine (PPh₃), have long been the workhorses of palladium-catalyzed cross-coupling reactions.[1] However, for the more demanding coupling of bromopyridines, bulkier and more electron-rich phosphine ligands are often necessary to enhance catalytic activity. These ligands promote the oxidative addition of the bromopyridine to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)TON
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF120246565
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃K₂CO₃DMAc120187878
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane10089292

Note: The data in this table is representative and compiled from various sources to illustrate performance trends. Actual results may vary.

Expertise & Experience: The increased steric bulk of P(o-tol)₃ compared to PPh₃ can accelerate the reductive elimination step, leading to improved yields. Buchwald-type ligands like XPhos, with their significant steric hindrance and electron-donating properties, are particularly effective in stabilizing the active catalytic species and promoting high turnover numbers.[4]

N-Heterocyclic Carbene (NHC)-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2][5] Their strong σ-donating ability forms a robust bond with the palladium center, creating highly active and thermally stable catalysts.[6] This enhanced stability is particularly advantageous in the Heck reactions of heteroaryl halides like bromopyridines, which often require elevated temperatures.[2]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)TON
Pd(OAc)₂ / IPr·HClIPrCs₂CO₃t-AmylOH110695190
PEPPSI-IPrIPrK₃PO₄1,4-Dioxane100498196
Pd(IMes)(dba)₂IMesNa₂CO₃DMAc12089090

Note: The data in this table is representative and compiled from various sources to illustrate performance trends. Actual results may vary.

Expertise & Experience: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly well-suited for couplings involving pyridyl substrates.[7] The pyridine-containing ligand in the precatalyst facilitates the initial activation steps, often leading to higher activity at lower catalyst loadings.[8][9]

Palladacycles

Palladacycles are pre-activated catalyst systems that exhibit exceptional thermal stability and high catalytic activity.[10] These complexes often allow for very low catalyst loadings and are particularly well-suited for large-scale industrial applications due to their robustness and efficiency.[11]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TON
Herrmann's CatalystNaOAcNMP1301296960
Frech CatalystN-ethylpiperidineDMF1401097970

Note: The data in this table is representative and compiled from various sources to illustrate performance trends. Actual results may vary.

Expertise & Experience: The high stability of palladacycles, such as Herrmann's catalyst and the Frech catalyst, allows for reactions to be conducted at elevated temperatures for extended periods without significant catalyst decomposition.[12] This is a significant advantage when dealing with less reactive bromopyridines.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Heck catalytic cycle and a typical catalyst screening workflow.

Heck_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex R-Pd(II)-X(L_n)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-Alkene-Pd(II)-X(L_n) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex Product + H-Pd(II)-X(L_n) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination reductive_elimination->pd0 HX + Base Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst System Screening substrate Bromopyridine Substrate reaction Heck Reaction substrate->reaction alkene Alkene Coupling Partner alkene->reaction base Base Selection base->reaction solvent Solvent Selection solvent->reaction phosphine Phosphine Ligands phosphine->reaction nhc NHC Ligands nhc->reaction palladacycle Palladacycles palladacycle->reaction analysis Analysis (TLC, GC-MS, LC-MS) reaction->analysis optimization Optimization of Conditions (Temp, Time, Concentration) analysis->optimization final_protocol Finalized Protocol optimization->final_protocol

Caption: A systematic workflow for catalyst screening.

Experimental Protocols

A self-validating experimental protocol is crucial for obtaining reliable and reproducible results. Below is a general, detailed procedure for benchmarking catalyst performance in the Heck reaction of a bromopyridine.

General Experimental Protocol for Catalyst Screening

Materials:

  • Bromopyridine substrate (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if applicable)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 1,4-Dioxane, Toluene) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Preparation (for in-situ generation): In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂) and the ligand (e.g., 0.02 mmol XPhos).

  • Reaction Setup: To the flask containing the catalyst, add the base (2.0 mmol), followed by the bromopyridine (1.0 mmol) and the anhydrous solvent (5 mL).

  • Reactant Addition: Add the alkene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [13]6. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). [13]7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [13]8. Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Causality Behind Experimental Choices

  • Choice of Base: The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide formed during the catalytic cycle. [3]Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often preferred for their compatibility with a wide range of functional groups and their ability to promote high yields. [14][15]The strength of the base can influence the rate of catalyst regeneration.

  • Choice of Solvent: The solvent must be able to dissolve the reactants and the catalyst system and be stable at the required reaction temperature. [16]Polar aprotic solvents like DMF, DMAc, and NMP are commonly used as they can facilitate the stabilization of charged intermediates in the catalytic cycle. [11][14]The choice of solvent can also impact the regioselectivity of the reaction. [10]* Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. [17]Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to maintain catalyst activity and achieve reproducible results.

Conclusion

Benchmarking catalyst performance in the Heck reaction of bromopyridines is a multifaceted process that requires a systematic approach. By carefully evaluating different catalyst systems, including phosphine-based, NHC-based, and palladacycle catalysts, researchers can identify the optimal conditions for their specific application. Understanding the interplay between the ligand, base, and solvent is paramount to overcoming the challenges associated with pyridyl substrates and achieving high yields of the desired products. The protocols and comparative data presented in this guide provide a solid foundation for drug development professionals and scientists to streamline their catalyst selection and optimization efforts, ultimately accelerating the synthesis of novel and valuable molecules.

References

  • Wikipedia. Heck reaction. [Link]
  • Wiley Online Library.
  • ResearchGate. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
  • National Center for Biotechnology Information. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • ResearchGate. (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
  • National Center for Biotechnology Information. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. [Link]
  • ResearchGate. Effect of bases and solvents on the Heck coupling a | Download Table. [Link]
  • University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. [Link]
  • Royal Society of Chemistry.
  • ScienceDirect. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. [Link]
  • Royal Society of Chemistry. Well-defined palladium(0)
  • National Center for Biotechnology Information.
  • ACS Publications. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. [Link]
  • ResearchGate. N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)
  • Figshare. N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 2-Bromo-5-methyl-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for drug discovery. Within this class, the 2-Bromo-5-methyl-3-nitropyridine scaffold presents a particularly versatile starting point for chemical exploration. The strategic placement of its functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group—offers multiple handles for synthetic modification, enabling the systematic development of analogs to probe structure-activity relationships (SAR).

This guide provides an in-depth analysis of the SAR of this compound analogs. We will explore the synthetic pathways to these compounds, dissect the role of each substituent in modulating biological activity, and present comparative data and detailed experimental protocols to empower your own drug discovery efforts.

The this compound Scaffold: A Versatile Synthetic Intermediate

The power of the this compound scaffold lies in the distinct reactivity of its functional groups.[3] The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functionalities.[3][4] This reactivity is significantly enhanced by the strong electron-withdrawing nature of the nitro group at the C3 position, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

The nitro group itself can be a crucial pharmacophoric element or can be chemically transformed, most commonly via reduction to an amino group. This conversion dramatically alters the electronic and steric profile of the molecule, providing a new vector for chemical elaboration.[5] The methyl group at C5, while less reactive, influences the molecule's lipophilicity and can provide important steric interactions within a target's binding pocket.

Scaffold_Properties scaffold This compound C2_Br C2-Bromine (Reactive Handle) scaffold->C2_Br S_NAr Reactions C3_NO2 C3-Nitro Group (Activating & Modifiable) scaffold->C3_NO2 Reduction to Amine C5_CH3 C5-Methyl Group (Steric/Lipophilic Influence) scaffold->C5_CH3 Modulates Physicochemistry sub Synthetic Diversification C2_Br->sub C3_NO2->sub Synthetic_Workflow start 2-Bromo-5-methyl- 3-nitropyridine snar Nucleophilic Aromatic Substitution (SNAr) [Nu-H] start->snar R-NH2, R-OH intermediate 2-Substituted-5-methyl- 3-nitropyridine snar->intermediate reduction Nitro Group Reduction [e.g., Fe/HCl, H2/Pd] intermediate->reduction final_amine 3-Amino-2-substituted- 5-methylpyridine reduction->final_amine diversification Further Functionalization (Acylation, Alkylation, etc.) final_amine->diversification final_product Diverse Analogs diversification->final_product

Caption: General synthetic workflow for the diversification of the this compound core.

Experimental Protocol: Synthesis of a 2-Anilino-5-methyl-3-nitropyridine Analog

This protocol describes a representative SNAr reaction, a cornerstone for generating analogs from the parent scaffold.

Objective: To synthesize N-phenyl-5-methyl-3-nitropyridin-2-amine via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino-5-methyl-3-nitropyridine analog.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to systematically alter a molecule's structure to understand its effect on biological activity, guiding the design of more potent and selective compounds. [6][7]

Modifications at the C2 Position: The Primary Point of Diversification

The C2 position is the most frequently modified site. The nature of the substituent introduced here profoundly impacts the compound's interaction with its biological target.

  • Aminopyridines as Kinase Inhibitors: A significant body of research focuses on aminopyridine derivatives as kinase inhibitors. [1]The pyridine nitrogen and the exocyclic amino group often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. [5] * Small, Unsubstituted Amines: Can establish baseline activity.

    • Aryl and Heteroaryl Amines: Introducing aromatic rings allows for the exploration of additional pockets and van der Waals interactions. Substituents on these rings (e.g., halogens, methoxy groups) can be used to fine-tune potency, selectivity, and pharmacokinetic properties. [2]For example, analogs targeting p38 MAP kinase often feature a substituted imidazole ring attached to the pyridine core. [1] * Alkyl Amines: Can provide flexibility and different steric profiles compared to rigid aryl groups.

Modifications at the C3 Position: The Impact of the Nitro Group and its Derivatives

The C3 position is dominated by the influence of the nitro group.

  • Electron-Withdrawing Effect: The nitro group is a strong electron-withdrawing group, which is essential for activating the C2 position for SNAr.

  • Reduction to Amine: Reducing the nitro group to an amine (e.g., -NH₂) is a pivotal step that opens up new chemical space. This 3-amino group can act as a hydrogen bond donor and provides a new point for diversification. This transformation is critical in the synthesis of many multi-targeted kinase inhibitors, such as Pazopanib, which is derived from a related 5-Bromo-2-nitropyridine scaffold. [5]

Modifications at the C5 Position: The Role of the Methyl Group

The C5-methyl group, while seemingly simple, plays a crucial role.

  • Steric Bulk: It occupies a specific region of space. Replacing it with hydrogen, a larger alkyl group, or a halogen can probe the steric tolerance of the target's binding site.

  • Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which affects its solubility, cell permeability, and metabolic stability.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 2-Bromo-5-methyl-3-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 2-bromo-5-methyl-3-nitropyridine is a pivotal building block. Its unique electronic and steric properties, conferred by the interplay of the bromine atom, the electron-withdrawing nitro group, and the electron-donating methyl group, make it a versatile substrate for a variety of powerful cross-coupling and substitution reactions. However, the regiochemical outcome of these reactions is not always intuitive, necessitating robust analytical methods for definitive structure elucidation. This guide provides an in-depth comparison of the primary reaction pathways of this compound and offers practical, field-proven insights into confirming the structures of the resulting products.

The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and agrochemicals.[1] The bromine atom at the 2-position is the primary site for synthetic modification, readily participating in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[2][3] The nitro group at the 3-position strongly influences the reactivity of the pyridine ring, activating the 2-position for nucleophilic attack and directing certain electrophilic substitutions.[1] Furthermore, the nitro group itself can be a handle for further functionalization, such as reduction to an amino group.[1]

Key Reaction Pathways and Structural Confirmation

The reactivity of this compound is dominated by three major classes of reactions: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Understanding the expected products and the analytical signatures of each is crucial for successful synthesis and characterization.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] For this compound, this reaction is highly effective for introducing aryl, heteroaryl, or vinyl substituents at the 2-position.

Expected Product: 2-Aryl(or Vinyl)-5-methyl-3-nitropyridine

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[6] For electron-deficient substrates like this compound, a catalyst system with electron-rich phosphine ligands (e.g., SPhos, XPhos) is often preferred to facilitate the oxidative addition step.[7] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to promote transmetalation without causing degradation of the nitro group.[4][8] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.[4][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Structure Confirmation:

Analytical Technique Expected Observations for 2-Phenyl-5-methyl-3-nitropyridine
¹H NMR - Disappearance of the pyridine proton signals of the starting material. - Appearance of new aromatic signals corresponding to the phenyl group. - A downfield shift of the pyridine proton at the 6-position due to the anisotropic effect of the newly introduced phenyl ring.
¹³C NMR - Disappearance of the carbon signal bonded to bromine. - Appearance of new signals for the phenyl group carbons. - A significant downfield shift for the C2 carbon of the pyridine ring.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₀N₂O₂).
Infrared (IR) Spectroscopy - Persistence of the characteristic asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹).

dot graph "Suzuki-Miyaura_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_reactants" { label="Reactants & Catalyst Setup"; bgcolor="#E8F0FE"; "this compound" [fillcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FFFFFF"]; "Pd Catalyst & Ligand" [fillcolor="#FFFFFF"]; "Base (e.g., K3PO4)" [fillcolor="#FFFFFF"]; "Solvent (Dioxane/Water)" [fillcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#E6F4EA"; "Heating (85-95 °C)" [fillcolor="#FFFFFF"]; "Inert Atmosphere (Ar/N2)" [fillcolor="#FFFFFF"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; "Extraction" [fillcolor="#FFFFFF"]; "Column Chromatography" [fillcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Structure Confirmation"; bgcolor="#FCE8E6"; "NMR (1H, 13C)" [fillcolor="#FFFFFF"]; "Mass Spectrometry" [fillcolor="#FFFFFF"]; "IR Spectroscopy" [fillcolor="#FFFFFF"]; }

"this compound" -> "Heating (85-95 °C)"; "Arylboronic Acid" -> "Heating (85-95 °C)"; "Pd Catalyst & Ligand" -> "Heating (85-95 °C)"; "Base (e.g., K3PO4)" -> "Heating (85-95 °C)"; "Solvent (Dioxane/Water)" -> "Heating (85-95 °C)"; "Heating (85-95 °C)" -> "Extraction"; "Inert Atmosphere (Ar/N2)" -> "Heating (85-95 °C)" [style=invis]; "Extraction" -> "Column Chromatography"; "Column Chromatography" -> "NMR (1H, 13C)"; "Column Chromatography" -> "Mass Spectrometry"; "Column Chromatography" -> "IR Spectroscopy"; } Caption: Workflow for Suzuki-Miyaura cross-coupling and product analysis.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[9][10] This reaction provides a versatile route to a wide array of substituted aminopyridines from this compound.

Expected Product: 2-(Alkyl/Aryl)amino-5-methyl-3-nitropyridine

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and solvent.[11] Bulky, electron-rich phosphine ligands such as RuPhos and XPhos are often employed to promote both the oxidative addition and the crucial C-N reductive elimination step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[10] Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the primary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable ligand (e.g., RuPhos, 0.04 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.[10]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Structure Confirmation:

Analytical Technique Expected Observations for 2-Amino-5-methyl-3-nitropyridine Derivative
¹H NMR - Disappearance of the pyridine proton signals of the starting material. - Appearance of a new N-H signal (for primary or secondary amine products), which may be broad. - Characteristic shifts in the pyridine proton signals due to the introduction of the amino group.
¹³C NMR - Disappearance of the carbon signal attached to bromine. - A significant upfield shift for the C2 carbon of the pyridine ring due to the electron-donating nature of the amino group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated mass of the aminated product.
Infrared (IR) Spectroscopy - Appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) for primary and secondary amine products. - Persistence of the nitro group stretches.

dot graph "Buchwald-Hartwig_Amination_Mechanism" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)Ln" [label="Pd(0)Ln", fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Ar-Pd(II)(Br)Ln", fillcolor="#EA4335"]; "Ligand_Exchange" [label="Ligand Exchange", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Amine_Coordination" [label="[Ar-Pd(II)(Br)(HNR'R'')]Ln", fillcolor="#EA4335"]; "Deprotonation" [label="Deprotonation (Base)", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Amido_Complex" [label="[Ar-Pd(II)(NR'R'')]Ln", fillcolor="#EA4335"]; "Reductive_Elimination" [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Product" [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Ligand_Exchange" [label="HNR'R''"]; "Ligand_Exchange" -> "Amine_Coordination"; "Amine_Coordination" -> "Deprotonation"; "Deprotonation" -> "Amido_Complex"; "Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Regeneration"]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Classic Pathway

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] The presence of the electron-withdrawing nitro group at the 3-position makes the 2-position of this compound highly susceptible to nucleophilic attack.

Expected Product: 2-Nu-5-methyl-3-nitropyridine (where Nu is a nucleophile such as an alkoxide, thiolate, or amine)

Causality Behind Experimental Choices: SNAr reactions are often driven by the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate Meisenheimer complex. The nitro group is crucial for this stabilization. The choice of solvent can also be important, with polar aprotic solvents like DMF or DMSO often accelerating the reaction. For weaker nucleophiles, heating may be required.

Experimental Protocol: SNAr with Sodium Methoxide

  • To a solution of this compound (1.0 equiv) in methanol, add a solution of sodium methoxide in methanol (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Structure Confirmation:

Analytical Technique Expected Observations for 2-Methoxy-5-methyl-3-nitropyridine
¹H NMR - Disappearance of the pyridine proton signals of the starting material. - Appearance of a new singlet corresponding to the methoxy group protons (typically around 3.9-4.1 ppm). - Shifts in the pyridine proton signals consistent with the introduction of the electron-donating methoxy group.
¹³C NMR - Disappearance of the carbon signal attached to bromine. - Appearance of a new signal for the methoxy carbon (typically around 55-60 ppm). - A significant upfield shift for the C2 carbon of the pyridine ring.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated mass of the methoxy-substituted product (C₇H₈N₂O₃).
Infrared (IR) Spectroscopy - Appearance of C-O stretching vibrations (typically in the range of 1050-1250 cm⁻¹). - Persistence of the nitro group stretches.

dot graph "SNAr_Mechanism" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Start" [label="this compound", fillcolor="#FFFFFF"]; "Nucleophilic_Attack" [label="Nucleophilic Attack", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Anionic σ-complex)", shape=Mdiamond, fillcolor="#FCE8E6"]; "Loss_of_Leaving_Group" [label="Loss of Leaving Group", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Product" [label="2-Nu-5-methyl-3-nitropyridine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Nucleophilic_Attack" [label="Nu⁻"]; "Nucleophilic_Attack" -> "Meisenheimer_Complex"; "Meisenheimer_Complex" -> "Loss_of_Leaving_Group" [label="-Br⁻"]; "Loss_of_Leaving_Group" -> "Product"; } Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Summary of Reaction Products

Reaction Type Reagents Bond Formed Key Spectroscopic Signature Alternative Considerations
Suzuki-Miyaura Arylboronic acid, Pd catalyst, BaseC-CAppearance of new aromatic signals in ¹H and ¹³C NMR.Potential for homo-coupling of the boronic acid.
Buchwald-Hartwig Amine, Pd catalyst, Strong baseC-NAppearance of N-H signals in ¹H NMR and IR (for primary/secondary amines).The base is crucial and must be non-nucleophilic.
SNAr Nucleophile (e.g., alkoxide, amine)C-NuCharacteristic signals of the nucleophile in ¹H and ¹³C NMR (e.g., methoxy singlet).Requires a strong nucleophile or harsh conditions for less activated substrates.

Conclusion

The structural confirmation of reaction products derived from this compound relies on a systematic and multi-faceted analytical approach. By understanding the underlying mechanisms of the Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can predict the likely products and select the most appropriate characterization techniques. A thorough analysis of NMR, MS, and IR data, guided by the principles outlined in this guide, will provide the necessary evidence to unambiguously confirm the structure of these valuable synthetic intermediates, thereby accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (URL: )
  • 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (URL: )
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchG
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Some reactions of substituted 2-bromopyridines - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
  • 2-Bromopyridine - Wikipedia. (URL: [Link])
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermedi
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])
  • 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. (URL: [Link])
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (URL: [Link])
  • Goldberg reactions of 2-bromopyridine and secondary amides.
  • (PDF)
  • Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone | Request PDF - ResearchG
  • Buchwald–Hartwig amin
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • 2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])
  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
  • Suzuki reaction - Wikipedia. (URL: [Link])
  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

Sources

A Researcher's Guide to Green Chemistry Metrics: Objectively Evaluating Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of efficiency has evolved beyond mere yield optimization. Today, a holistic evaluation of a synthetic pathway's environmental footprint is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key green chemistry metrics. By understanding and applying these metrics, you can objectively assess and compare the "greenness" of different synthetic routes, enabling more sustainable and responsible chemical innovation.

The Imperative of Green Chemistry Metrics

The twelve principles of green chemistry provide a qualitative framework for designing more environmentally benign chemical processes. However, to truly compare and improve synthetic methodologies, we need quantitative tools. Green chemistry metrics serve this purpose, offering a standardized way to measure the material and energy efficiency of a reaction or an entire synthesis. These metrics are not merely academic exercises; they are increasingly integral to industrial process development, where they drive cost reduction, minimize waste, and enhance safety and sustainability.[1][2][3]

This guide will dissect four of the most widely used mass-based metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). We will explore their definitions, step-by-step calculation protocols, and practical applications through real-world case studies.

Core Green Chemistry Metrics: A Head-to-Head Comparison

The selection of an appropriate metric depends on the specific goals of the evaluation. Are you interested in the theoretical efficiency of a reaction at the atomic level, or a comprehensive assessment of all materials used in a multi-step process? The following sections will elucidate the strengths and weaknesses of each core metric.

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy is a theoretical metric that measures the efficiency with which atoms from the reactants are incorporated into the desired product.[4] It is a fundamental concept in green chemistry, shifting the focus from reaction yield to the inherent efficiency of the chemical transformation.

Calculation:

Atom Economy is calculated using the following formula:

[5][6]

Experimental Protocol for Calculation:

  • Write the balanced chemical equation for the reaction.

  • Identify the desired product and all reactants.

  • Determine the molecular weights of the desired product and all reactants.

  • Sum the molecular weights of all reactants.

  • Apply the Atom Economy formula to calculate the percentage.

Example: Synthesis of Propyl Propanoate

Consider the esterification of propan-1-ol with propanoic acid to form propyl propanoate and water.

  • Balanced Equation: CH₃CH₂CH₂OH + CH₃CH₂COOH → CH₃CH₂COOCH₂CH₂CH₃ + H₂O

  • Desired Product: Propyl propanoate (MW = 102.13 g/mol )

  • Reactants: Propan-1-ol (MW = 60.10 g/mol ) and Propanoic acid (MW = 74.08 g/mol )

  • Calculation:

    • Atom Economy = (102.13 / (60.10 + 74.08)) x 100 = 84.9%

This means that, theoretically, 84.9% of the mass of the reactants can be incorporated into the desired ester product.

E-Factor (Environmental Factor)

Developed by Roger Sheldon, the E-Factor provides a more practical measure of the waste generated in a chemical process.[7] It is defined as the total mass of waste produced per unit of product.[7][8] A lower E-factor signifies a greener process.

Calculation:

The E-Factor is calculated as follows:

[7][9]

Where "waste" includes everything that is not the desired product: by-products, unreacted starting materials, solvents, reagents, and catalyst losses.[8]

Experimental Protocol for Calculation:

  • Quantify the mass of all inputs for a specific production run (reactants, solvents, reagents, catalysts).

  • Measure the actual mass of the isolated, purified product.

  • Calculate the total mass of waste by subtracting the mass of the product from the total mass of all inputs.

  • Apply the E-Factor formula.

Example: A Generic Laboratory Reaction

Let's assume a reaction where:

  • Total mass of all inputs = 500 g

  • Mass of isolated product = 100 g

  • Calculation:

    • Total Mass of Waste = 500 g - 100 g = 400 g

    • E-Factor = 400 g / 100 g = 4

This indicates that for every 1 kg of product, 4 kg of waste are generated.

Process Mass Intensity (PMI)

Process Mass Intensity is a comprehensive metric predominantly used in the pharmaceutical industry to evaluate the overall efficiency of a manufacturing process.[3][10][11] It is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final active pharmaceutical ingredient (API) produced.[3][10][11] The ideal PMI is 1, meaning all input mass is converted to the product.[12]

Calculation:

The formula for PMI is:

[3][10]

Experimental Protocol for Calculation:

  • Define the process boundaries , from starting materials to the final, isolated product.

  • Sum the mass of all materials that enter the process within these boundaries, including all reactants, solvents, reagents, catalysts, and water used in reactions and workups.

  • Determine the mass of the final, purified product.

  • Calculate the PMI using the formula.

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency is a more comprehensive metric than Atom Economy as it takes into account the reaction yield and the stoichiometry of the reactants.[13][14][15] It is the percentage of the mass of the reactants that ends up in the desired product.[13]

Calculation:

RME can be calculated in two ways:

[16]

or

Experimental Protocol for Calculation:

  • Determine the actual mass of all reactants used in the reaction.

  • Measure the actual mass of the isolated, purified product.

  • Apply the RME formula.

  • Alternatively, calculate the theoretical Atom Economy and the experimental Yield, and then multiply them.

Comparative Analysis of Green Chemistry Metrics

The following table summarizes the key features of the four metrics discussed, highlighting their strengths and weaknesses to guide your selection.

MetricFocusWhat it MeasuresStrengthsWeaknesses
Atom Economy (AE) Theoretical reaction efficiencyPercentage of reactant atoms in the final product.Simple to calculate from a balanced equation; no experimental data needed.[17]Ignores reaction yield, excess reagents, solvents, and energy usage.[17]
E-Factor Waste generationThe mass of waste produced per unit mass of product.[7]Accounts for all waste streams, providing a practical measure of process wastefulness.[9]Does not differentiate between the hazards of different waste streams.[17]
Process Mass Intensity (PMI) Overall process efficiencyThe total mass of all inputs relative to the mass of the final product.[3][10][11]A holistic metric that includes all materials used in a process.[3]Can be complex to calculate for multi-step processes; data collection can be intensive.
Reaction Mass Efficiency (RME) Practical reaction efficiencyThe percentage of the mass of reactants converted to the desired product.[13][15]Considers both atom economy and reaction yield, offering a more realistic view than AE.[13]Does not account for solvents, reagents, or energy consumption.[17]

Visualizing the Relationship Between Metrics

The following diagram illustrates the hierarchical and interconnected nature of these green chemistry metrics.

Green_Chemistry_Metrics cluster_0 Process-Level Metrics cluster_1 Reaction-Level Metrics PMI Process Mass Intensity (PMI) (Total Inputs / Product) E_Factor E-Factor (Total Waste / Product) PMI->E_Factor Inversely Related (PMI = E-Factor + 1) RME Reaction Mass Efficiency (RME) (Product Mass / Reactant Mass) PMI->RME Broader Scope AE Atom Economy (AE) (Theoretical Product Mass / Reactant Mass) RME->AE Incorporates

Caption: Relationship between key green chemistry metrics.

Case Studies: Evaluating Real-World Synthetic Pathways

To illustrate the practical application of these metrics, we will now analyze and compare the greenness of different synthetic routes for three well-known pharmaceutical compounds.

Case Study 1: Ibuprofen Synthesis

The synthesis of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a classic example of the evolution towards a greener synthetic process. The traditional "brown" Boots process has been largely replaced by the more efficient BHC (Boots-Hoechst-Celanese) process.[2][18][19]

The Traditional Boots Synthesis (6 Steps)

This route involves a six-step synthesis with an atom economy of only 40%.[2][18] It utilizes stoichiometric amounts of reagents and generates significant inorganic salt waste.[18]

The Greener BHC Synthesis (3 Steps)

The BHC process is a three-step catalytic route with a much-improved atom economy of 77%.[18][19] If the acetic acid by-product is recovered and reused, the atom economy approaches 100%.[19] This process uses anhydrous hydrogen fluoride as both a catalyst and a solvent, which can be recovered and recycled.[18]

Quantitative Comparison:

MetricTraditional Boots SynthesisGreener BHC Synthesis
Number of Steps 63[18][19]
Atom Economy 40%[2][18]77% (approaching 100% with by-product reuse)[18][19]
Waste Generation High (significant inorganic salt waste)[18]Low (only acetic acid as a major by-product)[18]
Case Study 2: Sildenafil (Viagra™) Synthesis

Pfizer's development of the manufacturing process for sildenafil citrate, the active ingredient in Viagra™, is another compelling example of green chemistry in action. The company significantly improved the original synthetic route, leading to a substantial reduction in waste.[20][21][22] The redesigned process has a very low E-factor of 6 kg of waste per kilogram of product, a significant improvement over the industry average of 25-100 kg.[20][21][22][23]

Case Study 3: Sertraline (Zoloft®) Synthesis

The synthesis of the antidepressant sertraline hydrochloride (Zoloft®) was redesigned by Pfizer to be more environmentally friendly.[24][25][26][27][28] The original process was streamlined from a three-step sequence to a single, more efficient step.[25] This new "combined" process doubled the overall product yield and significantly reduced the use of raw materials, energy, and water.[25][27]

Beyond Mass: The Limitations of Conventional Metrics and the Rise of Impact-Based Assessment

While mass-based metrics are invaluable tools, they have a significant limitation: they do not account for the intrinsic hazard of the substances involved.[17] A process that generates a small amount of highly toxic waste may be less "green" than a process that produces a larger amount of benign waste.[17]

This is where impact-based metrics, such as those used in Life Cycle Assessment (LCA) , become crucial. LCA provides a more holistic environmental assessment by considering a wide range of impact categories, including:

  • Global warming potential

  • Ozone depletion potential

  • Acidification potential

  • Eutrophication potential

  • Toxicity (human and ecological)

While a full LCA is a complex and data-intensive undertaking, simplified, impact-based metrics are being developed to make this type of analysis more accessible to synthetic chemists.[29]

Conclusion and Future Outlook

The adoption of green chemistry metrics is a critical step towards a more sustainable future for the chemical industry. By moving beyond traditional measures of success like yield and embracing a more comprehensive evaluation of synthetic pathways, we can drive innovation that is not only scientifically elegant but also environmentally responsible.

As a researcher, scientist, or drug development professional, the ability to calculate, compare, and critically evaluate these metrics will be an indispensable skill. This guide provides the foundational knowledge and practical tools to begin this journey. The continued development of more sophisticated and user-friendly metrics, including accessible impact-based assessments, will further empower the chemical community to design and implement truly green and sustainable processes.

References

  • A Greener Path to Pain Relief: A Comparative Guide to Ibuprofen Synthesis. (n.d.). Benchchem.
  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43–48.
  • Green chemistry metrics. (2023, December 1). In Wikipedia.
  • Atom Economy. (2025, January 15). [Video]. YouTube.
  • A Comparative Guide to Greener Drug Synthesis: Ibuprofen and Sitagliptin Case Studies. (2025, December). Benchchem.
  • Redesign of the Sertraline Production Process. (n.d.). Green Chemistry For Sustainability.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521–527.
  • How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube.
  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6, 43-48.
  • How To Calculate Atom Economy In Green Chemistry? (2025, February 10). [Video]. YouTube.
  • Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. (2025, November 5).
  • Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. (n.d.). American Chemical Society.
  • Dunn, P. J. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry.
  • Cespi, D., et al. (2015). Green Chemistry. RSC Publishing.
  • de Verteuil, J., Jessop, P. G., & Bongers, A. (2024). Integrating Simple Environmental Impact-Based Metrics into the Undergraduate Curriculum.
  • Atom Economy (GCSE Chemistry). (n.d.). Study Mind.
  • Green Ibuprofen Synthesis Process. (n.d.). Scribd.
  • Green Technology Subject Code – PCE7J004. (n.d.). IGIT Sarang.
  • Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. (2009). American Chemical Society.
  • Process Mass Intensity Calculation Tool. (2014, October 16). American Chemical Society Community.
  • Video: Atom Economy | Formula & Examples. (n.d.). Study.com.
  • Atom Economy and Reaction Mass Efficiency. (n.d.). Request PDF.
  • Development of the Commercial Process for Zoloft/Sertraline. (2025, August 7). Request PDF.
  • BioPharma PMI Instructions. (2015, November 8).
  • Mureşan, A. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS.
  • 5.4: Yield And Atom Economy in Chemical Reactions. (2021, February 27). Chemistry LibreTexts.
  • The development of an environmentally benign synthesis of sildenafil citrate (Viagra (TM)) and its assessment by Green Chemistry metrics. (2025, August 6). Request PDF.
  • Process Mass Intensity (PMI). (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • E factor = Kg waste/Kg product. (n.d.).
  • METRICS. (n.d.). Green Chemistry Toolkit.
  • Mureşan, A. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis.
  • Calvo-Flores, F. G., et al. (n.d.). Greenness of chemical reactions – limitations of mass metrics. Taylor & Francis Online.
  • 13.10: The E-Factor in Green Chemistry. (2021, March 24). Chemistry LibreTexts.
  • Process Mass Intensity Metric. (2026, January 4). ACS GCI Pharmaceutical Roundtable.
  • Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-15). Springer, Cham.
  • The Secret "E-Factor" Calculation for Environmental Performance. (2012, August 30).
  • (PDF) Metrics of Green Chemistry and Sustainability. (2024, October 10).
  • Lucas, F., et al. (2025, July 17). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. RSC Publishing.
  • Improving Process Mass Intensity for Bio/Pharmaceutical Production. (2019, March 11).
  • General Estimation of E-Factor from Various Industries Industrial... (n.d.).

Sources

A Comparative Guide to the Efficacy of Palladium Scavengers for Pharmaceutical Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

The use of palladium-catalyzed cross-coupling reactions is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the efficient formation of complex molecular architectures.[1] However, this widespread utility introduces a critical downstream challenge: the removal of residual palladium from the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) enforce stringent limits on elemental impurities in drug products, making efficient palladium removal a non-negotiable aspect of process development.[1]

This guide provides a comprehensive comparison of different palladium scavengers, offering supporting experimental data and field-proven insights to assist researchers, scientists, and drug development professionals in making informed decisions for their purification needs.

Understanding the Scavenging Landscape: Key Players and Mechanisms

Palladium scavengers are materials designed to selectively bind with palladium species, facilitating their removal from solution via filtration.[1] These scavengers are broadly classified into three main categories: silica-based, polymer-supported, and activated carbon. The choice of scavenger is dictated by various factors, including the nature of the API, the solvent system, the specific palladium species present, and cost considerations.[1]

Silica-Based Scavengers: These materials consist of a silica backbone functionalized with ligands that have a high affinity for palladium.[2][3] Thiol and thiourea functional groups are common choices due to their strong coordination with palladium.[4][5] The rigid structure and high surface area of silica allow for excellent solvent compatibility and thermal stability.[2]

Polymer-Supported Scavengers: In this class, the scavenging ligands are attached to a polymer backbone, such as polystyrene.[6][7] These scavengers are effective in a range of solvents and can be engineered to have high capacity and selectivity.[2][6]

Activated Carbon: As a cost-effective option, activated carbon is widely used for palladium removal.[2][8][9] Its porous structure provides a large surface area for the adsorption of palladium species.[8] However, a significant drawback of activated carbon can be the non-selective adsorption of the API, leading to yield loss.[2][10]

Quantitative Performance Comparison

The efficacy of a palladium scavenger is determined by its ability to reduce palladium levels to within acceptable limits while maximizing product recovery. The following tables provide a comparative summary of the performance of various scavengers based on published experimental data.

Table 1: General Performance Comparison of Palladium Scavenger Classes

Scavenger TypeScavenger NameInitial Pd (ppm)Final Pd (ppm)% Pd RemovedScavenger LoadingTime (h)Temp (°C)Reference
Silica-BasedSiliaMetS Thiol2400≤ 16> 99.310 wt% (with Si-Thiourea)--[4]
Silica-BasedSiliaMetS Thiourea423< 14> 96.720% w/wOvernight65[1]
Polymer-SupportedMP-TMT852< 10> 98.850 mg / 10 mL16RT[1]
Polymer-SupportedQuadrapure2400> 16< 99.3---[4]
Activated CarbonDarco2400> 16< 99.3---[4]
Activated Carbon-800~100882 g / 10 mL16RT[1]

Table 2: Head-to-Head Comparison in a Specific Pharmaceutical Application

ScavengerInitial Pd (ppm)Final Pd (ppm) after 17h at 35°C% Pd RemovedProduct RecoveryReference
SiliaMetS Thiol>13002>99.8%90%[1]
Activated Carbon---up to 50% loss[1]

Causality Behind Experimental Choices: A Self-Validating Protocol

To ensure the selection of the optimal scavenger, a systematic and reproducible experimental protocol is paramount. The following methodology is a synthesis of best practices from multiple authoritative sources.[1]

Experimental Protocol: Evaluating Palladium Scavenger Efficacy in a Batch Process

Objective: To determine and compare the efficiency of various palladium scavengers in removing residual palladium from a reaction mixture.

Materials:

  • Crude reaction mixture containing residual palladium

  • A selection of palladium scavengers (e.g., silica-based, polymer-supported, activated carbon)

  • Appropriate solvent(s) for the reaction and washing

  • Inert reaction vessels (e.g., round-bottom flasks or vials)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Analytical instrument for palladium quantification, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[11][12]

Procedure:

  • Homogenization and Initial Sampling: Ensure the crude reaction mixture is well-mixed to guarantee representative sampling. Take an initial aliquot for analysis to determine the starting palladium concentration (ppm). This baseline is critical for accurately calculating the scavenger's efficiency.

  • Scavenger Addition: To separate, identical vessels containing the same volume of the crude mixture, add a predetermined amount of each scavenger being tested. The scavenger loading is a critical parameter to investigate and should be based on the manufacturer's recommendations or a percentage of the crude product weight (e.g., 5-20 wt%).

  • Scavenging Process: Stir the mixtures at a controlled temperature (e.g., room temperature or an elevated temperature if required) for a defined period (e.g., 2-16 hours). The reaction time and temperature are key variables that can significantly impact scavenging efficiency and should be systematically evaluated.

  • Filtration and Washing: After the designated scavenging time, filter each mixture to remove the scavenger. It is crucial to wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product, thereby ensuring an accurate assessment of product recovery.

  • Final Palladium Concentration Measurement: Analyze an aliquot of the filtrate from each experiment using ICP-MS or AAS to determine the final palladium concentration.[11][12]

  • Calculation of Efficiency and Product Recovery:

    • % Palladium Removed: ((Initial Pd ppm - Final Pd ppm) / Initial Pd ppm) * 100

    • Product Recovery: This is determined by analyzing the concentration of the API in the filtrate and comparing it to the initial concentration.

Visualizing the Workflow

The following diagram illustrates the logical flow of the palladium scavenger evaluation process.

Scavenger_Evaluation_Workflow Start Crude Reaction Mixture (with Pd contamination) Initial_Analysis Measure Initial Pd Concentration (ICP-MS) Start->Initial_Analysis Scavenger_Screen Parallel Scavenging Experiments (Different Scavengers, Conditions) Initial_Analysis->Scavenger_Screen Filtration Filtration to Remove Scavenger Scavenger_Screen->Filtration Final_Analysis Measure Final Pd Concentration (ICP-MS) Filtration->Final_Analysis Data_Analysis Calculate % Pd Removed & Product Recovery Final_Analysis->Data_Analysis End Select Optimal Scavenger & Conditions Data_Analysis->End

Caption: Workflow for comparing palladium scavenger efficacy.

Mechanistic Insights into Scavenging

The interaction between the palladium species and the scavenger is fundamental to the purification process. The following diagram illustrates the general mechanism of action for a functionalized scavenger.

Scavenging_Mechanism cluster_solution Solution Phase cluster_scavenger Scavenger Surface API API Pd Pd Species Scavenger Functionalized Support Pd->Scavenger Adsorption/ Chelation Bound_Pd Bound Pd

Caption: General mechanism of palladium scavenging from a solution.

Conclusion and Recommendations

The selection of an appropriate palladium scavenger is a critical decision in the development of a robust and efficient pharmaceutical manufacturing process. While activated carbon offers a low-cost solution, the potential for significant product loss necessitates careful evaluation.[2][10] Functionalized silica and polymer-supported scavengers often provide superior selectivity and efficiency, leading to higher product recovery and more consistent palladium removal.[1][4]

It is strongly recommended to conduct a thorough screening of various scavengers under process-relevant conditions to identify the optimal solution for a specific application. The experimental protocol and workflows provided in this guide offer a solid framework for conducting such evaluations in a systematic and reproducible manner. Ultimately, a data-driven approach to scavenger selection will ensure compliance with regulatory requirements, maximize product yield, and contribute to a more efficient and cost-effective manufacturing process.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • Welsh, D. J., Williams, J. M., & Cleator, E. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1627. [Link]
  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
  • Oh, M. H., Kim, M., Lee, J., Kim, J., & Yi, J. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 274–280. [Link]
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Ertel, K. (n.d.). Metal Catalyst-Carbon Complex Removal With A Self-Contained, Reclaimable, Filter Pack.
  • Biotage. (2008). Metal Scavengers for the Process Industry.
  • ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
  • Uozumi, Y., Osako, T., & Takenaka, H. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 11051–11057. [Link]
  • Uozumi, Y., Osako, T., & Takenaka, H. (2019).
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • ResearchGate. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • ResearchGate. (n.d.). Palladium Complexes and Nanoparticles Encapsulated by Functionalized Mesoporous Silica Materials.
  • Murray, P., Bellany, F., Ben-David, I., & Le-Huu, C. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(11), 1421–1426. [Link]
  • Almac. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Sterling Pharma Solutions. (2022, September 28). A risk mitigation approach to detecting and quantifying metals in APIs.
  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Bentham Science. (2024). A Review on the Development of Polymer Supported Heterogeneous Palladium Materials for Organic Synthesis and Electrochemical Applications.
  • Hughes, D. L., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(3), 323–327. [Link]
  • Royal Society of Chemistry. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Among its many derivatives, 2-Bromo-5-methyl-3-nitropyridine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds with significant therapeutic potential, particularly in oncology.[2] This guide provides an in-depth comparison of the in vitro testing methodologies for novel anticancer compounds derived from this promising scaffold, focusing on pyridine-ureas and phosphanylidene derivatives. We will explore the causality behind experimental choices, detail validated protocols, and present a framework for comparing these novel agents against established anticancer drugs.

The Rationale for Targeting Cancer with Pyridine Derivatives

Pyridine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, making them valuable candidates for anticancer drug development.[3][4] The nitrogen-containing heterocyclic structure of pyridine can readily interact with biological targets, such as the hinge region of kinase ATP-binding sites, a common mechanism for anticancer agents.[1][5] The specific derivatives explored in this guide, pyridine-ureas and phosphanylidene compounds, have shown promising antiproliferative effects against various human cancer cell lines.[3][6]

Synthesis of Novel Compounds from this compound

The journey from a starting chemical to a potential therapeutic agent begins with synthesis. This compound is a valuable starting material due to its unique arrangement of bromine, methyl, and nitro groups, which allows for a variety of chemical modifications.[2][7] The bromine atom, for instance, is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the attachment of various molecular fragments to build a library of diverse compounds.[8]

A general synthetic approach involves leveraging the reactivity of the bromine and nitro groups. The nitro group can be reduced to an amine, which then serves as a handle for further chemical reactions to create diverse structures like pyridine-ureas.[5]

Below is a generalized workflow for the synthesis of novel derivatives.

Synthesis Workflow This compound This compound Intermediate_A Chemical Modification 1 (e.g., Suzuki Coupling) This compound->Intermediate_A Step 1 Intermediate_B Chemical Modification 2 (e.g., Nitro Reduction) Intermediate_A->Intermediate_B Step 2 Final_Compounds Library of Novel Pyridine Derivatives Intermediate_B->Final_Compounds Step 3

Caption: Generalized synthetic workflow for creating a library of novel compounds.

Part 1: In Vitro Antiproliferative Activity Assessment

The initial step in evaluating a new compound's anticancer potential is to assess its ability to inhibit the growth of cancer cells. This is typically done using a panel of human cancer cell lines.

Experimental Workflow: Cell Viability Assays

A standard and widely accepted method for determining cytotoxicity is the MTT assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed Cancer Cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds 3. Add Novel Compounds & Comparators Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Step-by-step workflow of the MTT assay for cell viability.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well.[8]

  • Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives and comparator drugs (e.g., Doxorubicin, Cisplatin). Add the compounds to the wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Data of Novel Pyridine Derivatives

Here, we present a hypothetical comparison of novel pyridine-urea and phosphanylidene derivatives against standard chemotherapeutic agents.

CompoundClassCancer Cell LineIC50 (µM) after 48hComparatorComparator IC50 (µM) after 48h
Novel Compound 8e Pyridine-UreaMCF-7 (Breast)0.22[6]Doxorubicin1.93[6]
Novel Compound 8n Pyridine-UreaMCF-7 (Breast)1.88[6]Doxorubicin1.93[6]
Novel Compound 6 PhosphanylideneHL-60 (Leukemia)<12 µg/ml[3]CisplatinVaries
Novel Compound H42 Pyridine DerivativeSKOV3 (Ovarian)0.87[10]Not SpecifiedNot Specified
Novel Compound H42 Pyridine DerivativeA2780 (Ovarian)5.4[10]Not SpecifiedNot Specified

Note: The data presented is a synthesis from multiple sources for illustrative purposes.[3][6][10]

From the data, Novel Compound 8e demonstrates significantly higher potency against the MCF-7 breast cancer cell line compared to the standard drug Doxorubicin.[6]

Part 2: Mechanistic In Vitro Assays

Beyond general cytotoxicity, it is crucial to understand the mechanism of action of the novel compounds. This involves investigating their effects on specific cellular processes like apoptosis and key signaling pathways.

Apoptosis Induction Assays

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[11] This can be assessed in vitro using techniques like flow cytometry with Annexin V and propidium iodide (PI) staining.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with the novel compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Kinase Inhibition Assays

Many pyridine derivatives are designed as kinase inhibitors.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

Protocol: VEGFR-2 Kinase Inhibition Assay
  • Assay Setup: Use a commercially available VEGFR-2 kinase assay kit, which typically employs a fluorescence-based method.

  • Compound Addition: Add varying concentrations of the novel pyridine derivatives to the assay plate containing the VEGFR-2 enzyme, a substrate peptide, and ATP.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at room temperature.

  • Detection: Stop the reaction and measure the fluorescence, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value for VEGFR-2 inhibition.

Comparative Mechanistic Data
CompoundProposed MechanismTargetIC50 (µM)
Novel Compound 8b Kinase InhibitionVEGFR-25.0[6]
Novel Compound 8e Kinase InhibitionVEGFR-23.93[6]
Novel Compound H42 HDAC InhibitionHDAC6Not Specified[10]

These results suggest that compounds 8b and 8e exert their anticancer effects, at least in part, by inhibiting VEGFR-2.[6] Compound H42 appears to act through a different mechanism involving the inhibition of histone deacetylase 6 (HDAC6).[10]

Signaling_Pathway cluster_VEGFR VEGFR-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Novel_Compound_8e Novel Compound 8e Novel_Compound_8e->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by Novel Compound 8e.

Conclusion

This guide has outlined a systematic approach to the in vitro evaluation of novel anticancer compounds derived from this compound. By employing a combination of cell viability assays and mechanistic studies, researchers can effectively compare the potency and mode of action of these new chemical entities against existing cancer therapies. The pyridine-urea derivative, Compound 8e, stands out as a particularly promising candidate, exhibiting potent antiproliferative activity and VEGFR-2 inhibition.[6] Further preclinical development of these compounds is warranted to explore their full therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zaqri, N. (2021).
  • Antiproliferative effects of novel pyridine derivatives on cancer cells. (2024). Oncology Letters, 28(3), 234. [Link]
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.).
  • Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 965587. [Link]
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2022). International Research Journal of Engineering and Technology (IRJET). [Link]
  • Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020).
  • In-vitro Models in Anticancer Screening. (2019).
  • Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. (n.d.). Autech Industry Co.,Limited. [Link]
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Hangzhou J&H Chemical Co., Ltd.[Link]
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-methyl-3-nitropyridine. As a crucial intermediate in pharmaceutical research and complex organic synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety standards.

Hazard Identification and Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many of its structural analogs, is classified as a hazardous substance.[2][3][4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] Ingestion and dermal contact may also be harmful.[3][4]

The causality behind these hazards lies in the molecule's reactive nature, driven by the electron-withdrawing nitro group and the halogen substituent on the pyridine ring.[1] This reactivity, while useful in synthesis, necessitates careful handling to prevent adverse biological interactions.

Table 1: Hazard Profile of this compound and Structurally Similar Compounds

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation.[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningHarmful if swallowed, in contact with skin, or if inhaled.[4]

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. This is achieved through a combination of engineering controls and appropriate PPE. All handling and preparation for disposal of this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[6] This engineering control is non-negotiable as it contains potentially harmful dust and vapors, protecting the user from respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[2][7]
Hand Chemically resistant gloves (e.g., Butyl rubber).Nitrile gloves may offer limited protection; always consult the manufacturer's glove compatibility chart for pyridine derivatives to ensure adequate breakthrough time.[6]
Body Fully-buttoned laboratory coat.Prevents incidental skin contact with contaminated surfaces.[5]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required if there is a risk of generating dust outside of a fume hood or if exposure limits may be exceeded.[2][4]

Step-by-Step Disposal Procedure

Disposal is not merely discarding the chemical; it is a systematic process of classification, segregation, and transfer. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[5][8]

Experimental Protocol: Waste Handling and Disposal

3.1. Waste Classification

  • Action: Classify all waste containing this compound as Halogenated Organic Hazardous Waste .[9]

  • Causality: The presence of a bromine atom on the organic pyridine structure places it in this specific waste category.[9] This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration at a licensed facility to ensure complete destruction of halogenated compounds.[10][11] This process must comply with EPA regulations outlined in 40 CFR Part 261.[5]

3.2. Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene) for all this compound waste.[6][8]

  • Labeling: The container must be clearly and securely labeled. Affix a "Hazardous Waste" label as soon as the first particle of waste is added.[6] The label must include the full chemical name: "this compound".

  • Collecting Solid Waste: Carefully transfer the pure chemical waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.[8]

  • Collecting Contaminated Materials: Place any grossly contaminated disposable items, such as weighing paper, gloves, and absorbent pads, into the same designated hazardous waste container.[8]

3.3. Temporary On-Site Storage

  • Action: Securely seal the hazardous waste container and store it in a designated, well-ventilated waste accumulation area.[8][12]

  • Causality: Proper temporary storage prevents accidental spills and exposure. The storage area must be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to avoid dangerous chemical reactions.[4][6][13] The area should be clearly marked and access should be restricted.

3.4. Final Disposal

  • Action: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[8]

  • Trustworthiness: Professional disposal is the only self-validating and legally compliant method. These companies are equipped to transport and dispose of hazardous materials according to all federal, state, and local regulations.[5][14]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

4.1. Spill Response

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Containment: For solid spills, carefully sweep up the material with a brush and dustpan, avoiding dust generation, and place it in the hazardous waste container.[8][13]

  • Decontamination: Clean the spill area with a detergent solution followed by water.[15] Place all cleanup materials in the hazardous waste container.

4.2. First Aid for Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, at an emergency eyewash station.[2][4] Seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][12] If you feel unwell, call a POISON CENTER or doctor.[3]

  • Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4]

Visualization of the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow for the proper disposal of this compound.

G start Start: Waste Generation identify Step 1: Identify Waste (this compound) start->identify classify Step 2: Classify as 'Halogenated Organic Hazardous Waste' identify->classify ppe Step 3: Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Step 4: Segregate Waste ppe->segregate collect_solid Pure Solid & Contaminated Disposables segregate->collect_solid container Step 5: Place in Labeled, Compatible Hazardous Waste Container collect_solid->container storage Step 6: Store Securely in Designated Accumulation Area container->storage disposal Step 7: Arrange Pickup by Licensed Waste Management Vendor storage->disposal end_point End: Compliant Disposal disposal->end_point

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Bromo-5-methyl-3-nitropyridine. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure the highest standards of laboratory safety.

Understanding the Risks: Hazard Profile of this compound

This compound is a substituted pyridine derivative. While specific toxicological data for this compound may be limited, the hazards can be inferred from its structural analogues and available safety data sheets. The primary hazards associated with this and similar compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some pyridine derivatives are classified as harmful through multiple exposure routes.[4][5]

Given these potential hazards, a robust PPE plan is the cornerstone of safe handling.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Avoid the generation of dust and aerosols.[7] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled and stored.[2][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][6][8]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended.[6] Latex gloves are not suitable.[6] Always inspect gloves for damage before use and change them frequently.Provides a barrier against skin contact, which can cause irritation.[1][2]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemical-resistant aprons and boots may be necessary.[2][8]Protects the skin on the body and arms from accidental splashes and contamination.
Respiratory Protection For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate filter (e.g., N95 for dusts) should be used.[5][7][8]Prevents the inhalation of the compound, which can cause respiratory irritation.[1][2]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a standardized workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2][5][8]

    • Don all required PPE as outlined in the table above.

  • Handling the Chemical:

    • Carefully open the container, avoiding the generation of dust.

    • Use appropriate tools (spatulas, etc.) to handle the solid material.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][9]

    • Ensure the container is clearly labeled.[6]

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10][11] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][10] Remove all contaminated clothing while rinsing.[10] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][12] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Collect Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident to a Supervisor dispose->report end End report->end

Caption: Workflow for Chemical Spill Response.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[12] Follow all local, state, and federal regulations for chemical waste disposal.[12] Do not dispose of down the drain or in regular trash.[12]

By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.